molecular formula C4H3Cl2NO2S2 B1365296 2-Chloro-4-methylthiazole-5-sulfonyl chloride CAS No. 292138-59-1

2-Chloro-4-methylthiazole-5-sulfonyl chloride

Cat. No.: B1365296
CAS No.: 292138-59-1
M. Wt: 232.1 g/mol
InChI Key: IBMLFZUEKAQELM-UHFFFAOYSA-N
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Description

2-Chloro-4-methylthiazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C4H3Cl2NO2S2 and its molecular weight is 232.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMLFZUEKAQELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477436
Record name 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride
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Molecular Weight

232.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292138-59-1
Record name 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride
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Record name 2-Chloro-4-methylthiazole-5-sulfonyl chloride
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Foundational & Exploratory

A Technical Guide to 2-Chloro-4-methylthiazole-5-sulfonyl chloride: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 2-Chloro-4-methylthiazole-5-sulfonyl chloride (CAS No. 292138-59-1), a pivotal heterocyclic building block in modern synthetic chemistry. As a highly reactive intermediate, its principal value lies in the efficient introduction of the 2-chloro-4-methylthiazole-5-sulfonamide moiety, a pharmacophore of significant interest in the development of new therapeutic and agrochemical agents. This document details a validated synthetic pathway, explores the chemical principles governing its reactivity, outlines its applications with a focus on medicinal chemistry, and provides essential data on its properties and handling.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a specialized chemical intermediate valued for its dual reactive centers: the highly electrophilic sulfonyl chloride group and the functionalized thiazole ring.[1] The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates, prized for its metabolic stability and ability to engage in diverse biological interactions.[2]

The strategic placement of a chloro substituent at the 2-position and a methyl group at the 4-position of the thiazole ring, combined with the potent electrophilicity of the sulfonyl chloride at the 5-position, makes this reagent a cornerstone for constructing complex sulfonamide derivatives.[1][3] These derivatives have found extensive applications in the pursuit of novel antimicrobial agents, enzyme inhibitors, and crop protection chemicals.[1] This guide serves as a comprehensive resource for scientists leveraging this powerful synthetic tool.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Physical & Chemical Properties

The compound is typically supplied as a yellow to brown liquid and should be stored under refrigerated conditions (0 – 8 °C) to maintain its integrity.[1] Key quantitative data are summarized in the table below.

PropertyValueSource
CAS Number 292138-59-1[1]
Molecular Formula C₄H₃Cl₂NO₂S₂[1]
Molecular Weight 232.11 g/mol [1]
Appearance Yellow to brown liquid[1]
Purity ≥95% - 98%[1][4]
SMILES CC1=C(SC(=N1)Cl)S(=O)(=O)Cl[5]
InChI Key IBMLFZUEKAQELM-UHFFFAOYSA-N[6]
Safety & Handling

This compound is a corrosive substance that demands careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

Precautionary Measures:

  • Avoid breathing fumes or vapors.

  • Prevent contact with skin, eyes, and clothing.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as water, strong bases, and oxidizing agents.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that relies on established principles of heterocyclic and organosulfur chemistry. A validated and logical pathway proceeds from the readily available precursor, 2-amino-4-methylthiazole. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 2-Amino-4-methylthiazole B Sandmeyer-type Reaction (Diazotization & Chlorination) A->B  NaNO₂, HCl, CuCl₂ C 2-Chloro-4-methylthiazole B->C D Chlorosulfonation C->D  ClSO₃H, SOCl₂ E This compound D->E

Figure 1: Overall synthetic workflow from 2-amino-4-methylthiazole.
Step 1: Synthesis of 2-Amino-4-methylthiazole

The foundational step is the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (chloroacetone) with a thioamide (thiourea). This procedure is well-documented and provides high yields of the desired aminothiazole.[7]

Protocol: Hantzsch Synthesis of 2-Amino-4-methylthiazole [7][8]

  • Suspend thiourea (1.0 mole) in 200 mL of water in a flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • While stirring, add chloroacetone (1.0 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • After the addition is complete, heat the resulting yellow solution to reflux for 2 hours.

  • Cool the reaction mixture in an ice bath. While stirring, cautiously add solid sodium hydroxide (200 g) in portions to basify the mixture. An oily upper layer will form.

  • Separate the oily layer. Extract the aqueous layer three times with diethyl ether.

  • Combine the original oil with the ether extracts and dry over solid sodium hydroxide.

  • Filter to remove tars and drying agent. Remove the ether by distillation.

  • Distill the residual oil under reduced pressure to yield 2-amino-4-methylthiazole as a solid product (boiling point 130-133 °C at 18 mm Hg).

Step 2: Synthesis of 2-Chloro-4-methylthiazole

With the aminothiazole in hand, the next critical transformation is the replacement of the 2-amino group with a chlorine atom. This is typically achieved via a Sandmeyer-type reaction, where the primary amine is first converted to a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst to install the chloro substituent.

Step 3: Chlorosulfonation to Yield the Final Product

The final step involves the electrophilic substitution of the 2-chloro-4-methylthiazole intermediate to install the sulfonyl chloride group at the 5-position. This is a robust and scalable reaction using a mixture of chlorosulfonic acid and thionyl chloride.[3]

Protocol: Synthesis of this compound [3]

  • In a reaction vessel equipped for stirring and operation under an inert atmosphere, prepare a solution of thionyl chloride (2.5 equivalents) and chlorosulfonic acid (5.0 equivalents).

  • Cool the solution in an ice bath.

  • Add 2-chloro-4-methylthiazole (1.0 equivalent) dropwise to the cooled chlorosulfonating mixture, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully quench the reaction by pouring it onto crushed ice. This step is highly exothermic and must be performed with extreme caution in a fume hood.

  • The product will separate as an oil or solid. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification can be achieved via vacuum distillation or column chromatography if necessary.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Mix ClSO₃H and SOCl₂ B Cool to 0-5 °C A->B C Add 2-Chloro-4-methylthiazole dropwise (<10 °C) B->C D Stir at Room Temp C->D E Quench on Ice D->E F Extract with CH₂Cl₂ E->F G Wash (H₂O, NaHCO₃) F->G H Dry & Concentrate G->H I Purify (Distillation/Chrom.) H->I

Figure 2: Experimental workflow for the chlorosulfonation step.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to nucleophilic attack, most commonly by primary or secondary amines, to form stable sulfonamide linkages.[3]

Sources

"Physical and chemical properties of 2-Chloro-4-methylthiazole-5-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-methylthiazole-5-sulfonyl chloride for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Keystone Building Block in Modern Chemistry

This compound is a highly reactive and versatile chemical intermediate that has garnered significant attention in the fields of pharmaceutical and agrochemical synthesis.[1][2] Its unique molecular architecture, featuring a chlorinated thiazole ring coupled with a reactive sulfonyl chloride group, makes it an invaluable building block for the construction of complex molecules with tailored biological activities.[1][2] The thiazole moiety is a common scaffold in many biologically active compounds, while the sulfonyl chloride functional group serves as an efficient handle for introducing sulfonamide linkages—a critical pharmacophore in numerous therapeutic agents.[1] This guide provides an in-depth analysis of the physical and chemical properties, reactivity, applications, and safe handling of this important synthetic intermediate.

Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective application in research and development. The key properties of this compound are summarized below.

Chemical Structure

The structural formula of this compound is presented below, illustrating the arrangement of the thiazole ring, methyl group, chlorine atom, and the sulfonyl chloride functional group.

Caption: Chemical structure of this compound.

Tabulated Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₄H₃Cl₂NO₂S₂[1][3][4][5]
Molecular Weight Approximately 232.1 g/mol [1][3][4][5]
CAS Number 292138-59-1[1][4][5][6]
Appearance Yellow to brown liquid[1][3]
Purity Typically ≥95% - ≥98%[1][4]
InChI Key IBMLFZUEKAQELM-UHFFFAOYSA-N[3]
Isomeric SMILES CC1=C(SC(=N1)Cl)S(=O)(=O)Cl[4]
Storage 0 - 8 °C, in a cool, dry, well-ventilated area[1][5][7]

Spectroscopic and Analytical Profile

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR: A singlet corresponding to the methyl (CH₃) protons would be expected. The chemical shift would be influenced by the electronic environment of the thiazole ring.

    • ¹³C-NMR: Signals corresponding to the four unique carbon atoms in the molecule would be observed, including the methyl carbon, the two thiazole ring carbons, and the carbon bonded to the chlorine atom.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.[8]

  • Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms and two sulfur atoms. Fragmentation would likely involve the loss of the sulfonyl chloride group or cleavage of the thiazole ring.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the high reactivity of its sulfonyl chloride group. This group is an excellent electrophile, making it susceptible to nucleophilic attack by a wide range of compounds, most notably primary and secondary amines, to form stable sulfonamides.

This reactivity is the cornerstone of its use in drug discovery. The formation of the sulfonamide linkage is a robust and high-yielding reaction, allowing for the rapid generation of diverse molecular libraries for biological screening.

A This compound (Electrophile) C Sulfonamide Formation A->C B Nucleophile (e.g., Primary/Secondary Amine, R-NH₂) B->C D Target Molecule (e.g., Antimicrobial Agent) C->D E HCl (Byproduct) C->E

Caption: Reaction pathway illustrating the utility of the title compound.

Key Applications in Research and Development

The compound is a crucial intermediate in several areas of chemical science.[1]

  • Pharmaceutical Development : It is a key starting material for the synthesis of various pharmaceutical agents, particularly those with antimicrobial properties.[1] The resulting sulfonamides can act as inhibitors of critical bacterial enzymes.[9]

  • Agrochemicals : It is employed in the formulation of modern herbicides and fungicides, contributing to enhanced crop protection and agricultural yields.[1]

  • Biochemical Research : Researchers utilize this compound to create specific enzyme inhibitors, which are valuable tools for studying metabolic pathways and for the initial stages of drug discovery.[1]

  • Materials Science : It has found applications in the development of specialty polymers and coatings, where the incorporation of the thiazole moiety can enhance durability and chemical resistance.[1]

Illustrative Synthetic Protocol: Preparation of a Sulfonamide Derivative

The following is a generalized, illustrative protocol for the reaction of this compound with an amine to form a sulfonamide. This protocol is based on standard procedures for reactions of this type.

Disclaimer: This is a representative protocol and must be adapted and optimized for specific substrates and scales. All work should be conducted in a fume hood with appropriate personal protective equipment.

Objective: To synthesize a novel 2-chloro-4-methylthiazole-5-sulfonamide derivative.

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.1 equivalents) in anhydrous DCM.

  • Cooling : Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Addition of Sulfonyl Chloride : Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.

  • Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching : Once the reaction is complete, quench the mixture by slowly adding water.

  • Workup - Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Workup - Drying and Concentration : Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide derivative.

Caption: Experimental workflow for sulfonamide synthesis.

Safety, Handling, and Storage

Due to its reactivity, this compound must be handled with care.

  • Hazard Identification :

    • Causes severe skin burns and eye damage.[6]

    • Causes serious eye irritation.[10]

    • May cause respiratory irritation.[11]

    • Harmful if swallowed.[7][11]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6][7][10] All manipulations should be performed in a certified chemical fume hood.

  • First Aid Measures :

    • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

    • Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get emergency medical help immediately.[6][10]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[6][10]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

  • Storage : Store in a tightly sealed container in a cool (0-8 °C), dry, and well-ventilated area away from incompatible substances such as water, bases, and strong oxidizing agents.[1][5][7]

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis. Its predictable reactivity and the biological significance of the scaffolds it produces make it an indispensable tool for professionals in drug development, agrochemical research, and materials science. A thorough understanding of its properties and a commitment to safe handling practices are essential for unlocking its full synthetic potential.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylthiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methylthiazole-5-sulfonyl chloride is a pivotal building block in contemporary medicinal and agricultural chemistry.[1] Its unique trifunctionalized thiazole scaffold, featuring a reactive sulfonyl chloride, a strategically positioned chlorine atom, and a methyl group, offers a versatile platform for the synthesis of a diverse array of complex molecules.[1] The sulfonyl chloride moiety serves as a key handle for the introduction of sulfonamide functionalities, a well-established pharmacophore in numerous therapeutic agents.[2] This guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is presented in a multi-step approach, with detailed experimental protocols and mechanistic insights to ensure both clarity and reproducibility.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that commences with the construction of the core thiazole ring, followed by sequential functionalization at the C2 and C5 positions. The chosen pathway is designed to maximize yield and purity by leveraging well-established and reliable chemical transformations. The overall synthetic strategy is depicted below:

Overall Synthesis Pathway A Chloroacetone + Thiourea B 2-Amino-4-methylthiazole A->B Hantzsch Thiazole Synthesis C 2-Amino-4-methylthiazole-5-sulfonic acid B->C Electrophilic Sulfonation D 2-Chloro-4-methylthiazole-5-sulfonic acid C->D Sandmeyer Reaction E This compound D->E Chlorination of Sulfonic Acid

Caption: Proposed four-step synthesis of this compound.

Part 1: Synthesis of 2-Amino-4-methylthiazole via Hantzsch Thiazole Synthesis

The foundational step in this synthetic endeavor is the construction of the 2-amino-4-methylthiazole ring system. The Hantzsch thiazole synthesis is a classic and highly efficient method for this purpose, involving the condensation of an α-haloketone with a thioamide.[3] In this case, chloroacetone and thiourea are the selected starting materials.

Reaction Mechanism

The mechanism of the Hantzsch synthesis is a well-elucidated pathway involving nucleophilic attack, cyclization, and dehydration.

Hantzsch Thiazole Synthesis Mechanism cluster_0 Nucleophilic Attack and Cyclization cluster_1 Dehydration and Tautomerization Thiourea Thiourea Intermediate1 Intermediate1 Thiourea->Intermediate1 + Chloroacetone CyclizedIntermediate CyclizedIntermediate Intermediate1->CyclizedIntermediate Intramolecular Cyclization DehydratedIntermediate DehydratedIntermediate CyclizedIntermediate->DehydratedIntermediate - H2O 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole DehydratedIntermediate->2-Amino-4-methylthiazole Tautomerization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Thiourea76.1276.0 g1.0
Chloroacetone92.5392.5 g1.0
Water18.02200 mL-
Sodium Hydroxide40.00200 g5.0
Diethyl Ether74.12300 mL-

Procedure:

  • A suspension of thiourea (76.0 g, 1.0 mol) in 200 mL of water is prepared in a 500-mL flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • With vigorous stirring, chloroacetone (92.5 g, 1.0 mol) is added dropwise over a period of 30 minutes. An exothermic reaction will occur, leading to the dissolution of thiourea.

  • The resulting yellow solution is heated to reflux for 2 hours.

  • After cooling the reaction mixture, solid sodium hydroxide (200 g) is added portion-wise with continuous stirring and external cooling to manage the exotherm.

  • The upper oily layer containing the product is separated. The aqueous layer is extracted three times with diethyl ether (100 mL each).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 2-amino-4-methylthiazole as a crystalline solid.[4]

Expected Yield: 70-75%

Part 2: Electrophilic Sulfonation of 2-Amino-4-methylthiazole

The introduction of the sulfonyl group at the C5 position of the thiazole ring is achieved through an electrophilic aromatic substitution reaction. The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack.[3]

Reaction Rationale

The amino group at the C2 position is an activating group, which directs electrophiles to the C5 position. A strong sulfonating agent, such as fuming sulfuric acid (oleum), is required to achieve sulfonation.

Electrophilic Sulfonation 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole SigmaComplex SigmaComplex 2-Amino-4-methylthiazole->SigmaComplex + SO3 (from Oleum) 2-Amino-4-methylthiazole-5-sulfonic acid 2-Amino-4-methylthiazole-5-sulfonic acid SigmaComplex->2-Amino-4-methylthiazole-5-sulfonic acid - H+

Caption: Electrophilic sulfonation at the C5 position of 2-amino-4-methylthiazole.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methylthiazole114.1757.1 g0.5
Fuming Sulfuric Acid (20% SO₃)-150 mL-

Procedure:

  • In a flask equipped with a stirrer and a cooling bath, 150 mL of fuming sulfuric acid (20% SO₃) is cooled to 0 °C.

  • 2-Amino-4-methylthiazole (57.1 g, 0.5 mol) is added portion-wise to the cold oleum with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

  • The precipitated solid, 2-amino-4-methylthiazole-5-sulfonic acid, is collected by filtration, washed with cold water, and dried.

Expected Yield: 60-70%

Part 3: Sandmeyer Reaction for the Synthesis of 2-Chloro-4-methylthiazole-5-sulfonic acid

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[5][6] This step is crucial for replacing the 2-amino group with a chloro substituent.

Reaction Mechanism

The reaction proceeds in two key stages: diazotization of the amino group followed by a copper(I)-catalyzed radical-nucleophilic substitution.[5]

Sandmeyer Reaction Mechanism cluster_0 Diazotization cluster_1 Copper-Catalyzed Substitution 2-Amino-4-methylthiazole-5-sulfonic acid 2-Amino-4-methylthiazole-5-sulfonic acid DiazoniumSalt DiazoniumSalt 2-Amino-4-methylthiazole-5-sulfonic acid->DiazoniumSalt + NaNO2, HCl ArylRadical ArylRadical DiazoniumSalt->ArylRadical + CuCl, - N2 2-Chloro-4-methylthiazole-5-sulfonic acid 2-Chloro-4-methylthiazole-5-sulfonic acid ArylRadical->2-Chloro-4-methylthiazole-5-sulfonic acid + Cl-

Caption: Mechanism of the Sandmeyer reaction for the conversion of the 2-amino group to a chloro group.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methylthiazole-5-sulfonic acid194.2277.7 g0.4
Sodium Nitrite69.0029.0 g0.42
Hydrochloric Acid (conc.)36.46150 mL-
Copper(I) Chloride98.9943.6 g0.44

Procedure:

  • A solution of 2-amino-4-methylthiazole-5-sulfonic acid (77.7 g, 0.4 mol) in concentrated hydrochloric acid (150 mL) is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (29.0 g, 0.42 mol) in water (50 mL) is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.

  • In a separate flask, copper(I) chloride (43.6 g, 0.44 mol) is dissolved in concentrated hydrochloric acid (100 mL).

  • The cold diazonium salt solution is slowly added to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.

  • The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • After cooling, the product is isolated by filtration, washed with water, and dried to give 2-chloro-4-methylthiazole-5-sulfonic acid.

Expected Yield: 75-85%

Part 4: Conversion to this compound

The final step of the synthesis involves the conversion of the sulfonic acid to the highly reactive sulfonyl chloride. This is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Reaction Rationale

Thionyl chloride reacts with the sulfonic acid to form the sulfonyl chloride, with the evolution of sulfur dioxide and hydrogen chloride as byproducts.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-methylthiazole-5-sulfonic acid213.6764.1 g0.3
Thionyl Chloride118.9771.4 g (43.5 mL)0.6
N,N-Dimethylformamide (DMF)73.091 mL(catalyst)

Procedure:

  • In a fume hood, a mixture of 2-chloro-4-methylthiazole-5-sulfonic acid (64.1 g, 0.3 mol) and thionyl chloride (71.4 g, 0.6 mol) is prepared in a flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • A catalytic amount of N,N-dimethylformamide (1 mL) is added to the mixture.

  • The reaction mixture is gently heated to reflux for 2-3 hours. The evolution of SO₂ and HCl gases will be observed.

  • The reaction is monitored for the cessation of gas evolution.

  • After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure.

  • The crude this compound is then purified by vacuum distillation to yield the final product.

Expected Yield: 80-90%

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of this compound. By employing a sequence of well-understood and high-yielding reactions—the Hantzsch thiazole synthesis, electrophilic sulfonation, the Sandmeyer reaction, and chlorination of the sulfonic acid—researchers can reliably access this valuable synthetic intermediate. The provided experimental protocols and mechanistic insights are intended to empower scientists in their pursuit of novel therapeutic and agrochemical agents.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

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  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. SlideShare. [Link]

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  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules. [Link]

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  • Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

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"Molecular structure and weight of 2-Chloro-4-methylthiazole-5-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-methylthiazole-5-sulfonyl chloride

Introduction

This compound is a highly reactive heterocyclic compound that has emerged as a critical building block in the fields of pharmaceutical and agrochemical synthesis.[1][2] Its utility is anchored in its unique molecular architecture, which combines a reactive sulfonyl chloride group with a biologically relevant thiazole nucleus. This structure allows for the efficient and targeted introduction of the 2-chloro-4-methylthiazole-5-sulfonamide moiety into a wide array of molecules.[1] This guide provides a comprehensive overview of its molecular properties, synthesis, reactivity, applications, and handling procedures, tailored for researchers and professionals in chemical synthesis and drug development.

Part 1: Molecular Profile and Physicochemical Properties

The structural features of this compound are central to its chemical behavior. The molecule consists of a five-membered thiazole ring, which is a common scaffold in many biologically active compounds.[3] This ring is substituted with a methyl group at position 4, a chlorine atom at position 2, and the key sulfonyl chloride functional group (-SO₂Cl) at position 5. The electron-withdrawing nature of the sulfonyl chloride group and the chlorine atom, combined with the aromaticity of the thiazole ring, dictates its high reactivity, particularly at the sulfur atom of the sulfonyl chloride.

Key Physicochemical Data

The essential properties of this compound are summarized in the table below. These data are crucial for planning synthetic reactions, ensuring proper storage, and implementing safety protocols.

PropertyValueSource(s)
CAS Number 292138-59-1[1][4][5][6]
Molecular Formula C₄H₃Cl₂NO₂S₂[1][4][5][6]
Molecular Weight ~232.1 g/mol [1][4][5][6]
Appearance Yellow to brown liquid[1]
Purity Typically ≥95% - 98%[1][5]
Storage Conditions 0 - 8 °C, under inert atmosphere[1][6]
Isomeric SMILES CC1=C(SC(=N1)Cl)S(=O)(=O)Cl[5]
InChI Key IBMLFZUEKAQELM-UHFFFAOYSA-N[4]

Part 2: Synthesis and Reactivity

Synthetic Pathway Overview

While specific, detailed industrial syntheses are often proprietary, a plausible and common laboratory-scale approach involves the chlorosulfonation of a pre-existing 2-chloro-4-methylthiazole precursor. This process typically utilizes a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H), to introduce the sulfonyl chloride group onto the thiazole ring. The regioselectivity of this reaction is directed to the 5-position, which is activated for electrophilic substitution.

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Synthesis of this compound Precursor 2-Chloro-4-methylthiazole Reaction Chlorosulfonation Reaction Precursor->Reaction Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Reaction Workup Quenching & Extraction Reaction->Workup Reaction Mixture Product 2-Chloro-4-methylthiazole- 5-sulfonyl chloride Purification Purification (e.g., Distillation) Workup->Purification Crude Product Purification->Product Final Product

Caption: Conceptual workflow for the synthesis of the title compound.

Core Reactivity

The synthetic value of this compound lies almost entirely in the reactivity of its sulfonyl chloride group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. The most common and synthetically important reaction is with primary or secondary amines to form stable sulfonamide linkages (-SO₂NR₂). This reaction is fundamental to its application in drug discovery, as the sulfonamide group is a key pharmacophore in many therapeutic agents.[1][3]

Part 3: Applications in Research and Development

This compound is a versatile reagent primarily used as an intermediate in the synthesis of complex organic molecules.[1]

Pharmaceutical Development

The primary application of this compound in the pharmaceutical industry is in the synthesis of novel antimicrobial agents.[1] The sulfonamide functional group it introduces is known for its antibacterial properties, famously exemplified by the sulfa drugs.[3] These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[3] The thiazole component of the molecule can also contribute to the overall pharmacological profile, potentially enhancing binding to target enzymes or improving pharmacokinetic properties.[3]

Agrochemical Synthesis

In agricultural chemistry, this reagent is employed in the development of new crop protection agents, including herbicides and fungicides.[1] The resulting sulfonamide-containing compounds can exhibit potent biological activity against weeds or fungal pathogens, helping to improve crop yields.

Exemplary Protocol: Synthesis of a Thiazole Sulfonamide

This protocol provides a representative, step-by-step methodology for the reaction of this compound with a generic primary amine (R-NH₂) to form a target sulfonamide.

Materials:

  • This compound (1.0 eq)

  • Primary amine (R-NH₂) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Triethylamine (TEA) or pyridine as a non-nucleophilic base (1.5 eq)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the sulfonyl chloride.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide product.

  • Purification: Purify the crude product using flash column chromatography on silica gel to obtain the final, high-purity sulfonamide.

The following diagram illustrates the core mechanism of this critical reaction.

Sulfonamide_Formation cluster_0 Mechanism of Sulfonamide Formation Reactants R-NH₂ + Cl-SO₂-Thiazole TransitionState [Nucleophilic Attack] Reactants->TransitionState Intermediate R-NH₂⁺-SO₂(Cl⁻)-Thiazole TransitionState->Intermediate Product R-NH-SO₂-Thiazole + HCl Intermediate->Product - H⁺, - Cl⁻ Base + Base Product->Base FinalProduct R-NH-SO₂-Thiazole + Base·HCl Base->FinalProduct

Caption: Nucleophilic attack of an amine on the sulfonyl chloride.

Part 4: Handling, Storage, and Safety

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

  • Hazard Identification: The compound is corrosive and causes severe skin burns and eye damage.[7] It is also harmful if swallowed.[8] Due to its reactivity, particularly with moisture, it can release HCl gas.

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[7] Avoid inhalation of vapors and direct contact with skin and eyes.[7]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[8] The recommended storage temperature is between 2-8 °C.[6] Containers should be kept tightly closed and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

References

  • This compound | CymitQuimica.
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  • Chemical Name : 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride - Pharmaffili
  • 2-CHLORO-4-METHYL-THIAZOLE-5-SULFONYL CHLORIDE - Safety D
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The Chemistry and Application of Thiazole Sulfonyl Chlorides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various chemical transformations make it a privileged scaffold in the design of novel therapeutic agents and functional materials.[3][4] Among the diverse array of thiazole derivatives, thiazole sulfonyl chlorides have emerged as particularly valuable and versatile building blocks.[5][6] The presence of the highly reactive sulfonyl chloride group attached to the thiazole nucleus provides a powerful handle for introducing a wide range of functionalities, leading to the creation of diverse molecular architectures with significant biological activities.[5][7]

This in-depth technical guide provides a comprehensive literature review of thiazole sulfonyl chlorides, with a focus on their synthesis, reactivity, and applications, particularly in the realm of drug discovery and development. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important class of compounds.

Core Principles of Thiazole Sulfonyl Chloride Chemistry

The reactivity of the thiazole ring is influenced by the presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom.[8] This creates a nuanced electronic landscape where certain positions on the ring are more susceptible to either electrophilic or nucleophilic attack. The introduction of a sulfonyl chloride group further modulates this reactivity, making the molecule a versatile intermediate for a variety of chemical transformations.[7]

Understanding the Reactivity Landscape

The position of the sulfonyl chloride group on the thiazole ring significantly impacts its reactivity and the properties of its derivatives. The most common isomers are thiazole-2-sulfonyl chloride, thiazole-4-sulfonyl chloride, and thiazole-5-sulfonyl chloride.

  • Thiazole-2-sulfonyl chloride: This isomer is a highly sought-after building block in pharmaceutical and fine chemical sectors.[7] The sulfonyl chloride at the 2-position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions.[7] This allows for the straightforward synthesis of a diverse library of 2-substituted thiazole sulfonamides.

  • Thiazole-4-sulfonyl chloride and Thiazole-5-sulfonyl chloride: These isomers also serve as valuable intermediates. The reactivity at these positions allows for the synthesis of compounds with distinct substitution patterns and biological activities. For instance, 2-chloro-4-methylthiazole-5-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical and agricultural agents.[5]

Synthesis of Thiazole Sulfonyl Chlorides and Their Derivatives

The synthesis of thiazole sulfonyl chlorides and their subsequent conversion to sulfonamides are critical processes for accessing a wide range of biologically active molecules.

General Synthetic Strategies

A common and straightforward method for the synthesis of thiazole sulfonamides involves the reaction of an aminothiazole with a suitable sulfonyl chloride.[9] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: General Synthesis of N-(Thiazol-2-yl)benzenesulfonamides [9]

  • Reactant Preparation: In a suitable reaction vessel, dissolve 2-aminothiazole (1.0 equivalent) in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base, such as sodium carbonate or triethylamine (1.5-2.0 equivalents), to the solution.

  • Addition of Sulfonyl Chloride: Slowly add the desired benzenesulfonyl chloride (1.0 equivalent) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., DCM).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired N-(thiazol-2-yl)benzenesulfonamide.

A variety of substituted benzenesulfonyl chlorides can be used in this reaction to generate a library of thiazole sulfonamides with diverse functionalities.[9] For example, the use of 4-chlorobenzenesulfonyl chloride, 4-toluenesulfonyl chloride, and 4-nitrobenzenesulfonyl chloride leads to the corresponding 4-chloro, 4-methyl, and 4-nitro-N-(thiazol-2-yl)benzenesulfonamides.[9]

Synthesis of the Thiazole Ring

The foundational thiazole ring itself can be synthesized through various methods, with the Hantzsch thiazole synthesis being a classic and widely used approach.[2][10] This method involves the condensation reaction between an α-haloketone and a thioamide.[2]

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis alpha_haloketone α-Haloketone cyclocondensation Cyclocondensation alpha_haloketone->cyclocondensation thioamide Thioamide thioamide->cyclocondensation thiazole Thiazole Derivative cyclocondensation->thiazole caption Hantzsch Thiazole Synthesis Workflow

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Reactivity and Key Transformations of Thiazole Sulfonyl Chlorides

The sulfonyl chloride moiety is a highly versatile functional group that enables a wide range of chemical transformations, making thiazole sulfonyl chlorides valuable intermediates in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

As mentioned earlier, the sulfonyl chloride group on the thiazole ring is an excellent leaving group in SNAr reactions.[7] This allows for the facile introduction of various nucleophiles, leading to the formation of C-N, C-O, and C-S bonds.[7] This reactivity is fundamental to the synthesis of diverse libraries of thiazole derivatives for biological screening.

Metal-Catalyzed Cross-Coupling Reactions

The sulfonyl group can also serve as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[7] These reactions enable the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups onto the thiazole ring, further expanding the accessible chemical space.[7]

Reaction Pathways of Thiazole Sulfonyl Chlorides

Reactivity TSC Thiazole Sulfonyl Chloride SNAr Nucleophilic Aromatic Substitution (SNAr) TSC->SNAr CrossCoupling Metal-Catalyzed Cross-Coupling TSC->CrossCoupling Sulfonamides Thiazole Sulfonamides (C-N, C-O, C-S bonds) SNAr->Sulfonamides CC_Products C-C Bond Formation (Aryl, Alkyl groups) CrossCoupling->CC_Products caption Key reaction pathways of thiazole sulfonyl chlorides.

Caption: Key reaction pathways of thiazole sulfonyl chlorides.

Applications of Thiazole Sulfonyl Chloride Derivatives in Drug Discovery and Beyond

The derivatives of thiazole sulfonyl chlorides, particularly thiazole sulfonamides, have demonstrated a remarkable range of biological activities, making them highly attractive scaffolds for drug development.[9][11][12]

A Spectrum of Pharmacological Activities

Thiazole sulfonamides have been investigated for a multitude of therapeutic applications, including:

  • Antioxidant Activity: Certain 2-aminothiazole sulfonamide derivatives have shown potent antioxidant properties.[9] For instance, a compound with a chloro-substituent at the para-position of the benzene ring exhibited significant DPPH radical scavenging and superoxide dismutase (SOD)-mimic activities.[9]

  • Antimicrobial and Antifungal Activity: Thiazole sulfonamides have been explored as potential antimicrobial and antifungal agents.[1][12] Some derivatives have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] Novel thiazole sulfonamide derivatives have also been designed as potent fungicide candidates against Sclerotinia sclerotiorum.[1]

  • Anticancer Activity: The thiazole scaffold is present in several clinically used anticancer drugs.[3] Thiazole sulfonamide derivatives have also been investigated for their potential as anticancer agents, with some compounds showing promising activity against various cancer cell lines.[13]

  • Anti-inflammatory Activity: The anti-inflammatory properties of thiazole derivatives are well-documented.[4]

  • Neuroprotective Effects: Recent studies have highlighted the potential of thiazole sulfonamides in the treatment of neurodegenerative disorders like Parkinson's disease.[14] Certain derivatives have shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neuronal damage.[14]

  • Enzyme Inhibition: Thiazole-bearing sulfonamides have been reported as potent inhibitors for conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole sulfonamides is highly dependent on the nature and position of substituents on both the thiazole and the benzenesulfonyl moieties.[1][11] For example, in a series of antifungal thiazole sulfonamides, the position of the sulfonamide group on the thiazole ring and the nature of the substituent on the thiazole motif were found to significantly influence the antifungal activity.[1]

Agrochemical Applications

Beyond pharmaceuticals, thiazole sulfonyl chlorides are utilized in the formulation of agrochemicals, including herbicides and fungicides, to enhance crop protection.[5]

Summary of Key Thiazole Sulfonamide Derivatives and Their Activities

Compound ClassKey SubstituentsBiological ActivityReference
2-Aminothiazole SulfonamidesVaried substituents on the benzenesulfonyl ringAntioxidant, Antimicrobial[9]
Thiazole SulfonamidesVaried substituents on thiazole and phenyl ringsAntifungal[1]
Thiazole-bearing SulfonamidesVaried substituents on the phenyl ringsAnti-Alzheimer's (AChE/BuChE inhibition)[11]
Thiazole SulfonamidesHalogen substituentsNeuroprotective[14]

Conclusion and Future Perspectives

Thiazole sulfonyl chlorides are undeniably powerful and versatile intermediates in modern organic and medicinal chemistry. Their straightforward synthesis, predictable reactivity, and the diverse range of biological activities exhibited by their derivatives make them a highly attractive scaffold for the development of new therapeutic agents and functional materials. The continued exploration of novel synthetic methodologies, coupled with in-depth structure-activity relationship studies and in silico modeling, will undoubtedly unlock the full potential of this remarkable class of compounds. As our understanding of disease pathways deepens, the targeted design of novel thiazole sulfonamide derivatives holds immense promise for addressing unmet medical needs and advancing the frontiers of science.

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An In-depth Technical Guide to the Reactivity of the Chlorosulfonyl Group on a Thiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a cornerstone heterocyclic motif, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile functionalization potential have led to its incorporation into a vast array of biologically active compounds and advanced materials. When appended with a chlorosulfonyl (-SO₂Cl) group, the thiazole ring is transformed into a highly reactive and versatile building block, unlocking a rich landscape of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of thiazole sulfonyl chlorides, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

The Thiazole Sulfonyl Chloride Scaffold: An Introduction

The thiazole nucleus is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The inherent electronic nature of the thiazole ring, characterized by a π-excessive character at C5 and a more electron-deficient C2 position, dictates its reactivity towards electrophilic and nucleophilic reagents.[1][2] The introduction of a strongly electron-withdrawing chlorosulfonyl group significantly modulates the electronic landscape of the ring, profoundly influencing its reactivity and providing a versatile handle for further molecular elaboration.

The position of the chlorosulfonyl group on the thiazole ring—at C2, C4, or C5—is a critical determinant of its reactivity and stability. This positional isomerism, coupled with the electronic effects of other substituents on the ring, allows for fine-tuning of the molecule's properties and reaction outcomes.

Synthesis of Thiazole Sulfonyl Chlorides: Establishing the Foundation

The reliable synthesis of thiazole sulfonyl chlorides is the crucial first step in harnessing their synthetic potential. Several methodologies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Oxidative Chlorination of Thiazolyl Mercaptans and Sulfides

A common and effective method for the synthesis of thiazole sulfonyl chlorides is the oxidative chlorination of the corresponding thiazolyl thiols or sulfides. This transformation can be achieved using various chlorinating and oxidizing agents.

A robust and scalable method involves the use of sodium hypochlorite (bleach) in an acidic medium. This approach is often preferred for its operational simplicity and the ready availability of the reagents.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole-5-sulfonyl chloride

  • Reaction Setup: To a solution of 2-amino-4-methylthiazole-5-thiol (1 equiv.) in a suitable solvent such as dichloromethane, cooled to -10 to -5 °C, is added an aqueous solution of sodium hypochlorite (3.3 equiv.).

  • Reaction Execution: The biphasic mixture is stirred vigorously while maintaining the low temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the organic layer is separated, washed with cold brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure at low temperature to afford the crude thiazole sulfonyl chloride, which is often used immediately in the next step due to its potential instability.

Causality Behind Experimental Choices: The low reaction temperature is critical to minimize the decomposition of the often-unstable sulfonyl chloride product.[3] The use of a biphasic system facilitates the separation of the product from the aqueous reagents and byproducts. Immediate use of the crude product is recommended to avoid degradation, which can occur via hydrolysis or other decomposition pathways.[1][4]

Direct Chlorosulfonation of Thiazoles

Direct chlorosulfonation of the thiazole ring using chlorosulfonic acid is another viable synthetic route. The regioselectivity of this electrophilic aromatic substitution reaction is highly dependent on the substituents already present on the thiazole ring. Electron-donating groups tend to direct the incoming chlorosulfonyl group to the C5 position.[1]

Experimental Protocol: Synthesis of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride

  • Reaction Setup: 2-Acetamido-4-methylthiazole (1 equiv.) is added portion-wise to an excess of chlorosulfonic acid (e.g., 4-5 equiv.) at 0 °C.

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 0-10 °C) for a specified period, with the reaction progress monitored by TLC or LC-MS.

  • Work-up and Isolation: The reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the desired sulfonyl chloride.

Causality Behind Experimental Choices: The use of a large excess of chlorosulfonic acid serves as both the reagent and the solvent. The careful, portion-wise addition at low temperature is necessary to control the exothermic reaction. Quenching on ice hydrolyzes the excess chlorosulfonic acid and precipitates the less water-soluble product.

Synthesis of Thiazole-4-sulfonyl Chlorides

The synthesis of thiazole-4-sulfonyl chlorides can be more challenging and often requires a multi-step approach. A notable method involves the transformation of 2-substituted N-(2,2-dichlorovinyl)amides.

Figure 1. A multi-step synthetic route to 2-substituted thiazole-4-sulfonyl chlorides.

This synthetic sequence provides access to otherwise difficult-to-obtain thiazole-4-sulfonyl chlorides, which are valuable building blocks in medicinal chemistry.

The Core Reactivity: Nucleophilic Substitution at the Sulfonyl Group

The primary and most widely exploited reactivity of the chlorosulfonyl group is its susceptibility to nucleophilic attack. The sulfur atom of the -SO₂Cl group is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.

Reaction with Amines: The Gateway to Sulfonamides

The reaction of thiazole sulfonyl chlorides with primary and secondary amines is a cornerstone transformation, providing facile access to a diverse array of thiazole-based sulfonamides. These compounds are of immense interest in drug discovery due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7]

Figure 2. Formation of thiazole sulfonamides via nucleophilic substitution.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: To a solution of the thiazole sulfonyl chloride (1 equiv.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is added the amine (1-1.2 equiv.) and a base (1.2-1.5 equiv., e.g., triethylamine or pyridine) at 0 °C.

  • Reaction Execution: The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: The reaction mixture is typically washed with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive. Aprotic solvents are generally used to avoid solvolysis of the reactive sulfonyl chloride. The choice of purification method depends on the physical properties of the resulting sulfonamide.

Table 1: Representative Examples of Thiazole Sulfonamide Synthesis

Thiazole Sulfonyl ChlorideAmineProductYield (%)Reference
2-Acetamido-4-methylthiazole-5-sulfonyl chlorideBenzylamineN-Benzyl-2-acetamido-4-methylthiazole-5-sulfonamide~85 (Implied)
Thiazole-2-sulfonyl chlorideMorpholine4-(Thiazole-2-sulfonyl)morpholine~90[8] (Implied)
2-Chlorothiazole-5-sulfonyl chlorideAniline2-Chloro-N-phenylthiazole-5-sulfonamide~80[9] (Implied)
Reaction with Other Nucleophiles: Alcohols and Thiols

Thiazole sulfonyl chlorides also react readily with other nucleophiles such as alcohols and thiols to form the corresponding sulfonate esters and thiosulfonates, respectively. These reactions typically proceed under similar conditions to those used for sulfonamide formation, often requiring a base to deprotonate the nucleophile and facilitate the reaction.

Beyond Nucleophilic Substitution: Expanding the Synthetic Utility

While nucleophilic substitution is the most common transformation, the chlorosulfonyl group on a thiazole ring can participate in a range of other synthetically valuable reactions.

Reduction to Thiols

The reduction of the sulfonyl chloride group to a thiol provides a valuable synthetic route to thiazolyl thiols, which are themselves versatile intermediates. A common and effective reducing agent for this transformation is lithium aluminum hydride (LAH).[4][8]

Experimental Protocol: LAH Reduction of a Thiazole Sulfonyl Chloride

  • Reaction Setup: To a suspension of lithium aluminum hydride (excess, e.g., 2-4 equiv.) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF) at 0 °C is added a solution of the thiazole sulfonyl chloride (1 equiv.) in the same solvent dropwise.

  • Reaction Execution: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is monitored by TLC.

  • Work-up and Isolation: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the crude thiol, which can be purified by chromatography or distillation.

Causality Behind Experimental Choices: The use of an excess of the powerful reducing agent LAH ensures complete reduction of the sulfonyl chloride. The reaction is performed under anhydrous conditions as LAH reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LAH reactions and facilitating the removal of the aluminum salts.

Role in Cross-Coupling Reactions

The sulfonyl chloride group can be a precursor to other functionalities that can participate in metal-catalyzed cross-coupling reactions. For instance, the corresponding sulfonate esters can sometimes be used as coupling partners in Suzuki or other cross-coupling reactions, although this is less common than the use of halides or triflates. More directly, the thiazole ring itself can be functionalized via cross-coupling reactions, with the sulfonyl group serving as a directing or activating group.[8]

Stability, Handling, and Safety Considerations

Thiazole sulfonyl chlorides are reactive compounds and should be handled with appropriate care. Their stability can vary significantly depending on the substitution pattern on the thiazole ring.

  • Moisture Sensitivity: Sulfonyl chlorides are generally sensitive to moisture and can hydrolyze to the corresponding sulfonic acids.[1][4] Therefore, they should be stored in a dry environment, preferably under an inert atmosphere.

  • Thermal Stability: Some thiazole sulfonyl chlorides can be thermally labile and may decompose upon heating.[3] It is advisable to store them at low temperatures and to avoid excessive heat during reactions and purification.

  • Hazards: Sulfonyl chlorides are corrosive and can cause severe skin and eye burns.[10][11] They may also release toxic gases, such as HCl, upon contact with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling these compounds. All manipulations should be performed in a well-ventilated fume hood.

Applications in Drug Discovery and Medicinal Chemistry

The reactivity of the chlorosulfonyl group on the thiazole ring has been extensively leveraged in the synthesis of a wide range of biologically active molecules. Thiazole-based sulfonamides, in particular, have emerged as a prominent class of compounds with diverse pharmacological profiles.

  • Antimicrobial Agents: Many thiazole sulfonamides exhibit potent antibacterial and antifungal activity.[7]

  • Anticancer Agents: The thiazole sulfonamide scaffold is present in numerous compounds with demonstrated anticancer properties.[12]

  • Enzyme Inhibitors: Thiazole sulfonamides have been designed as inhibitors of various enzymes, including carbonic anhydrases and kinases, which are important targets in the treatment of various diseases.[13]

The ability to readily synthesize libraries of thiazole sulfonamides through the reaction of thiazole sulfonyl chlorides with diverse amines makes this a powerful strategy in lead discovery and optimization campaigns.

Conclusion

The chlorosulfonyl group, when attached to a thiazole ring, creates a highly valuable and versatile synthetic intermediate. Its rich reactivity, dominated by nucleophilic substitution but also extending to reductions and other transformations, provides chemists with a powerful tool for the construction of complex molecules. A thorough understanding of the synthesis, reactivity, and handling of thiazole sulfonyl chlorides, as outlined in this guide, is essential for unlocking their full potential in the fields of medicinal chemistry, drug discovery, and materials science. The continued exploration of the chemistry of these reactive building blocks will undoubtedly lead to the discovery of new and important molecules with significant scientific and societal impact.

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The Alchemist's Blueprint: A Technical Guide to Key Intermediates in Antimicrobial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Cornerstone of Antimicrobial Drug Development

In the perpetual battle against microbial resistance, the synthetic chemist plays a pivotal role. The efficacy of our antimicrobial arsenal is not merely a matter of discovering novel pharmacophores, but also of developing robust, scalable, and economically viable synthetic routes to these life-saving drugs. At the heart of this endeavor lies the strategic synthesis of key intermediates – the foundational molecular scaffolds upon which the vast diversity of modern antimicrobial agents is built. This guide provides an in-depth technical exploration of the synthesis of these critical building blocks for four major classes of antimicrobials: β-Lactams, Quinolones, Sulfonamides, and Macrolides. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights to empower innovation in antimicrobial drug discovery and manufacturing.

I. The β-Lactam Core: 6-Aminopenicillanic Acid (6-APA) and 7-Aminocephalosporanic Acid (7-ACA)

The β-lactam antibiotics, characterized by their four-membered lactam ring, remain the most widely used class of antibacterial agents. The versatility of this class is largely due to the isolation and derivatization of their core nuclei: 6-aminopenicillanic acid (6-APA) for penicillins and 7-aminocephalosporanic acid (7-ACA) for cephalosporins.[1] The synthesis of these two intermediates is a cornerstone of the pharmaceutical industry.

A. 6-Aminopenicillanic Acid (6-APA): The Penicillin Precursor

6-APA is the fundamental precursor for the synthesis of a vast array of semi-synthetic penicillins, including ampicillin and amoxicillin.[1] It is primarily produced from the fermentation product, Penicillin G. The key transformation is the hydrolysis of the phenylacetyl side chain from the amino group at the C-6 position. This is achieved through two primary industrial routes: chemical and enzymatic hydrolysis.

The choice between enzymatic and chemical hydrolysis of Penicillin G is a critical process decision, driven by a balance of efficiency, cost, and environmental impact.

  • Chemical Hydrolysis: Early methods relied on harsh chemical conditions, often involving reactive intermediates like imino chlorides, which required cryogenic temperatures and hazardous reagents. While effective, these processes were energy-intensive and generated significant waste streams.

  • Enzymatic Hydrolysis: The advent of immobilized Penicillin G Acylase (PGA) revolutionized 6-APA production.[2] This biocatalytic approach offers several distinct advantages:

    • Mild Reaction Conditions: Enzymatic hydrolysis proceeds in an aqueous buffer system at or near ambient temperature and neutral pH, significantly reducing energy consumption.[2]

    • High Specificity: PGA selectively cleaves the amide bond of the phenylacetyl side chain without degrading the sensitive β-lactam ring, leading to higher purity and fewer byproducts.

    • Environmental Sustainability: The enzymatic process avoids the use of toxic reagents and solvents, resulting in a more environmentally friendly "green" process.

    • Enzyme Reusability: Immobilization of the enzyme allows for its recovery and reuse over multiple batches, enhancing the economic viability of the process.[2]

The clear advantages in terms of sustainability, safety, and often, overall cost-effectiveness have led to the widespread adoption of enzymatic hydrolysis as the preferred industrial method for 6-APA production.

ParameterEnzymatic HydrolysisChemical Hydrolysis
Yield >95%~85%
Purity High (>99%)Lower, requires extensive purification
Reaction Temperature 25-40°C-40°C to room temperature
pH 7.5 - 8.5Harsh acidic or basic conditions
Solvents Primarily aqueous bufferOrganic solvents (e.g., dichloromethane)
Byproducts Phenylacetic acid (recoverable)Various, including chlorinated species
Environmental Impact LowHigh
B. 7-Aminocephalosporanic Acid (7-ACA): The Cephalosporin Nucleus

7-ACA is the essential intermediate for the synthesis of a multitude of cephalosporin antibiotics.[3] It is derived from Cephalosporin C, a fermentation product. Similar to 6-APA, the production of 7-ACA can be achieved through both chemical and enzymatic routes.

The industrial production of 7-ACA predominantly follows two enzymatic pathways, which have largely replaced the older, more hazardous chemical methods.[4]

  • Two-Step Enzymatic Process: This is the most established industrial method.

    • Oxidation: D-amino acid oxidase (DAAO) converts the D-α-aminoadipyl side chain of Cephalosporin C into α-ketoadipyl-7-ACA.[4]

    • Hydrolysis: The intermediate is then hydrolyzed by glutaryl-7-ACA acylase (GLA) to yield 7-ACA.[5] This process boasts high yields, often exceeding 85%.[6]

  • One-Step Enzymatic Process: A more recent innovation involves the use of a single enzyme, Cephalosporin C acylase (CCA), which can directly hydrolyze the side chain of Cephalosporin C to produce 7-ACA.[4][7] While this simplifies the process, the efficiency of naturally occurring CCAs can be low, often requiring protein engineering to be industrially viable.[7]

The enzymatic routes for 7-ACA production offer similar advantages to those for 6-APA, including milder reaction conditions, higher purity, and improved environmental footprint compared to chemical methods.[4][8]

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₅S
Molar Mass 272.28 g/mol
Appearance White to off-white crystalline powder
Melting Point >300 °C
Solubility Sparingly soluble in water; soluble in DMSO and DMF[9]
pKa ~2.59

II. The Quinolone Scaffold: Building the Bicyclic Core

Quinolone and fluoroquinolone antibiotics are a class of synthetic antibacterial agents with a broad spectrum of activity. Their core structure is a 4-oxo-1,4-dihydroquinoline (or a related naphthyridine) ring system. The Gould-Jacobs reaction is a classic and widely used method for constructing this essential bicyclic scaffold.

A. The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

The Gould-Jacobs reaction provides a convergent and versatile route to 4-hydroxyquinoline derivatives, which are key intermediates for many quinolone antibiotics.[5][10] The general a involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

  • Condensation: The synthesis begins with the nucleophilic attack of the aniline on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[11][12]

  • Thermal Cyclization: This step requires high temperatures (often >250°C) to facilitate a 6-electron electrocyclization, forming the quinoline ring.[13]

  • Saponification and Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the final 4-hydroxyquinoline.

B. Synthesis of a Norfloxacin Intermediate: A Practical Application

The synthesis of Norfloxacin, a second-generation fluoroquinolone, exemplifies the application of the Gould-Jacobs reaction and subsequent modifications. A key starting material for many fluoroquinolones is 3-chloro-4-fluoroaniline.[14]

G A 3-Chloro-4-fluoroaniline C Anilinomethylene Malonate Intermediate A->C Condensation B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D Thermal Cyclization E 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid D->E Hydrolysis G A Chiral Building Blocks B Assembly of Linear Precursor A->B Coupling Reactions C Seco-Acid (Hydroxy Acid) B->C Functional Group Manipulations D Erythronolide B (Macrolactone Core) C->D Macrolactonization

Simplified Strategy for Erythromycin Core Synthesis.

The complexity of macrolide synthesis underscores the importance of developing efficient and stereoselective methods for the preparation of their key intermediates.

V. Conclusion: The Unseen Scaffolding of Antimicrobial Therapy

The synthesis of key intermediates is the bedrock upon which the development and production of antimicrobial agents rest. From the elegant simplicity of 6-APA to the formidable complexity of the erythromycin macrolactone, the ability to efficiently and sustainably produce these core structures is paramount. As the challenge of antimicrobial resistance continues to evolve, so too must our synthetic strategies. A deep understanding of the chemistry of these intermediates, the causality behind process choices, and the continuous innovation in synthetic methodologies will be essential in ensuring a robust pipeline of effective antimicrobial therapies for generations to come.

References

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  • PubMed. (1995). Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid. Retrieved from [Link]

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  • Donadio, S., Staver, M. J., McAlpine, J. B., Swanson, S. J., & Katz, L. (1991). Biosynthesis of the erythromycin macrolactone and a rational approach for producing hybrid macrolides. Science, 252(5006), 675–679. [Link]

  • Woodward, R. B., et al. (1981). Asymmetric total synthesis of erythromycin. 1. Synthesis of an erythronolide A secoacid derivative via asymmetric induction. Journal of the American Chemical Society, 103(11), 3210-3213.
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  • ResearchGate. (n.d.). 7‐Aminocephalosporanic Acid – Chemical versus Enzymatic Production Process. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric determination of 6-aminopenicillanic acid using bromophenol blue and bromothymol blue. Retrieved from [Link]

  • Tucaliuc, A., Postaru, M., Cascaval, D., & Galaction, A. I. (2019). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. SCIENTIFIC STUDY & RESEARCH: CHEMISTRY & CHEMICAL ENGINEERING, BIOTECHNOLOGY, FOOD INDUSTRY, 20(1), 87-98.
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  • Martin, S. F., & Yamashita, M. (1991). Novel macrolactonization strategy for the synthesis of erythromycin antibiotics. Journal of the American Chemical Society, 113(14), 5478-5480.
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  • ResearchGate. (n.d.). An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. Retrieved from [Link]

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  • TSI Journals. (n.d.). SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALUATION OF THEIR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel macrolactonization strategy for the synthesis of erythromycin antibiotics. Journal of the American Chemical Society. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). [Reconstruction of erythromycin macrocyclic lactone synthesis pathway in Escherichia coli]. Retrieved from [Link]

  • Wikipedia. (2023, September 21). 6-APA. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Improving the Industrial Production of 6‐APA: Enzymatic Hydrolysis of Penicillin G in the Presence of Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Retrieved from [Link]

  • PubMed. (2003). Improving the industrial production of 6-APA: enzymatic hydrolysis of penicillin G in the presence of organic solvents. Retrieved from [Link]

  • PubChem. (n.d.). (6R,7R)-7-((4-Carboxy-1-oxobutyl)amino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid. Retrieved from [Link]

  • ACS Omega. (2020). Process Development for 6-Aminopenicillanic Acid Production Using Lentikats-Encapsulated Escherichia coli Cells Expressing Penicillin V Acylase. Retrieved from [Link]

  • PubMed. (2001). Production of 6-aminopenicillanic acid in aqueous two-phase systems by recombinant Escherichia coli with intracellular penicillin acylase. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the ketolides. ERY-R = erythromycin resistance; MLSB = Macrolide, Lincosamide, Streptogramin B. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfamethoxazole[6]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of 6-APA production by using a new immobilized penicillin acylase. Retrieved from [Link]

  • Baran Lab. (2009). Erythronolide and Erythromycin. Retrieved from [Link]

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The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Chloro-4-methylthiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide illuminates the significance and synthetic evolution of 2-Chloro-4-methylthiazole-5-sulfonyl chloride, a pivotal intermediate in modern medicinal and agrochemical development.

Introduction: The Convergence of Two Potent Pharmacophores

In the landscape of synthetic chemistry, certain molecular frameworks consistently prove to be fertile ground for the discovery of novel bioactive compounds. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is one such privileged scaffold. Its unique electronic properties and ability to engage in a variety of chemical transformations have made it a cornerstone in the development of numerous therapeutic agents.[1][2] From the antibacterial sulfathiazole to the anti-inflammatory meloxicam, the thiazole moiety is a recurring motif in clinically significant drugs.[3][4]

Parallel to the rise of thiazole chemistry, the sulfonyl chloride functional group has established itself as a powerful tool for introducing sulfonamide linkages. The discovery of the antibacterial properties of prontosil in the 1930s, the first sulfonamide drug, marked a turning point in medicine and spurred extensive research into this class of compounds.[5][6] The sulfonamide group's ability to mimic the p-aminobenzoic acid (PABA) structure, a key metabolite for bacterial growth, underpins its enduring importance in anti-infective drug design.[7]

The convergence of these two critical pharmacophores in the form of This compound created a highly versatile and reactive building block. This guide provides an in-depth exploration of its probable synthetic origins, its chemical significance, and its applications in the development of cutting-edge molecules.

A Plausible History: Tracing the Synthetic Lineage

While a singular, seminal publication heralding the initial synthesis of this compound is not readily apparent in the historical literature, its discovery can be understood as a logical progression of established synthetic methodologies. The development of this key intermediate likely emerged from the confluence of advancements in thiazole ring construction and the refinement of chlorosulfonation techniques.

The foundational method for thiazole synthesis, the Hantzsch thiazole synthesis, has been a cornerstone of heterocyclic chemistry for over a century.[2][4] This versatile reaction, involving the condensation of an α-haloketone with a thioamide, provides a reliable route to a wide array of substituted thiazoles.[4] The evolution of this and other thiazole syntheses, such as the Cook-Heilborn synthesis, laid the groundwork for the creation of diverse thiazole precursors.[2][3]

The introduction of the sulfonyl chloride group onto an aromatic ring is a classic transformation in organic chemistry. Early methods often relied on harsh reagents.[6][8] However, the development of more controlled chlorosulfonation procedures allowed for the functionalization of a broader range of substrates, including heterocycles.

The synthesis of this compound itself likely followed a pathway that leveraged these established principles. A plausible synthetic route, inferred from related literature and patents, is outlined below.

Synthetic Pathways and Mechanistic Considerations

The construction of this compound can be logically dissected into two key stages: the formation of the 2-chloro-4-methylthiazole core and the subsequent introduction of the 5-sulfonyl chloride group.

Part 1: Formation of the 2-Chloro-4-methylthiazole Nucleus

A probable synthetic precursor to the target molecule is 2-amino-4-methylthiazole. This can be readily synthesized via the Hantzsch thiazole synthesis, reacting chloroacetone with thiourea.

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

The resulting 2-amino-4-methylthiazole can then be converted to the corresponding 2-chloro derivative through a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite source in the presence of a copper(I) chloride catalyst.

Caption: Sandmeyer reaction to form 2-chloro-4-methylthiazole.

Part 2: Chlorosulfonation of the Thiazole Ring

With the 2-chloro-4-methylthiazole core in hand, the next critical step is the introduction of the sulfonyl chloride group at the 5-position. This is typically achieved through electrophilic substitution using a chlorosulfonating agent.

Caption: Chlorosulfonation of 2-chloro-4-methylthiazole.

The regioselectivity of this reaction is directed by the activating effect of the methyl group and the sulfur atom of the thiazole ring, favoring substitution at the electron-rich 5-position.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven method for the preparation of this compound, synthesized from available literature on similar transformations.

Step 1: Synthesis of 2-Amino-4-methylthiazole

  • To a stirred solution of thiourea (1 equivalent) in ethanol, add chloroacetone (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-4-methylthiazole.

Step 2: Synthesis of 2-Chloro-4-methylthiazole

  • Dissolve 2-amino-4-methylthiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the copper(I) chloride solution, allowing for the evolution of nitrogen gas.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give 2-chloro-4-methylthiazole.

Step 3: Synthesis of this compound

  • To a flask containing chlorosulfonic acid (5-10 equivalents) at 0 °C, slowly add 2-chloro-4-methylthiazole (1 equivalent) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of a wide range of sulfonamide derivatives.[9] The sulfonyl chloride group is a highly reactive electrophile that readily reacts with primary and secondary amines to form stable sulfonamide bonds.

Pharmaceutical Applications

In the pharmaceutical industry, this intermediate is instrumental in the development of new therapeutic agents, particularly in the areas of:

  • Antimicrobial Agents: The thiazole-sulfonamide motif is a well-established pharmacophore in the design of antibacterial and antifungal drugs.[9]

  • Anticancer Therapies: Numerous thiazole-containing compounds have shown promise as inhibitors of various biological targets in cancer cells.[2]

  • Anti-inflammatory Drugs: The thiazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Agrochemical Applications

Beyond pharmaceuticals, this compound is also a valuable building block in the agrochemical sector.[9] It is utilized in the synthesis of:

  • Herbicides: Thiazole derivatives have been developed as effective herbicides for crop protection.

  • Fungicides: The antifungal properties of thiazole-based compounds are leveraged in the formulation of fungicides to protect crops from fungal diseases.[9]

Quantitative Data Summary

PropertyValue
CAS Number 292138-59-1
Molecular Formula C₄H₃Cl₂NO₂S₂
Molecular Weight 232.11 g/mol

Conclusion: An Enduring Legacy in Synthetic Chemistry

While the precise moment of its "discovery" may be woven into the broader tapestry of chemical innovation rather than a single event, the importance of this compound is undeniable. Its emergence at the intersection of thiazole chemistry and sulfonamide synthesis has provided chemists with a powerful and versatile tool. The continued exploration of its reactivity and its incorporation into novel molecular designs ensures that this key intermediate will remain a significant contributor to advancements in medicine and agriculture for the foreseeable future.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available from: [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole in the targeted cancer therapy. Future medicinal chemistry, 7(12), 1599-1627. Available from: [Link]

  • Neliti. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Available from: [Link]

  • ACS Omega. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). Available from: [Link]

  • PMC - NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]

  • Google Patents. General preparation method of sulfonyl chloride.
  • ResearchGate. Synthesis of various thiazole sulfonamide derivatives. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2025). Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. (2025). Available from: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • ACS Publications. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). Available from: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

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An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-methylthiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling precautions for 2-Chloro-4-methylthiazole-5-sulfonyl chloride (CAS No. 292138-59-1), a versatile and highly reactive building block essential in pharmaceutical and agrochemical research.[1][2] Developed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer a deeper understanding of the causality behind recommended safety procedures, grounded in the compound's inherent chemical reactivity. Adherence to these guidelines is critical for ensuring personnel safety, experimental integrity, and environmental protection.

Understanding the Inherent Risks: Chemical Properties and Reactivity Profile

This compound is a yellow to brown liquid with a molecular weight of 232.11 g/mol .[1] Its utility as a synthetic intermediate is derived from the high reactivity of the sulfonyl chloride group, which is attached to a unique thiazole ring structure.[1][2] This reactivity, however, is also the source of its primary hazards.

Key Reactivity Concerns:

  • Hydrolysis: Like other sulfonyl chlorides, this compound reacts with water and moisture. This reaction produces the corresponding sulfonic acid and corrosive hydrochloric acid gas.[3][4][5] The reaction can be vigorous and contributes to the compound's corrosive nature. Therefore, all handling and storage must be conducted under anhydrous conditions.

  • Nucleophilic Substitution: The sulfonyl chloride moiety is a potent electrophile, making it highly susceptible to attack by a wide range of nucleophiles. It will react readily with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively.[6][7] This reactivity makes it incompatible with bases, alcohols, and amines outside of a controlled reaction setting.[3][8]

  • Thermal Decomposition: While specific data for this compound is limited, sulfonyl chlorides as a class can decompose upon heating.[1][9] Thermal decomposition may release toxic and corrosive gases, including sulfur oxides (SOx), hydrogen chloride (HCl), and chlorine.[6]

The following diagram illustrates the primary reactive nature of the sulfonyl chloride group, which dictates the necessary handling precautions.

G Reactivity of this compound cluster_reagent Core Reagent cluster_reactants Incompatible Materials / Reactants cluster_products Reaction Products Reagent 2-Chloro-4-methylthiazole- 5-sulfonyl chloride Acid Sulfonic Acid + HCl Gas Reagent->Acid Hydrolysis Sulfonamide Sulfonamide Reagent->Sulfonamide Nucleophilic Attack Ester Sulfonate Ester Reagent->Ester Nucleophilic Attack Decomposition Decomposition Products (SOx, HCl, etc.) Reagent->Decomposition Heat / Incompatibles Water Water / Moisture Water->Acid Amines Amines (R-NH2) Amines->Sulfonamide Alcohols Alcohols (R-OH) Alcohols->Ester Bases Strong Bases Bases->Decomposition

Caption: Key reactions of the sulfonyl chloride functional group.

Hazard Identification and Classification

This compound is classified as hazardous under multiple systems. The primary dangers are its corrosivity, toxicity upon contact, and potential for sensitization.[6][10]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Dermal 💀Danger H311: Toxic in contact with skin.[6]
Skin Corrosion corrosiveDanger H314: Causes severe skin burns and eye damage.[3][6][10]
Acute Toxicity, Oral Warning H302: Harmful if swallowed.[6]
Skin Sensitization Warning H317: May cause an allergic skin reaction.[3][6]
Aquatic Hazard, Chronic môi trườngWarning H411: Toxic to aquatic life with long lasting effects.[6]

Table summarizing key hazard classifications.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.

Engineering Controls:

  • Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[3][6][11]

  • Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical in case of accidental contact.[6][12] These should be tested regularly.

Personal Protective Equipment (PPE): The selection of PPE is dictated by the compound's corrosive and toxic properties.

PPE CategorySpecificationRationale
Hand Protection Impermeable, chemical-resistant gloves (e.g., Nitrile rubber).[6]Prevents skin contact, which can cause chemical burns and toxicity.[6] Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.
Eye/Face Protection Safety glasses with side-shields and a face shield .[6]Protects against splashes that can cause severe eye damage and blindness.[3]
Skin and Body Protection Impermeable protective clothing or a chemically resistant lab coat.[6]Prevents contact with skin on arms and body. All contaminated clothing must be removed immediately and decontaminated before reuse.[3][10]
Respiratory Protection A self-contained breathing apparatus (SCBA) must be available for emergency situations, such as a large spill or fire.[6][7]Protects first responders from inhaling high concentrations of corrosive and toxic vapors.

The following workflow diagram outlines the mandatory steps for safely preparing to handle the reagent.

G start Start: Prepare to Handle Reagent verify_controls Verify Engineering Controls (Fume Hood, Eyewash/Shower) start->verify_controls check_sds Review Safety Data Sheet (SDS) verify_controls->check_sds don_ppe Don Personal Protective Equipment (PPE) gloves Impermeable Gloves don_ppe->gloves eyewear Safety Glasses & Face Shield don_ppe->eyewear clothing Protective Clothing don_ppe->clothing proceed Proceed with Handling in Fume Hood gloves->proceed eyewear->proceed clothing->proceed check_sds->don_ppe

Caption: Workflow for preparation before handling the compound.

Detailed Protocols for Safe Use

Storage

Proper storage is crucial to maintain the compound's stability and prevent hazardous reactions.

  • Conditions: Store in a cool, well-ventilated, and dry area.[6] The recommended storage temperature is between 2-8°C.[6][13]

  • Container: Keep the compound in its original, tightly closed container.[6]

  • Flooring: The floor of the storage area must be impermeable to contain any potential spills.[6]

  • Incompatibilities: Store away from water, strong bases, alcohols, amines, and strong oxidizing agents.[14]

Handling
  • Avoid Contact: Direct contact with the substance must be avoided at all times.[6]

  • Ventilation: Ensure there is sufficient exhaust ventilation in the area of use; work exclusively in a fume hood.[6]

  • Adding/Transferring: When transferring, use tools and equipment made of compatible materials (e.g., glass, PTFE). Avoid creating mists or aerosols.[6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[15][16] Wash hands thoroughly after handling the compound, even if gloves were worn.[15]

Disposal

Disposal of this compound and its containers must be treated with care, adhering to all regulations.

  • Classification: This material is considered hazardous waste.[15]

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][10][15]

  • Containers: Do not reuse empty containers. They should be disposed of as unused product.[15]

Emergency Procedures

First-Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[15] Seek immediate medical attention.[15] Wash clothing before reuse.[10][15]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[10][15] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[10] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[3]
Accidental Release Measures
  • Evacuate: Keep unprotected personnel away and evacuate the immediate area.[3][15]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][15]

  • Absorption: Absorb the spill with a non-combustible, inert material (e.g., dry sand, earth, or vermiculite) and place it in a suitable container for disposal.[8][15]

  • PPE: Personnel cleaning the spill must wear full protective equipment as described in Section 3.

Fire-Fighting Measures
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[6] A water spray can be used to cool containers but should not be applied directly to the chemical.[6]

  • Hazards from Combustion: In a fire, toxic and corrosive fumes may be emitted, including carbon oxides, hydrogen chloride, sulfur oxides, and chlorine.[6][14][15]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][7]

Conclusion

This compound is a valuable reagent whose utility is matched by its significant hazards. A thorough understanding of its reactivity is fundamental to its safe handling. By implementing stringent engineering controls, consistently using the correct PPE, and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can mitigate the risks and work with this compound safely and effectively.

References

  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. ResearchGate. [Link]

  • Chemical Name : 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride. Pharmaffiliates. [Link]

  • A Facile Synthesis of 1,3-Thiazole-4-sulfonyl Chlorides. Taylor & Francis Online. [Link]

  • Sulfuryl chloride. Wikipedia. [Link]

  • A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Reddit. [Link]

  • This compound| Products Supplier. Clinivex. [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island. [Link]

  • Chemical Name : 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride. Pharmaffiliates. [Link]

  • 2 Chloro 4 Methylthiazole 5 Sulfonyl Chloride. Cenmed Enterprises. [Link]

  • 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. PubChem. [Link]

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An In-depth Technical Guide on the Solubility of 2-Chloro-4-methylthiazole-5-sulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Solubility in the Application of 2-Chloro-4-methylthiazole-5-sulfonyl chloride

This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a reactive sulfonyl chloride group on a thiazole scaffold, makes it a valuable intermediate for the synthesis of a wide array of biologically active molecules, including antimicrobial agents and crop protection agents.[1] The efficacy of this compound in synthetic chemistry is profoundly influenced by its solubility in various organic solvents. Understanding and quantifying this solubility is not merely an academic exercise; it is a critical parameter that governs reaction kinetics, purification strategies, and the ultimate feasibility of its application in drug discovery and development.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed to equip researchers and scientists with the foundational knowledge and actionable protocols necessary to make informed decisions in their daily work.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound (C₄H₃Cl₂NO₂S₂) suggests a polar character, primarily due to the presence of the electronegative chlorine, nitrogen, and oxygen atoms, and the polarizable sulfur atoms.[2][3] The sulfonyl chloride group is a strong electron-withdrawing group, further enhancing the molecule's polarity.

Based on this structure, we can anticipate the following solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are expected to be effective at solvating this compound.[4] These solvents possess large dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute.

  • Moderate to High Solubility in Polar Protic Solvents: Polar protic solvents such as alcohols (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors. While the solute itself does not have a hydrogen bond donor, the lone pairs on its oxygen and nitrogen atoms can act as hydrogen bond acceptors. However, the high reactivity of the sulfonyl chloride group with nucleophilic solvents like alcohols must be considered, as this can lead to solvolysis rather than simple dissolution.[5]

  • Moderate Solubility in Halogenated Solvents: Solvents like dichloromethane and chloroform, while less polar than the aforementioned classes, can still effectively dissolve many organic compounds due to their ability to induce dipole moments and engage in van der Waals forces. Given the presence of chlorine atoms in the solute, some affinity for these solvents is expected.

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexanes and toluene are unlikely to be effective solvents. The energy required to overcome the cohesive forces of the polar solute molecules would not be sufficiently compensated by the weak van der Waals interactions with these nonpolar solvents.

The following diagram illustrates the logical relationship between solvent properties and the anticipated solubility of a polar compound like this compound.

G Solubility Prediction for a Polar Solute cluster_solvents Solvent Classes Solute 2-Chloro-4-methylthiazole- 5-sulfonyl chloride (Polar) Solubility Solubility Solute->Solubility Structural Features (Polarity, H-bonding potential) Solvent Organic Solvent Solvent->Solubility Solvent Properties (Polarity, Protic/Aprotic) PolarAprotic Polar Aprotic (e.g., DMF, DMSO) PolarAprotic->Solubility High PolarProtic Polar Protic (e.g., Methanol, Ethanol) PolarProtic->Solubility Moderate to High (Potential for reaction) Halogenated Halogenated (e.g., DCM, Chloroform) Halogenated->Solubility Moderate Nonpolar Nonpolar (e.g., Hexanes, Toluene) Nonpolar->Solubility Low

Caption: Predicted solubility trends based on solvent class.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6][7][8] The following protocol is a self-validating system designed to yield accurate and reproducible results.

Materials and Equipment:
  • This compound (of known purity)

  • A selection of organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps and PTFE-lined septa

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow:

The following flowchart outlines the key steps in the experimental determination of solubility using the shake-flask method.

G Shake-Flask Solubility Determination Workflow start Start prep Prepare Solvent & Solute start->prep add_excess Add Excess Solute to Solvent in Vial prep->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Supernatant (0.22 µm syringe filter) sample->filter dilute Dilute Sample to Working Concentration filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Detailed Protocol:
  • Preparation of Saturated Solutions:

    • To a series of vials, add a measured volume of each selected organic solvent.

    • Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in that specific solvent at the experimental temperature.

Safety Precautions:

This compound is a hazardous substance that can cause severe skin burns and eye damage.[9] It is also harmful if swallowed and toxic in contact with skin.[10] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[9][10] Consult the Safety Data Sheet (SDS) for comprehensive safety information before commencing any experimental work.[9]

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., AcetonitrilePolar Aprotic25
e.g., DichloromethaneHalogenated25
e.g., TolueneNonpolar25
e.g., MethanolPolar Protic25
e.g., N,N-DimethylformamidePolar Aprotic25

Note: The values in this table are to be populated with experimental data.

Conclusion

References

  • 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride. Pharmaffiliates. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • 2 Chloro 4 Methylthiazole 5 Sulfonyl Chloride. Cenmed Enterprises. [Link]

  • 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. PubChem. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

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"Purity analysis of 2-Chloro-4-methylthiazole-5-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 2-Chloro-4-methylthiazole-5-sulfonyl chloride

Abstract

This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical agents.[1] Its unique thiazole ring structure and reactive chlorosulfonyl group make it a versatile building block for creating targeted molecules with specific biological activities, including antimicrobial agents.[1][2] Given its role as a critical starting material, the purity of this compound is paramount, as impurities can have significant downstream effects on the yield, purity, and safety of the final active ingredient. This guide provides a comprehensive framework for the purity analysis of this compound, designed for researchers, analytical scientists, and drug development professionals. We will explore a multi-faceted analytical approach, explaining the causality behind experimental choices and grounding protocols in authoritative standards to ensure scientific integrity and trustworthiness.

The Imperative of Purity: A Regulatory and Scientific Perspective

The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is not merely a matter of good science but a strict regulatory requirement. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A, provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5]

Impurities are broadly classified into organic impurities, inorganic impurities, and residual solvents.[4][6] For this compound, organic impurities are of primary concern and may include:

  • Starting materials and intermediates from incomplete reactions.

  • By-products arising from side reactions during synthesis.

  • Degradation products , most notably the corresponding sulfonic acid formed via hydrolysis.

  • Reagents, ligands, and catalysts used in the manufacturing process.[4][7]

The ICH Q3A guideline establishes thresholds that dictate the level of scrutiny an impurity must receive.[3][5]

Threshold Maximum Daily Dose ≤ 2 g/day Rationale
Reporting Threshold 0.05%The level above which an impurity must be reported in regulatory submissions.[3]
Identification Threshold 0.10%The level above which the structure of an impurity must be determined.[5]
Qualification Threshold 0.15%The level above which an impurity's biological safety must be established.[6]

This regulatory framework underscores the need for robust, validated analytical methods capable of detecting, identifying, and quantifying impurities at or below these thresholds.

An Integrated Strategy for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A holistic and self-validating system relies on the synergistic use of chromatographic and spectroscopic methods. Chromatographic techniques excel at separating and quantifying components, while spectroscopic methods provide unambiguous structural information.

Caption: Integrated workflow for comprehensive purity analysis.

Chromatographic Methods: The Core of Purity Quantification

Chromatographic techniques are indispensable for separating the primary compound from its impurities, allowing for precise quantification.[8]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier technique for determining the purity and impurity profile of non-volatile organic compounds. The high reactivity of the sulfonyl chloride group, particularly its susceptibility to hydrolysis, is the primary challenge. Therefore, method development must focus on minimizing degradation during analysis. A derivatization approach, where the sulfonyl chloride is reacted to form a more stable derivative prior to analysis, can be a robust strategy.[9] However, a direct analysis is often preferred for its simplicity.

Expertise in Action: Why a Direct RP-HPLC Method is Feasible While sulfonyl chlorides are reactive, a carefully designed RP-HPLC method using an acidic mobile phase and a high percentage of organic solvent can suppress hydrolysis long enough for a reliable and reproducible analysis. The acidic conditions keep the residual silanols on the silica-based column protonated, reducing peak tailing, while the low water content minimizes on-column degradation.

Experimental Protocol: RP-HPLC for Purity and Impurity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 55 45
      20 10 90
      25 10 90
      26 55 45

      | 30 | 55 | 45 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm (A PDA detector is recommended to analyze peak purity and detect impurities with different chromophores).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Solvent (Diluent): Acetonitrile. Causality: Acetonitrile is an aprotic solvent that is compatible with the mobile phase and will not react with the sulfonyl chloride.

    • Sample Concentration: Accurately weigh approximately 25 mg of the compound into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of about 0.5 mg/mL. Prepare immediately before analysis.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

    • The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.

  • Data Analysis:

    • Calculate the percentage of each impurity using the area percent method. Correction factors may be needed if the detector response of an impurity is significantly different from the main component.[4]

    • Purity (%) = 100% - Sum of all impurity areas (%).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and thermally stable impurities.[8] For this compound, its applicability must be carefully evaluated due to the potential for thermal degradation in the hot injector port. However, it is an excellent method for detecting residual solvents and volatile starting materials or by-products.[10]

Spectroscopic Methods: Unambiguous Structural Elucidation

While chromatography separates, spectroscopy identifies. These methods are crucial for confirming the identity of the main peak and for structurally characterizing any unknown impurities that exceed the identification threshold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for unambiguous structural elucidation.[8][11] Both ¹H and ¹³C NMR provide detailed information about the molecule's structure.

Trustworthiness Through Protocol Design: NMR Analysis

  • Solvent Selection: The choice of solvent is critical. Aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ must be used to prevent sample degradation.[8]

  • Quantitative NMR (qNMR): For assay determination, qNMR can be used by adding a certified internal standard of known concentration to the sample. This provides an absolute quantification of the main component without relying on a reference standard of the analyte itself.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Width: 30°.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Identity Confirmation: Chemical shifts and coupling patterns should be consistent with the expected structure of this compound. The methyl group should appear as a singlet, and the proton on the thiazole ring (if present, though this is a 2,4,5-substituted thiazole) would have a characteristic chemical shift.

    • Impurity Detection: The presence of unexpected signals may indicate impurities. For example, the hydrolysis product (sulfonic acid) would show a broad peak for the acidic proton.

Mass Spectrometry (MS)

MS is typically coupled with a chromatographic inlet (LC-MS or GC-MS) to provide mass information for each separated component. This is the definitive technique for identifying unknown impurities.[8][12]

Expected Fragmentation: The mass spectrum of the parent compound would be expected to show characteristic fragmentation patterns, including the loss of a chlorine radical (M-35/37) and the loss of sulfur dioxide (M-64).[8] Analyzing the fragmentation of impurity peaks allows for their structural elucidation.

Impurity Management: A Decision-Making Framework

The data gathered from the analytical techniques described above must be used to make informed decisions about the quality of the material. The following decision tree, based on ICH guidelines, illustrates the logical process for handling detected impurities.

Impurity_Decision_Tree start Impurity Detected by HPLC d1 Level > Identification Threshold (e.g., 0.10%)? start->d1 a1 Report in Specification d1->a1 No (Report) a2 Identify Structure (LC-MS, NMR) d1->a2 Yes d2 Structure Known? d3 Level > Qualification Threshold (e.g., 0.15%)? d2->d3 Yes d2->a2 No (Continue Efforts) a4 Qualify Impurity (Toxicology Studies) d3->a4 Yes a5 Control at or below Qualified Level d3->a5 No a3 No Action Required (Below Reporting Threshold) a2->d2 a4->a5

Caption: ICH Q3A-based decision tree for impurity characterization.[5]

Conclusion

The purity analysis of this compound is a critical activity that ensures the quality and safety of downstream products. A robust analytical control strategy is not based on a single method but on an integrated system of orthogonal techniques. By combining the quantitative power of chromatography (HPLC) with the structural elucidation capabilities of spectroscopy (NMR, MS), and grounding these methods in the principles of regulatory guidelines like ICH Q3A, scientists can build a comprehensive and trustworthy purity profile. This multi-faceted approach ensures that the material meets the high standards required for its use in the pharmaceutical and agrochemical industries.

References

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.

  • U.S. Food and Drug Administration. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.

  • BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

  • European Medicines Agency. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).

  • CymitQuimica. This compound.

  • BenchChem. A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration.

  • BenchChem. Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs.

  • ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.

  • ResearchGate. How to test the purity of p-toluenesulfonyl chloride (TsCl).

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

  • Chem-Impex. This compound.

  • BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies.

  • Google Patents. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.

  • Clinivex. This compound.

  • CymitQuimica. CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide.

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Methodological & Application

Application Notes & Protocols: Synthesis of Thiazole-Based Sulfonamides using 2-Chloro-4-methylthiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Thiazole Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its role as a bioisostere for amides and carboxylic acids and its presence in a multitude of blockbuster drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] When integrated with a thiazole ring—a heterocyclic scaffold known for its diverse biological activities—the resulting thiazole-sulfonamide motif presents a powerful platform for drug discovery.[3][4] Thiazole derivatives are foundational to numerous pharmaceuticals, valued for their unique electronic properties and ability to engage in specific biological interactions.[4][5]

2-Chloro-4-methylthiazole-5-sulfonyl chloride emerges as a pivotal reagent in this context. It is a highly reactive and versatile building block designed for the efficient introduction of the 2-chloro-4-methylthiazole-5-sulfonamide moiety into a wide range of molecules.[6] Its unique structure, featuring an electrophilic sulfonyl chloride group attached to an electron-rich thiazole ring, makes it an essential tool for medicinal chemists aiming to generate novel compound libraries for screening and lead optimization.[6] This guide provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and critical safety considerations for the application of this reagent in sulfonamide synthesis.

Chemical Principles and Reaction Mechanism

The synthesis of a sulfonamide using this compound is fundamentally a nucleophilic substitution reaction at the sulfur atom. The reaction proceeds by coupling the sulfonyl chloride with a primary or secondary amine.

Core Reaction: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is an excellent leaving group, facilitating the formation of a new sulfur-nitrogen (S-N) bond.[7] This reaction is analogous to nucleophilic acyl substitution at a carbonyl carbon.[7]

A key byproduct of this reaction is hydrochloric acid (HCl). To prevent the protonation of the starting amine, which would render it non-nucleophilic, a non-nucleophilic base such as pyridine or triethylamine (TEA) is typically added to the reaction mixture to act as an acid scavenger.[7]

Reaction Mechanism: The mechanism involves a direct nucleophilic attack followed by the elimination of the chloride leaving group.

Caption: Mechanism of Sulfonamide Formation.

Detailed Experimental Protocol

This protocol provides a general, self-validating procedure for the synthesis of sulfonamides from this compound and a generic amine. Researchers should optimize reaction times and purification methods based on the specific substrate used.

Materials and Reagents
  • This compound

  • Primary or secondary amine of choice (1.0 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane (DCM), or Tetrahydrofuran (THF))

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask with stir bar

  • Condenser (if heating is required)

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical tools (TLC plates, NMR tubes, MS vials)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the sulfonyl chloride in an appropriate volume of anhydrous solvent (e.g., 10 mL per 1 mmol of sulfonyl chloride). Stir the solution at room temperature.

  • Amine and Base Addition: In a separate vial, dissolve the amine (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in a small amount of the same anhydrous solvent.

  • Reaction Initiation: Add the amine/base solution dropwise to the stirring sulfonyl chloride solution at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). For less reactive amines, heating to reflux may be necessary.[8]

  • Work-up:

    • Once the reaction is complete, quench by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like Ethyl Acetate or DCM (3 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted amine, the base, and residual aqueous contaminants.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.[8]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

G Experimental Workflow Setup 1. Reaction Setup (Sulfonyl Chloride in Anhydrous Solvent) Addition 2. Dropwise Addition (Amine + Base Solution at 0°C) Setup->Addition Reaction 3. Reaction Monitoring (Stir at RT, monitor by TLC) Addition->Reaction Workup 4. Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Dry 5. Drying & Concentration (Dry over Na2SO4, Rotovap) Workup->Dry Purify 6. Purification (Silica Gel Chromatography) Dry->Purify Characterize 7. Characterization (NMR, MS, HPLC) Purify->Characterize Product Pure Sulfonamide Product Characterize->Product

Caption: General workflow for sulfonamide synthesis.

Data Presentation and Expected Outcomes

The success and yield of the reaction depend significantly on the nature of the amine nucleophile. The following table provides expected parameters for different classes of amines.

Amine TypeRelative ReactivityTypical BaseSolventTemp. (°C)Time (h)Typical Yield Range
Primary Aliphatic HighPyridine, TEADCM, CH₃CN0 to RT1 - 485 - 98%
Secondary Aliphatic MediumPyridine, TEADCM, THFRT to 402 - 870 - 90%
Primary Aromatic (Anilines) LowPyridineCH₃CN, DioxaneRT to 806 - 1660 - 85%
Electron-Deficient Anilines Very LowPyridineDioxane, DMF80 to 12012 - 2440 - 75%

Causality Behind Experimental Choices:

  • Steric Hindrance: Highly branched secondary amines may react slower and require more forcing conditions (higher temperature, longer reaction time) compared to primary amines.

  • Nucleophilicity: Electron-rich amines (aliphatic) are more nucleophilic and react faster than electron-poor amines (e.g., anilines with electron-withdrawing groups).[9]

  • Solvent Choice: Aprotic solvents like DCM, THF, and acetonitrile are preferred to avoid side reactions with the sulfonyl chloride.[8] For less reactive substrates, higher boiling point solvents like dioxane or DMF may be necessary to facilitate the reaction at elevated temperatures.

Applications in Drug Discovery

The sulfonamides synthesized using this compound are valuable intermediates and final compounds in pharmaceutical research.[6][10]

  • Antimicrobial Agents: The sulfonamide functional group is renowned for its antibacterial properties, often acting by inhibiting bacterial folic acid synthesis.[11][12] The thiazole moiety can further enhance this activity or introduce new mechanisms of action.[5]

  • Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrase (CA), an enzyme family implicated in diseases like glaucoma, epilepsy, and cancer.[13] The unique substitution pattern provided by this reagent allows for the exploration of novel chemical space to achieve isoform-selective CA inhibitors.

  • Kinase Inhibitors: The sulfonamide group can act as a hydrogen bond donor and acceptor, making it a valuable scaffold component in the design of kinase inhibitors for oncology.

  • Library Synthesis: The straightforward and generally high-yielding nature of this reaction makes it ideal for parallel synthesis and the creation of diverse compound libraries for high-throughput screening.[1]

Safety and Handling Precautions

DANGER: this compound is a corrosive chemical that can cause severe skin burns and eye damage.[14] It is also moisture-sensitive. Extreme caution must be exercised during handling.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[15]

  • Engineering Controls: Handle this reagent exclusively in a certified chemical fume hood to avoid inhalation of any dust or vapors.[16]

  • Handling: Avoid contact with skin, eyes, and clothing.[17] Do not breathe dust. Keep the container tightly closed and store it in a cool, dry place away from moisture.

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. Retrieved from [Link]

  • ScienceDirect. (n.d.). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Thieme Connect. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. PMC. Retrieved from [Link]

  • Preprints.org. (2024, October 23). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Request PDF. Retrieved from [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

Sources

Application Notes and Protocols: Reaction of 2-Chloro-4-methylthiazole-5-sulfonyl chloride with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of sulfonamides represents a cornerstone reaction in medicinal chemistry and drug discovery. The thiazole nucleus is a privileged scaffold, appearing in numerous FDA-approved drugs, including antibiotics, anti-cancer agents, and anti-inflammatory medications.[1][2] Specifically, 2-chloro-4-methylthiazole-5-sulfonyl chloride is a highly versatile reagent for the synthesis of a diverse array of thiazole-based sulfonamides.[3] These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and antioxidant properties.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with various amines. It delves into the underlying reaction mechanism, provides detailed experimental protocols, outlines safety precautions, and discusses methods for purification and characterization of the resulting sulfonamide products.

Reaction Mechanism and Scientific Principles

The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a classic example of nucleophilic acyl substitution at a sulfur atom.[5][6] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion to yield the sulfonamide.

The overall transformation can be represented as follows:

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

In the context of this application note, 'R' is the 2-chloro-4-methylthiazole-5-yl group, and 'R'NH₂ represents a generic primary or secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[6] Common bases include pyridine, triethylamine, or even an excess of the reacting amine.

The thiazole ring itself is an electron-rich heterocyclic system, which can influence the reactivity of the sulfonyl chloride group. However, the primary determinant of the reaction's success is the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.

Experimental Protocol: General Procedure for the Synthesis of 2-Chloro-4-methylthiazole-5-sulfonamides

This protocol provides a general method for the reaction of this compound with a primary or secondary amine. Researchers should optimize the conditions for each specific amine substrate.

Materials and Equipment
  • Reagents:

    • This compound (CAS: 292138-59-1)[7]

    • Amine of interest (primary or secondary)

    • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

    • Base (e.g., triethylamine, pyridine, or sodium acetate)[6][8]

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for purification (e.g., ethyl acetate, hexanes, ethanol, methanol)[9][10]

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel or syringe pump

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for purification (e.g., column chromatography or recrystallization setup)

    • Analytical instruments for characterization (e.g., NMR, IR, Mass Spectrometry)

Step-by-Step Protocol
  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and the anhydrous solvent.

    • Cool the solution to 0 °C using an ice bath.

    • Add the base (1.1-1.5 equivalents).[8]

  • Addition of Sulfonyl Chloride:

    • Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the anhydrous solvent.

    • Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • If using an organic solvent immiscible with water (like DCM), transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1M HCl (if an excess of a basic amine was used), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: This is a common and effective method for purifying solid sulfonamides.[9][11] Choose a suitable solvent or solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at low temperatures.[11]

    • Column Chromatography: For oils or solids that are difficult to recrystallize, purification by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

Workflow Diagram

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reagents Reagents & Glassware Setup Reaction Setup (Inert Atmosphere, 0 °C) Reagents->Setup Addition Slow Addition of Sulfonyl Chloride Setup->Addition Stirring Stir at Room Temp (Monitor by TLC) Addition->Stirring Quench Quench with Water Stirring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Purification (Recrystallization or Chromatography) Concentration->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Caption: Workflow for the synthesis of 2-chloro-4-methylthiazole-5-sulfonamides.

Safety Precautions

This compound is a hazardous substance. It is crucial to handle this reagent with appropriate safety measures in a well-ventilated fume hood.

  • Causes severe skin burns and eye damage. [12]

  • Wear appropriate personal protective equipment (PPE): This includes chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12]

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. [12]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[12]

  • Consult the Safety Data Sheet (SDS) for this compound before commencing any work.[12]

Characterization of Sulfonamides

The synthesized sulfonamides should be thoroughly characterized to confirm their identity and purity.

Analytical TechniquePurposeKey Observables
¹H and ¹³C NMR Spectroscopy To determine the chemical structure and purity of the compound.Chemical shifts, coupling constants, and integration of protons and carbons consistent with the expected sulfonamide structure.[13][14][15]
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound.A molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) corresponding to the calculated molecular weight of the target sulfonamide.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.Characteristic stretching frequencies for the S=O bonds of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (for primary and secondary sulfonamides, around 3300 cm⁻¹).[16]
Melting Point To assess the purity of a solid compound.A sharp and well-defined melting point range indicates a high degree of purity.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive sulfonyl chloride (hydrolyzed).- Amine is not sufficiently nucleophilic.- Reaction temperature is too low.- Use fresh or properly stored sulfonyl chloride.- Use a more forcing solvent (e.g., DMF, DMSO) or a stronger base.- Increase the reaction temperature.
Formation of multiple products - Reaction with di- or polyamines.- Side reactions of functional groups on the amine.- Use protecting groups for other reactive sites on the amine.- Optimize reaction conditions (e.g., lower temperature, slower addition).
Difficult purification - Product is an oil.- Product is highly soluble in all common solvents.- Attempt purification by column chromatography.- Try to form a salt of the sulfonamide to induce crystallization.- Consider using a different purification technique like preparative HPLC.

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of a wide range of biologically relevant sulfonamides. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs. The thiazole-sulfonamide scaffold continues to be a promising area of research, with the potential to yield novel therapeutic agents.[17][18]

References

  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. (1992). Journal of Inorganic Biochemistry.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. (2016). Langmuir.
  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. (2016). American Chemical Society.
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  • 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts.
  • This compound. Chem-Impex.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023).
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025).
  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (1975). Journal of Medicinal Chemistry.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2020). MDPI.
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
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  • 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride.
  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. (2025). ScienceDirect.
  • Sulfonamide purification process.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2023).
  • Synthesis of various thiazole sulfonamide derivatives.
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). MDPI.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). PubMed Central.
  • Recrystallization of sulfathiazole and chlorpropamide using the supercritical fluid antisolvent process. (2008).
  • Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. (2023). PubMed Central.
  • SAFETY D
  • This compound. CymitQuimica.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2023). PubMed Central.

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Application Notes and Protocols: A Guide to the Modern Pharmaceutical Agent Development Pipeline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The journey of a new pharmaceutical agent from a conceptual idea to a clinically approved therapy is an intricate, multi-faceted process demanding scientific rigor, technological innovation, and a deep understanding of disease biology. This comprehensive guide provides an in-depth exploration of the modern drug discovery and development pipeline. We will navigate through the critical stages of target identification and validation, lead discovery and optimization, and preclinical development. This document is designed to serve as a practical resource, offering not only detailed protocols for key experimental workflows but also the strategic rationale behind these methodologies. By integrating expert insights with authoritative references, we aim to equip researchers and drug development professionals with the knowledge to navigate this complex landscape effectively.

The Evolving Landscape of Drug Discovery

Stage 1: Target Identification and Validation - The Foundation of Drug Discovery

The inception of any new drug lies in the identification and validation of a suitable biological target.[8] A "druggable" target is a biomolecule, such as a protein or nucleic acid, whose activity can be modulated by a therapeutic agent to produce a desired effect on a disease phenotype.[9] Inadequate preclinical target validation is a leading cause of clinical trial failures, underscoring the criticality of this initial phase.[8]

Identifying Potential Drug Targets

The process of target identification involves pinpointing biomolecules that play a causal role in a specific disease.[10] This can be approached through two main strategies:

  • Target-Based Discovery: In this classic approach, a specific target with a known role in a disease is selected, and assays are developed to screen large compound libraries for molecules that interact with it.[9]

  • Phenotype-Based Discovery: This method involves screening for compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific target. This approach has seen a resurgence as it can uncover novel disease pathways.[11]

Modern target identification leverages a variety of powerful technologies, including:

  • Genomics and Transcriptomics: Genome-wide association studies (GWAS), genomic sequencing, and transcriptomic profiling help identify genes and pathways dysregulated in disease states.[10]

  • Proteomics: Analyzing the protein expression profiles of healthy versus diseased tissues can reveal potential therapeutic targets.[10]

  • Functional Genomics with CRISPR-Cas9: The revolutionary CRISPR-Cas9 gene-editing technology allows for systematic knockout or modulation of genes to assess their functional role in disease models, making it a powerful tool for both target identification and validation.[12][13][14][15]

The Imperative of Target Validation

Target validation is the crucial process of confirming that modulating the identified target will have the desired therapeutic effect with an acceptable safety margin.[8][16] This multi-step process aims to build a strong body of evidence linking the target to the disease.

A well-validated drug target typically exhibits the following characteristics:

  • A confirmed role in the pathophysiology of the disease.

  • Differential expression in disease-relevant tissues.

  • An available 3D structure to assess "druggability."

  • Suitability for high-throughput screening assays.

  • A promising preliminary toxicity profile.

  • A favorable intellectual property (IP) status.[9]

This protocol outlines a general workflow for validating a putative cancer drug target using CRISPR-Cas9-mediated gene knockout.

Objective: To determine if the knockout of a target gene inhibits cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Lentiviral vectors expressing Cas9 and a specific guide RNA (gRNA) targeting the gene of interest

  • Non-targeting gRNA control

  • Cell culture reagents

  • Reagents for genomic DNA extraction and PCR

  • Cell proliferation assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

  • gRNA Design and Cloning: Design and clone a gRNA sequence specific to the target gene into a lentiviral expression vector.

  • Lentivirus Production: Co-transfect the lentiviral vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T) to produce lentiviral particles.

  • Transduction of Cancer Cells: Transduce the target cancer cell line with the lentiviral particles containing the target-specific gRNA or the non-targeting control.

  • Selection of Edited Cells: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).

  • Verification of Gene Knockout:

    • Extract genomic DNA from the edited and control cell populations.

    • Perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.

    • Perform Western blotting or qPCR to confirm the absence or significant reduction of the target protein or mRNA, respectively.

  • Functional Assay (Cell Proliferation):

    • Seed the knockout and control cells in a 96-well plate at a defined density.

    • At various time points (e.g., 24, 48, 72 hours), perform a cell proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Compare the proliferation rates of the knockout cells to the control cells. A significant reduction in proliferation in the knockout cells provides evidence for the target's role in cancer cell growth.

Causality and Self-Validation: The use of a non-targeting gRNA control is critical to ensure that any observed phenotypic effects are a direct result of the target gene knockout and not due to the CRISPR-Cas9 machinery or the lentiviral transduction process itself. Reproducibility of the results in multiple independent experiments is essential for validation.[9]

Diagram 1: The Drug Discovery and Development Pipeline

Drug_Discovery_Pipeline cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Trials cluster_Regulatory Regulatory Review & Post-Market Target ID & Validation Target ID & Validation Hit Discovery Hit Discovery Target ID & Validation->Hit Discovery Validated Target Lead Generation Lead Generation Hit Discovery->Lead Generation Confirmed Hits Lead Optimization Lead Optimization Lead Generation->Lead Optimization Promising Leads In Vitro & In Vivo Studies In Vitro & In Vivo Studies Lead Optimization->In Vitro & In Vivo Studies Optimized Candidates Phase I Phase I In Vitro & In Vivo Studies->Phase I IND/CTA Filing Phase II Phase II Phase I->Phase II Safety Data Phase III Phase III Phase II->Phase III Efficacy Data NDA/BLA Submission NDA/BLA Submission Phase III->NDA/BLA Submission Pivotal Data FDA/EMA Review FDA/EMA Review NDA/BLA Submission->FDA/EMA Review Application Phase IV Phase IV FDA/EMA Review->Phase IV Market Approval

Caption: A high-level overview of the modern pharmaceutical development workflow.

Stage 2: Lead Discovery and Optimization - Crafting a Viable Drug Candidate

Once a target is validated, the next step is to find a "lead" compound—a molecule that shows the desired activity against the target and has the potential to be developed into a drug.[17]

Finding the "Hits": High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern lead discovery, employing automation and robotics to rapidly screen millions of compounds against a biological target.[18][19][20] This process allows for the efficient identification of "hits"—compounds that demonstrate activity in a primary assay.[20] HTS has significantly accelerated the drug discovery process, enabling the screening of 10,000 to 100,000 compounds per day, a stark contrast to the 20-50 compounds per week with traditional methods.[18]

Key Components of an HTS Campaign:

  • Compound Library: A diverse collection of small molecules.

  • Assay Development: A robust and reproducible assay that measures the activity of the target.

  • Automation: Robotic systems for liquid handling, plate transport, and data acquisition.[19]

  • Data Analysis: Software to process the large volumes of data generated and identify statistically significant hits.

It's important to note that HTS primarily identifies leads and does not provide information on properties like toxicity or bioavailability, which are assessed in later stages.[20]

From Hits to Leads to Candidates: The Art of Lead Optimization

Lead optimization is an iterative process that aims to transform a promising "hit" compound into a viable drug candidate by improving its efficacy, selectivity, pharmacokinetic properties, and safety profile.[21] This is a critical phase where medicinal chemistry plays a central role.[21]

Strategies in Lead Optimization:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound and assessing the impact on its biological activity.

  • Computational Chemistry: Using molecular modeling and docking to guide the design of more potent and selective analogs.[22]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: Characterizing how the drug is absorbed, distributed, metabolized, and excreted (PK), and its effect on the body (PD).[23][24][25][26] Understanding the PK/PD relationship is crucial for determining the optimal dosing regimen.[27]

The overarching goal of lead optimization is to enhance the "drug-like" properties of a compound, addressing potential liabilities such as poor solubility, metabolic instability, or off-target effects.[17][28]

Stage 3: Preclinical Development - Ensuring Safety and Efficacy Before Human Trials

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical testing to evaluate its safety and efficacy.[29][30] This phase involves a combination of in vitro (laboratory) and in vivo (animal) studies.[30]

The Scope of Preclinical Studies

Preclinical development aims to gather sufficient data to support an Investigational New Drug (IND) application to regulatory authorities like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[31][32] These studies are conducted under Good Laboratory Practices (GLP) to ensure the quality and integrity of the data.[33][34]

Key Areas of Preclinical Investigation:

  • Pharmacology: Characterizing the drug's mechanism of action and its effects in animal models of the disease.

  • Pharmacokinetics (ADME): Studying the Absorption, Distribution, Metabolism, and Excretion of the drug.[26]

  • Toxicology: Assessing the potential for adverse effects, including acute and chronic toxicity, genotoxicity, and carcinogenicity.[29] The primary goal is to identify any potential risks associated with the drug candidate.[29]

The Role of Biomarkers in Preclinical and Clinical Development

Biomarkers are measurable indicators of a biological state or condition and play a pivotal role throughout the drug development process.[35][36] In preclinical studies, biomarkers can help to demonstrate that a drug is engaging its target and having the desired biological effect.[8]

In the transition to clinical trials, biomarkers are indispensable for:

  • Patient Selection: Identifying patients who are most likely to respond to a particular treatment, a cornerstone of personalized medicine.[36][37]

  • Endpoint Definition: Serving as surrogate endpoints to provide earlier indications of a treatment's efficacy.[36]

  • Safety Monitoring: Detecting potential adverse effects early on.[36]

The use of well-validated biomarkers can streamline the regulatory approval process by providing robust evidence of a drug's efficacy and safety.[36]

This protocol provides a general framework for assessing the anti-tumor efficacy of a novel pharmaceutical agent in a mouse model.

Objective: To evaluate the ability of a drug candidate to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human cancer cell line

  • Drug candidate formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of the immunocompromised mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the drug candidate to the treatment group and the vehicle control to the control group according to a predetermined dosing schedule (e.g., daily, twice weekly) and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

    • Monitor the body weight of the mice as an indicator of general health and potential toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis:

    • Calculate tumor volume for each mouse at each time point.

    • Compare the average tumor growth in the treatment group to the control group.

    • Analyze the body weight data for any significant differences between the groups.

Causality and Self-Validation: The inclusion of a vehicle control group is essential to demonstrate that any observed anti-tumor effects are due to the drug candidate and not the vehicle in which it is formulated. The randomization of animals into groups helps to minimize bias. All animal studies must be conducted under approved ethical protocols.

The Future of Pharmaceutical Development

References

  • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (2024-09-16).
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  • The Purpose of Preclinical Testing: A Pillar of Drug Development | LIDE Biotech. (2023-05-16).
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  • Ask BioChain: The Role of Biomarkers in Clinical Research.
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  • Preclinical Studies in Drug Development | PPD.
  • Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development. (2025-03-14).
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Sources

Experimental Guide for the Synthesis of Bio-active Scaffolds from 2-Chloro-4-methylthiazole-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel derivatives from 2-Chloro-4-methylthiazole-5-sulfonyl chloride, a versatile and highly reactive building block. The thiazole moiety is a privileged scaffold in medicinal chemistry, and its combination with a sulfonamide or sulfonate ester linkage offers a robust strategy for developing new therapeutic and agrochemical agents.[1][2][3] This guide details two primary synthetic pathways: the synthesis of N-substituted sulfonamides via reaction with amines and the formation of sulfonate esters through reaction with alcohols. We provide detailed, step-by-step protocols, mechanistic insights, safety and handling procedures, and troubleshooting advice to enable researchers to reliably generate diverse libraries of thiazole derivatives for screening and development.

Introduction: The Strategic Importance of the Thiazole Core

This compound is a key intermediate in the development of targeted drugs and crop protection agents.[1] Its value stems from two core features:

  • The Thiazole Ring: This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone of many pharmacologically active molecules, renowned for its role in antimicrobial agents.[4][5]

  • The Sulfonyl Chloride Group (-SO₂Cl): This functional group is a powerful electrophile, readily reacting with a wide range of nucleophiles to form stable sulfonamide or sulfonate ester bonds.[2][6] This reactivity allows for efficient molecular diversification, enabling the synthesis of large compound libraries for structure-activity relationship (SAR) studies.

The protocols herein are designed to be robust and adaptable, providing a solid foundation for both exploratory research and larger-scale synthetic campaigns.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental chemistry underpinning the derivatization of this compound is a nucleophilic substitution reaction at the sulfur atom. The highly electron-withdrawing oxygen and chlorine atoms render the sulfur atom electrophilic and susceptible to attack by nucleophiles such as amines (R-NH₂) or alcohols (R-OH).

The reaction proceeds as follows:

  • The nucleophile (e.g., the lone pair on a nitrogen or oxygen atom) attacks the electrophilic sulfur center.

  • The sulfur-chlorine bond breaks, with the chloride ion acting as a good leaving group.

  • A proton is lost from the nucleophile, typically facilitated by a non-nucleophilic base (like pyridine or triethylamine), to yield the final neutral product and a salt byproduct (e.g., pyridinium hydrochloride).

G Start 2-Chloro-4-methylthiazole- 5-sulfonyl Chloride Reaction Nucleophilic Attack on Sulfur Center Start->Reaction Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Reaction Base Base (e.g., Pyridine) Deprotonation Deprotonation by Base Base->Deprotonation Solvent Inert Solvent (e.g., DCM, THF) Solvent->Reaction Reaction Medium Intermediate Protonated Intermediate Reaction->Intermediate Chloride leaves Intermediate->Deprotonation Product Sulfonamide or Sulfonate Ester Derivative Deprotonation->Product Byproduct Salt Byproduct (e.g., Pyridinium HCl) Deprotonation->Byproduct

Caption: General workflow for the synthesis of derivatives.

Critical Safety and Handling Protocols

WARNING: this compound is a hazardous substance that causes severe skin burns and eye damage.[7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is insufficient; use neoprene or butyl rubber), and chemical safety goggles with a face shield.[7][8]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[9][10]

  • Handling: Avoid all direct contact. Use non-sparking tools. This compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as water, strong bases, and oxidizing agents.[8][9] Recommended storage temperature is 0-8 °C.[1]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical help.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Experimental Protocol 1: Synthesis of N-Substituted Sulfonamides

This protocol details the reaction of this compound with a primary or secondary amine to form a sulfonamide derivative.[11]

G Thiazole [Thiazole]-SO2Cl Sulfonamide [Thiazole]-SO2NR1R2 Thiazole->Sulfonamide DCM, 0 °C to RT Amine R1R2NH Amine->Sulfonamide Base Pyridine Salt Pyridine-HCl Base->Salt

Caption: Reaction scheme for sulfonamide synthesis.

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary or secondary amine of choice (1.1 - 1.5 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.

    • Causality Note: Using a slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Pyridine acts as both a catalyst and a scavenger for the HCl byproduct, driving the reaction to completion. The reaction is started at 0 °C to control the initial exothermic reaction.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM. Carefully quench the reaction by adding 1M HCl to neutralize the excess base. Transfer the mixture to a separatory funnel.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1M HCl (to remove residual pyridine/amine)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to remove bulk water)

    • Self-Validation: Each wash removes specific impurities. Test the pH of the aqueous layer after the NaHCO₃ wash to ensure it is neutral or slightly basic.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by either recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel to obtain the pure sulfonamide derivative.

  • Characterization: Confirm the identity and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Experimental Protocol 2: Synthesis of Sulfonate Esters

This protocol describes the reaction with an alcohol to form a sulfonate ester, effectively converting the alcohol into a good leaving group for subsequent reactions.[12]

G Thiazole [Thiazole]-SO2Cl Sulfonate [Thiazole]-SO2OR Thiazole->Sulfonate DCM, 0 °C to RT Alcohol R-OH Alcohol->Sulfonate Base Pyridine Salt Pyridine-HCl Base->Salt

Caption: Reaction scheme for sulfonate ester synthesis.

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary or secondary alcohol of choice (1.1 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • All other work-up reagents as listed in Protocol 1.

Step-by-Step Procedure:

  • Reaction Setup: The setup is identical to Protocol 1. Dissolve the alcohol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM and cool to 0 °C.

    • Causality Note: Alcohols are generally less nucleophilic than amines, so ensuring anhydrous conditions is critical to prevent hydrolysis of the sulfonyl chloride. The reaction proceeds with retention of stereochemistry at the alcohol's carbon center.[12]

  • Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 eq) in DCM dropwise to the cooled alcohol solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 4-24 hours).

  • Work-up and Purification: The work-up, purification, and characterization steps are identical to those described in Protocol 1 (steps 4-8).

Data Presentation: Example Sulfonamide Library

The following table summarizes representative results for the synthesis of a small library of sulfonamide derivatives using Protocol 1, demonstrating the versatility of the method.

EntryAmine NucleophileReaction Time (h)Yield (%)Purity (¹H NMR)
1Aniline492%>98%
2Benzylamine395%>99%
3Morpholine298%>99%
4tert-Butylamine1275%>97%
5Pyrrolidine296%>98%

Note: Data are illustrative examples. The lower yield and longer reaction time for tert-butylamine (Entry 4) are expected due to significant steric hindrance.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (hydrolyzed sulfonyl chloride). 2. Insufficiently nucleophilic amine/alcohol. 3. Reaction temperature too low.1. Use freshly opened or purified reagents. Ensure anhydrous conditions. 2. Consider using a stronger, non-nucleophilic base or a more activating solvent. 3. Allow the reaction to run at room temperature or with gentle heating (e.g., 40 °C).
Incomplete Reaction 1. Insufficient reaction time. 2. Steric hindrance from bulky nucleophiles.1. Continue stirring and monitor by TLC until the starting material is consumed. 2. Increase reaction time, temperature, or use a less hindered base.
Multiple Spots on TLC 1. Formation of side products. 2. Degradation of product during work-up.1. Ensure controlled, dropwise addition at 0 °C. 2. Use milder work-up conditions (e.g., saturated ammonium chloride instead of HCl). Purify carefully via column chromatography.
Difficulty in Purification 1. Product is highly polar or non-polar. 2. Co-elution of impurities.1. For polar products, consider a reverse-phase column. For non-polar, adjust the solvent system (e.g., more hexanes). 2. Try recrystallization from a different solvent system.

Conclusion

The protocols outlined in this application note provide a reliable and versatile framework for the synthesis of 2-Chloro-4-methylthiazole-5-sulfonamide and sulfonate ester derivatives. By leveraging the high reactivity of the sulfonyl chloride group, researchers can efficiently generate diverse molecular entities. These compounds serve as valuable candidates for drug discovery and agrochemical development programs, building upon the established biological significance of the thiazole scaffold.

References

  • ScienceDirect. (2025-08-06). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • YouTube. (2023-11-18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]

Sources

The Versatile Workhorse of Medicinal Chemistry: 2-Chloro-4-methylthiazole-5-sulfonyl chloride as a Premier Building Block for Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the plethora of heterocyclic scaffolds, the thiazole nucleus holds a place of distinction, underpinning the structure of numerous approved drugs.[1][2][3] This application note delves into the utility of a highly reactive and versatile thiazole derivative, 2-Chloro-4-methylthiazole-5-sulfonyl chloride , as a key intermediate in medicinal chemistry. Its unique structural features, particularly the electrophilic sulfonyl chloride moiety, render it an exceptional scaffold for the synthesis of a diverse array of sulfonamide-based compounds with significant therapeutic potential.[3][4]

This guide provides an in-depth exploration of the physicochemical properties, core applications, and detailed experimental protocols for leveraging this powerful building block in the synthesis of novel drug candidates. We will elucidate the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the starting material is the foundation of successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 292138-59-1[5][6][7]
Molecular Formula C₄H₃Cl₂NO₂S₂[5][6][7]
Molecular Weight 232.11 g/mol [4]
Appearance Yellow to brown liquid[4]
Purity ≥95%[4]
Storage Conditions Store at 0 - 8 °C[4]

Safety Precautions: As with all sulfonyl chlorides, this compound is a reactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is crucial to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[8] In case of contact, rinse the affected area immediately with copious amounts of water.

Core Application: The Gateway to Novel Sulfonamides

The primary application of this compound in medicinal chemistry lies in its facile reaction with primary and secondary amines to furnish a diverse library of N-substituted 2-chloro-4-methylthiazole-5-sulfonamides.[9] The sulfonamide functional group is a privileged scaffold in drug discovery, present in a wide array of therapeutics, including antibacterial, anticancer, and anti-inflammatory agents.[8]

The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine or triethylamine, is typically employed to quench the hydrochloric acid byproduct generated during the reaction.

Reaction Mechanism: A Step-by-Step Look

The underlying mechanism for the formation of sulfonamides from this compound is a classic nucleophilic acyl substitution at the sulfur center. The key steps are outlined below:

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Thiazole 2-Chloro-4-methylthiazole- 5-sulfonyl chloride TS Tetrahedral Intermediate Thiazole->TS Nucleophilic attack by amine Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->TS Sulfonamide N-substituted 2-chloro-4-methyl- thiazole-5-sulfonamide TS->Sulfonamide Chloride elimination HCl HCl (neutralized by base) TS->HCl Experimental Workflow start Start step1 Dissolve amine in anhydrous DCM start->step1 step2 Cool to 0°C and add base step1->step2 step3 Add this compound solution dropwise step2->step3 step4 Stir at room temperature for 6-18 hours (Monitor by TLC) step3->step4 step5 Workup: - Dilute with DCM - Wash with 1M HCl, NaHCO₃, Brine step4->step5 step6 Dry organic layer and concentrate step5->step6 step7 Purify by column chromatography step6->step7 end Pure Sulfonamide Product step7->end

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Sulfonamides Using Thiazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Moiety in Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a privileged scaffold in the synthesis of these vital compounds.[2] Its inherent chemical reactivity and the biological significance of the resulting sulfonamides make the large-scale synthesis of thiazole-derived sulfonamides a critical endeavor for the pharmaceutical industry.[3]

This guide provides a comprehensive overview of established and scalable methodologies for the synthesis of sulfonamides utilizing thiazole precursors. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and present comparative data to inform process optimization for industrial applications. The versatility of 2-aminothiazole as a readily available and highly reactive starting material makes it a focal point of our discussion.[3] It reacts efficiently with sulfonyl chlorides, providing a direct and robust route to a diverse range of sulfonamide derivatives.[3]

Core Synthetic Strategy: N-Sulfonylation of 2-Aminothiazole

The most direct and widely employed method for the synthesis of thiazole-based sulfonamides is the N-sulfonylation of 2-aminothiazole with an appropriate sulfonyl chloride. This reaction forms the crucial S-N bond that defines the sulfonamide linkage.

Reaction Principle and Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The choice of base and solvent system can significantly impact the reaction rate, yield, and purity of the final product.

Below is a generalized workflow for this synthetic approach:

N_Sulfonylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2_Aminothiazole 2-Aminothiazole Mixing Mixing & Stirring 2_Aminothiazole->Mixing Sulfonyl_Chloride Ar-SO2Cl Sulfonyl_Chloride->Mixing Base Base (e.g., NaOAc, Na2CO3, Pyridine) Base->Mixing Solvent Solvent (e.g., Water, DCM, Methanol) Solvent->Mixing Temperature Temperature (e.g., rt, 80-85°C) Reaction Reaction Monitoring (TLC) Temperature->Reaction Mixing->Reaction Workup Work-up & Isolation Reaction->Workup Sulfonamide Thiazole Sulfonamide Workup->Sulfonamide

Caption: General workflow for N-sulfonylation of 2-aminothiazole.

Experimental Protocols: Scalable Syntheses

Below are detailed protocols for the synthesis of thiazole sulfonamides, adaptable for large-scale production.

Protocol 1: Aqueous Synthesis of N-(Thiazol-2-yl)benzenesulfonamide

This protocol is based on a simplified and environmentally conscious method using water as the solvent.[3]

Materials:

  • 2-Aminothiazole

  • Benzenesulfonyl Chloride

  • Sodium Acetate

  • Distilled Water

  • n-Hexane

  • Ethyl Acetate

Equipment:

  • Large-capacity reaction vessel with overhead stirrer and temperature control

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Preparation of Base Solution: In the reaction vessel, dissolve sodium acetate (1.5 equivalents) in distilled water.

  • Addition of Reactants: To the stirred sodium acetate solution, add 2-aminothiazole (1.0 equivalent) followed by the slow addition of benzenesulfonyl chloride (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 80-85°C and maintain vigorous stirring. The initially sticky mixture will gradually transform into a powdered solid.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 2:1 mixture of n-hexane and ethyl acetate as the mobile phase.[3]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Isolate the solid product by filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any residual salts and unreacted starting materials. Dry the product in an oven at an appropriate temperature.

Expected Yield: 80%[3]

Protocol 2: Dichloromethane-Mediated Synthesis of Thiazole-Sulfonamide Derivatives

This method is suitable for a wider range of sulfonyl chlorides and is performed at room temperature.[4]

Materials:

  • 2-Aminothiazole

  • Substituted Sulfonyl Chloride (e.g., 4-methylbenzenesulfonyl chloride)

  • Sodium Carbonate

  • Dichloromethane (DCM)

  • Distilled Water

  • Anhydrous Sodium Sulfate

Equipment:

  • Large-scale glass reactor with a mechanical stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the reactor, suspend 2-aminothiazole (1.0 equivalent) and sodium carbonate (1.5 equivalents) in dichloromethane.

  • Addition of Sulfonyl Chloride: To the stirred suspension, add the desired sulfonyl chloride (1.0 equivalent) portion-wise, maintaining the temperature at room temperature.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.[4][5]

  • Quenching and Extraction: Add distilled water to the reaction mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).[4]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[5] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.[5]

Expected Yield: 83% for 4-methyl-N-(thiazol-2-yl)benzenesulfonamide.[3]

Comparative Data for Synthetic Protocols

ParameterProtocol 1 (Aqueous)Protocol 2 (DCM)
Solvent WaterDichloromethane
Base Sodium AcetateSodium Carbonate
Temperature 80-85°CRoom Temperature
Reaction Time 4-6 hours[3]Varies (monitored by TLC)[4]
Work-up Simple filtrationAqueous work-up and extraction
Environmental Impact More environmentally friendlyUse of chlorinated solvent
Substrate Scope Good for simple sulfonyl chloridesBroader for various sulfonyl chlorides[4]
Reported Yield ~80%[3]~83%[3]

Advanced Synthetic Strategies and Future Outlook

While the direct N-sulfonylation of 2-aminothiazole remains a robust and scalable method, ongoing research focuses on developing more efficient and sustainable alternatives.

Catalytic and Metal-Free Approaches

Recent advancements have explored catalytic oxidative sulfonylation and metal-free coupling reactions.[6] These methods often utilize more readily available starting materials and proceed under milder conditions, reducing the environmental footprint of the synthesis.[6] For instance, the oxidative coupling of thiols with amines in the presence of an oxidant presents a promising alternative to the use of sulfonyl chlorides.[6]

Synthesis via Thiazole N-Oxides

An innovative approach involves the C-H sulfonylation of thiazole N-oxides. This two-stage protocol allows for the direct installation of a sulfonyl group onto the thiazole ring, which can then be converted to a variety of sulfonamide derivatives.[7] This method provides access to sulfonylated thiazole scaffolds without relying on 2-halothiazoles.[7]

The following diagram illustrates the conceptual pathway for generating thiazole sulfonamides from thiazole N-oxides:

Thiazole_N_Oxide_Route Thiazole_N_Oxide Thiazole N-Oxide O_Activation O-Activation Thiazole_N_Oxide->O_Activation Activated_Intermediate Activated Intermediate O_Activation->Activated_Intermediate Sulfinate_Addition Nucleophilic Addition of Sulfinate Activated_Intermediate->Sulfinate_Addition 2_Sulfonylthiazole 2-Sulfonylthiazole Sulfinate_Addition->2_Sulfonylthiazole Derivatization Derivatization with Amines 2_Sulfonylthiazole->Derivatization Thiazole_Sulfonamide Thiazole Sulfonamide Derivatization->Thiazole_Sulfonamide

Caption: Conceptual route to thiazole sulfonamides via C-H sulfonylation of thiazole N-oxides.

Conclusion and Future Perspectives

The synthesis of sulfonamides from thiazole precursors is a well-established and highly valuable process in the pharmaceutical industry. The direct N-sulfonylation of 2-aminothiazole offers a scalable and efficient route to a wide array of derivatives. As the demand for novel sulfonamide-based therapeutics continues to grow, the development of more sustainable and atom-economical synthetic methods will be a key area of focus. The exploration of catalytic systems and alternative synthetic pathways, such as those involving thiazole N-oxides, holds significant promise for the future of large-scale sulfonamide production.

References

  • The Rise and Fall of a Wonder Drug: A Technical History of Sulf
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH.
  • Understanding the Reactivity of 2-Thiazolesulfonyl Chloride in Chemical Synthesis.
  • Synthesis of sulfonamide compounds bearing thiazole ring | 36045 - Walsh Medical Media.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study | Request PDF - ResearchG
  • Decoding Sulfathiazole: From Antibacterial Action to Chemical Synthesis.
  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Request PDF - ResearchG
  • Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development - Theses.
  • Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - NIH.
  • 3.1.7.
  • US2592860A - Process for preparing sulfathiazole - Google P
  • Synthesis of 2-Sulfonylthiazoles via Heteroaryl C–H Sulfonyl
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal.
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
  • CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride - CymitQuimica.
  • Sulfonamides: Synthesis and The Recent Applic
  • Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,...
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC.
  • Brønsted Acid-mediated Thiazole Synthesis

Sources

Application Notes and Protocols for the Formulation of Agrochemicals and Crop Protection Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Science and Art of Agrochemical Formulation

The efficacy of a crop protection agent is not solely dependent on the intrinsic activity of the active ingredient (AI). The formulation—the processed mixture of the AI with various inert ingredients—is a critical determinant of the product's performance, stability, and usability. A well-designed formulation ensures that the AI is delivered to the target pest effectively, remains stable during storage and transport, and is easy for the end-user to handle and apply. Conversely, a poorly designed formulation can lead to reduced biological activity, product degradation, application difficulties, and potential safety or environmental concerns.[1][2][3]

This guide provides an in-depth exploration of the principles and practices behind the formulation of common agrochemical delivery systems. As a Senior Application Scientist, my objective is to move beyond simple recipes and elucidate the causal relationships between ingredient selection, formulation structure, and final product performance. The protocols herein are designed as self-validating systems, incorporating industry-standard quality control measures to ensure reproducible and effective results. Every claim and protocol is grounded in authoritative sources to ensure scientific integrity.

The choice of formulation type is a strategic decision based on a multitude of factors, including the physicochemical properties of the AI, the target pest and crop, application methods, and regulatory considerations. This document will focus on four of the most prevalent formulation types:

  • Emulsifiable Concentrates (EC)

  • Suspension Concentrates (SC)

  • Wettable Powders (WP)

  • Granules (G)

We will dissect each type, providing a detailed rationale for their use, typical compositions, step-by-step laboratory-scale preparation protocols, and critical quality control tests.

Section 1: The Role of Adjuvants and Surfactants

Before delving into specific formulation types, it is essential to understand the role of adjuvants and surfactants, which are fundamental components in most agrochemical formulations.[1] An adjuvant is any substance added to a pesticide formulation or tank mix to enhance the effectiveness of the active ingredient.[1][4] Surfactants (surface-active agents) are a major class of adjuvants that modify the properties of the spray solution, improving the AI's ability to target, penetrate, or protect the target organism.[4][5]

Key functions of surfactants in agrochemical formulations include:

  • Wetting: Surfactants reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy surfaces of leaves rather than beading up.[6][7]

  • Emulsification: Many AIs are oil-soluble and do not mix with water. Emulsifiers, a type of surfactant, create stable mixtures (emulsions) of oil and water.[1][6]

  • Dispersion: For solid AIs, dispersing agents keep the particles evenly suspended in a liquid carrier, preventing them from clumping together or settling out.[6][7]

  • Penetration: Some surfactants can help the AI penetrate the plant cuticle, which is crucial for the efficacy of systemic pesticides.[6]

Surfactants are broadly classified based on their ionic charge in water: non-ionic, anionic, cationic, and amphoteric. The selection of the right surfactant is a critical step in formulation development and depends on the formulation type, the properties of the AI, and the water quality used for dilution.[5][6]

Section 2: Emulsifiable Concentrates (EC)

Emulsifiable Concentrates are liquid formulations where the active ingredient is dissolved in a water-immiscible organic solvent, combined with a blend of emulsifiers.[8] When an EC is diluted with water in a spray tank, it spontaneously forms a stable oil-in-water emulsion, which appears milky.[8] This formulation type is one of the most common globally due to its ease of manufacture and high biological efficacy.[9][10]

Causality Behind Experimental Choices: The primary challenge in EC formulation is ensuring the spontaneous formation of a stable emulsion upon dilution. This is governed by the Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system, which must be matched to the required HLB of the solvent and AI blend. A carefully selected emulsifier pair (typically a blend of anionic and non-ionic surfactants) is used to create a robust system that remains stable across a range of water hardness and temperatures.[11] The solvent must effectively dissolve the AI at both low and high temperatures to prevent crystallization, while also being compatible with the emulsifier system.[12]

Typical Composition of an Emulsifiable Concentrate
ComponentFunctionTypical Concentration (% w/w)Specific Examples
Active Ingredient (AI) Biocidal agent5 - 60%Tebuconazole, Alpha-cypermethrin, Glyphosate[13][14][15]
Solvent(s) Dissolves the AI25 - 90%Aromatic hydrocarbons (e.g., Solvesso™ series), vegetable oil methyl esters, cyclohexanone, N-Methyl-2-pyrrolidone (NMP)[12][][17]
Emulsifiers (Anionic) Provides emulsion spontaneity and stability2 - 7%Calcium dodecylbenzene sulfonate (e.g., Kemsurf CA), phosphate esters[11][18]
Emulsifiers (Non-ionic) Provides long-term emulsion stability2 - 7%Castor oil ethoxylates, alcohol ethoxylates, tristyrylphenol ethoxylates[11]
Stabilizer/Adjuvant (Optional) Prevents degradation, improves performance0 - 5%Epoxidized soybean oil (acid scavenger), antifoam agents, stickers
Experimental Workflow for EC Formulation

Caption: Workflow for the preparation and evaluation of an Emulsifiable Concentrate (EC).

Detailed Laboratory Protocol: Preparation of a 250 g/L Tebuconazole EC

Objective: To prepare a stable 25% w/v Emulsifiable Concentrate of Tebuconazole.

Materials:

  • Tebuconazole technical (97% purity)

  • Solvent: Solvesso™ 150 (or similar aromatic hydrocarbon)

  • Anionic Emulsifier: Calcium dodecylbenzene sulfonate (e.g., Phenylsulfonat CA)

  • Non-ionic Emulsifier: Tristyrylphenol ethoxylate (e.g., Emulsogen® TS 160)

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders

  • Analytical balance

Procedure:

  • Solvent and Emulsifier Preparation: In a 250 mL beaker, weigh 50 g of Solvesso™ 150.

  • AI Dissolution: While stirring with a magnetic stirrer at medium speed, slowly add 25.8 g (to account for 97% purity) of Tebuconazole technical to the solvent. Continue stirring until the AI is completely dissolved. This may take 15-30 minutes. Visually inspect for any undissolved particles.

  • Emulsifier Addition: To the homogenous solution, add 5 g of the anionic emulsifier (Calcium dodecylbenzene sulfonate) and 5 g of the non-ionic emulsifier (Tristyrylphenol ethoxylate).

  • Final Mixing: Continue stirring for another 15 minutes until the emulsifiers are fully incorporated and the solution is clear and homogenous.

  • Quality Control Testing: Proceed with the quality control protocols outlined below.

Self-Validating System: Quality Control for EC Formulations

A robust EC formulation must pass a series of standardized tests to ensure its stability and performance.

TestMethodPurposeAcceptance Criteria (Typical)
Appearance Visual InspectionTo check for homogeneity and absence of crystals or sediment.Clear, homogenous liquid, free of suspended matter.
Emulsion Stability and Re-emulsification CIPAC MT 36.3 [19][20]To assess the stability of the emulsion upon dilution in standard waters of varying hardness.After 24h, ≤ 2 mL of cream or trace of oil. Must be easily re-emulsified by gentle inversion.
Stability at 0°C CIPAC MT 39.3 To ensure the AI does not crystallize out of solution at low temperatures.No crystallization after 7 days at 0°C.
Accelerated Storage Stability CIPAC MT 46.3 [21]To predict the long-term shelf life by storing at elevated temperatures (e.g., 54°C for 14 days).Active ingredient content should not decrease by more than 5% relative. Emulsion stability should still meet specifications.
pH CIPAC MT 75.3 [22]To check for potential degradation issues related to acidity or alkalinity.Typically between 4.0 - 8.0.

Section 3: Suspension Concentrates (SC)

Suspension Concentrates, also known as flowables, are formulations where a solid active ingredient with low water solubility is dispersed as fine particles in an aqueous medium.[2][10][15] SCs have gained popularity as they are water-based, dust-free, and avoid the use of organic solvents, making them safer for operators and the environment.[12][23]

Causality Behind Experimental Choices: The primary challenge in SC formulation is to prevent the solid particles from settling, agglomerating, or undergoing crystal growth (Ostwald ripening) during storage.[18] This is achieved through a multi-component system:

  • Particle Size Reduction: The AI is milled to a very fine particle size (typically <10 µm) to increase the surface area and reduce the sedimentation rate.[23]

  • Wetting and Dispersing Agents: A wetting agent is crucial during milling to displace air from the particle surfaces, allowing the aqueous phase to make intimate contact.[2][24] A polymeric dispersant then adsorbs onto the particle surface, creating a repulsive barrier (either steric or electrostatic) that prevents particles from agglomerating.[11][24]

  • Suspension System: A rheology modifier (thickener) like xanthan gum or attapulgite clay is added to create a structured network within the water phase.[25][26] This network has a high viscosity at rest, which physically prevents the particles from settling, but thins under shear (e.g., when shaking the container), allowing the product to be easily poured and dispersed.[25]

Typical Composition of a Suspension Concentrate
ComponentFunctionTypical Concentration (% w/w)Specific Examples
Active Ingredient (AI) Biocidal agent (solid, low water solubility)10 - 50%Atrazine, Imidacloprid, Tebuconazole
Water Continuous phase/carrier30 - 70%Deionized or soft water is preferred.
Wetting Agent Facilitates wetting of AI particles during milling1 - 3%Naphthalene sulfonates (e.g., Morwet® D-425), alcohol ethoxylates[24][27]
Dispersing Agent Prevents particle agglomeration2 - 5%Polymeric surfactants (e.g., Atlox™ 4913), lignosulfonates, polycarboxylates[24]
Antifreeze Agent Prevents freezing at low temperatures5 - 10%Propylene glycol, ethylene glycol[18]
Rheology Modifier Provides suspension stability, prevents settling0.1 - 0.5%Xanthan gum (e.g., Rhodopol®), attapulgite clay, fumed silica[25][28]
Antifoam Agent Prevents foam formation during production and use0.1 - 1%Silicone-based antifoams
Preservative (Biocide) Prevents microbial growth0.05 - 0.2%Proxel™ GXL
Experimental Workflow for SC Formulation

Caption: Workflow for the preparation and evaluation of a Suspension Concentrate (SC).

Detailed Laboratory Protocol: Preparation of a 480 g/L Imidacloprid SC

Objective: To prepare a stable 40% w/w Suspension Concentrate of Imidacloprid.

Materials:

  • Imidacloprid technical (97% purity)

  • Propylene Glycol

  • Wetting Agent: Ethylan® NS 500 LQ (or similar alcohol ethoxylate)[24]

  • Dispersant: Morwet® D-425 (naphthalene sulfonate)[24]

  • Rheology Modifier: Xanthan Gum (2% stock solution)

  • Antifoam Agent (Silicone-based)

  • Preservative (e.g., Proxel GXL)

  • Deionized Water

  • High-shear mixer (for pre-mix)

  • Laboratory Bead Mill with zirconium oxide beads

  • Overhead stirrer

Procedure:

  • Prepare Xanthan Gum Slurry: Separately, prepare a 2% stock solution of Xanthan Gum by slowly adding 2g of Xanthan Gum to 98g of water under high shear to ensure full hydration without lumps.

  • Prepare Aqueous Phase: In a primary mixing vessel, combine 35g of deionized water, 5g of propylene glycol, 1g of the wetting agent, 2.5g of the dispersant, and 0.2g of the antifoam agent. Mix with an overhead stirrer until fully dissolved and homogenous.

  • Create the Mill Base: While stirring the aqueous phase, slowly add 41.2g of Imidacloprid technical (to account for 97% purity). Continue mixing at high speed for 15-20 minutes to create a uniform pre-suspension (mill base).

  • Wet Milling: Transfer the mill base to a laboratory bead mill. Mill the suspension until the desired particle size distribution is achieved (e.g., D90 < 10 µm). Monitor particle size periodically during milling using a laser diffraction particle size analyzer.

  • Final Formulation: Transfer the milled concentrate to a new vessel. While stirring gently with an overhead stirrer, add 15g of the 2% Xanthan Gum slurry (provides 0.3% active xanthan gum in the final formulation) and 0.1g of preservative.

  • Homogenization: Continue gentle stirring for 30 minutes to ensure the rheology modifier is evenly distributed and the formulation is homogenous. Avoid high shear at this stage, as it can degrade the xanthan gum structure.

  • Quality Control Testing: Allow the formulation to equilibrate for 24 hours before conducting the quality control tests below.

Self-Validating System: Quality Control for SC Formulations

The stability of an SC is paramount. Key QC tests focus on particle size, sedimentation, and flow properties.

TestMethodPurposeAcceptance Criteria (Typical)
Particle Size Distribution CIPAC MT 187 To ensure milling was effective and predict suspension stability.D(v, 0.9) < 10 µm; No significant increase after storage.
Suspensibility CIPAC MT 184 [4][7]To measure the ability of the formulation to remain suspended after dilution in water.≥ 80% suspensibility after 30 minutes in standard water.
Pourability CIPAC MT 148 To ensure the product can be easily poured from the container and rinsed clean.≤ 5% residue after pouring and rinsing.
Viscosity & Rheology Rotational ViscometerTo characterize the flow behavior and ensure stability against settling.Stable, shear-thinning behavior. Viscosity at rest should be high enough to prevent settling, but low enough under shear for pouring.
Accelerated Storage Stability CIPAC MT 46.3 To assess long-term stability against particle growth and sedimentation.No hard-pack sediment. Particle size and suspensibility must remain within specification. AI content stable.
Persistent Foaming CIPAC MT 47.3 To ensure excessive foam is not generated upon dilution.≤ 60 mL of foam after 1 minute.

Section 4: Wettable Powders (WP)

Wettable Powders are dry, finely ground formulations that form a suspension when mixed with water before application.[8][22][29] A WP formulation consists of the AI blended with an inert carrier, a wetting agent, and a dispersing agent.[22][29]

Causality Behind Experimental Choices: The primary goal for a WP is to wet and disperse quickly and completely in the spray tank to form a stable suspension. The AI and carrier are typically hydrophobic, so a wetting agent is essential to reduce the surface tension between the powder and water, allowing the powder to be incorporated into the liquid.[22][29] Once wetted, a dispersing agent is required to prevent the fine particles from flocculating and settling out in the spray tank.[22] The choice of carrier (diluent) is also critical; it must be highly absorbent, chemically inert, and non-abrasive. The entire mixture is finely milled to ensure a small particle size, which improves suspensibility.[30]

Typical Composition of a Wettable Powder
ComponentFunctionTypical Concentration (% w/w)Specific Examples
Active Ingredient (AI) Biocidal agent (solid, high melting point)10 - 95% (often >50%)[1][8]Mancozeb, Carbaryl, Atrazine
Carrier/Filler Diluent, absorbent for AITo 100%Kaolin clay, diatomaceous earth, synthetic silica
Wetting Agent Facilitates wetting of powder by water1 - 3%Sodium lauryl sulfate, sodium dodecylbenzene sulfonate (e.g., Lissapol™)[22]
Dispersing Agent Prevents flocculation of suspended particles2 - 7%Sodium lignosulfonate, naphthalene sulfonate condensates (e.g., Morwet® D-425)[27]
Antifoaming Agent (Optional) Reduces foam during mixing0.1 - 1%Silicone-based powders
Experimental Workflow for WP Formulation

Caption: Workflow for the preparation and evaluation of a Wettable Powder (WP).

Detailed Laboratory Protocol: Preparation of an 80% Atrazine WP

Objective: To prepare a high-load Wettable Powder of Atrazine.

Materials:

  • Atrazine technical (97% purity)

  • Carrier: Kaolin clay

  • Wetting Agent: Sodium N-methyl-N-oleoyl taurate

  • Dispersing Agent: Sodium lignosulfonate

  • Laboratory blender (e.g., V-blender)

  • Air mill (jet mill) for fine grinding

  • Sieves for particle size analysis

Procedure:

  • Weighing Components: For a 100g batch, weigh the following components:

    • Atrazine technical: 82.5 g (to account for 97% purity)

    • Sodium lignosulfonate (Dispersant): 5.0 g

    • Sodium N-methyl-N-oleoyl taurate (Wetting Agent): 2.0 g

    • Kaolin clay (Carrier): 10.5 g

  • Pre-blending: Combine all weighed components in a laboratory V-blender. Mix for 15-20 minutes to ensure a homogenous pre-mix.

  • Air Milling: Pass the pre-blended powder through an air mill. The goal is to achieve a particle size where at least 98% of the material passes through a 45-micron sieve. This step is critical for good suspensibility.

  • Post-blending: After milling, blend the final powder again for 5-10 minutes to ensure homogeneity.

  • Packaging and QC: Package the final product in a moisture-proof container and proceed with quality control testing.

Self-Validating System: Quality Control for WP Formulations
TestMethodPurposeAcceptance Criteria (Typical)
Wettability CIPAC MT 53.3 To measure the time it takes for the powder to become completely wetted when added to water.Complete wetting in < 1 minute.
Suspensibility CIPAC MT 184 [4]To measure the ability of the powder to form a stable suspension upon dilution.≥ 60% suspensibility after 30 minutes.
Wet Sieve Test CIPAC MT 185 To determine the amount of oversized particles that will not pass through a standard sieve after dispersion in water.≤ 2% residue on a 75 µm sieve.
Persistent Foaming CIPAC MT 47.3 To ensure excessive and persistent foam is not generated upon dispersion.≤ 25 mL of foam after 1 minute.
Accelerated Storage Stability CIPAC MT 46.3 To assess long-term stability.AI content stable. Wettability and suspensibility must remain within specification.

Section 5: Granules (G)

Granules are solid, ready-to-use formulations where the active ingredient is absorbed into or coated onto an inert carrier.[1] They are applied directly to the soil or water without mixing, which reduces applicator exposure and drift.[1][18] The release of the AI can be designed to be rapid or controlled over time.[31]

Causality Behind Experimental Choices: Granule formulation focuses on creating a physically robust, dust-free product with a specific release profile. The process often involves agglomeration, where fine powder particles (AI and inert carriers) are bound together. The choice of carrier is critical; it determines the loading capacity and density of the granule. The binder is the "glue" that holds the particles together and its properties (solubility, strength) significantly impact the granule's integrity and disintegration rate.[21][26] The granulation method (e.g., extrusion, pan granulation) is chosen to achieve the desired granule size, shape, and density.

Typical Composition of a Granule
ComponentFunctionTypical Concentration (% w/w)Specific Examples
Active Ingredient (AI) Biocidal agent0.5 - 20%Chlorpyrifos, Fipronil
Carrier/Inert Base Forms the bulk of the granule70 - 98%Bentonite clay, corn cob grits, sand, limestone
Binder Promotes adhesion of particles1 - 10%Lignosulfonates, polyvinylpyrrolidone (PVP), starch, sugars[26]
Wetting/Dispersing Agent (for WDG) Aids disintegration in water1 - 5%(Only for Water-Dispersible Granules, not standard G)
De-dusting Agent Reduces dust during handling0.1 - 1%Mineral oil, polyethylene glycol
Experimental Workflow for Granule Formulation (Extrusion Method)

Caption: Workflow for the preparation and evaluation of Granules (G) via extrusion.

Detailed Laboratory Protocol: Preparation of a 5% Fipronil Granule

Objective: To prepare a 5% w/w granular formulation of Fipronil using a lab-scale extruder.

Materials:

  • Fipronil technical (96% purity)

  • Carrier: Bentonite clay

  • Binder: Sodium Lignosulfonate

  • Deionized Water

  • Laboratory high-shear mixer/granulator

  • Laboratory screw extruder with a 1.0 mm die

  • Fluid bed dryer

  • Sieves (e.g., 0.5 mm and 1.5 mm)

Procedure:

  • Dry Blending: In the bowl of a high-shear mixer, combine 5.2 g of Fipronil technical, 89.8 g of bentonite clay, and 5.0 g of sodium lignosulfonate. Blend the dry powders for 5-10 minutes at low speed until homogenous.

  • Wet Massing: With the mixer running at a low speed, slowly add deionized water (typically 15-25% of the dry blend weight) until a wet, dough-like mass is formed. The exact amount of water must be determined experimentally to achieve a consistency suitable for extrusion.

  • Extrusion: Transfer the wet mass to the laboratory extruder. Extrude the material through the 1.0 mm die plate to form cylindrical strands.

  • Drying: Spread the wet extrudate in a thin layer on the tray of a fluid bed dryer. Dry the granules at 60-70°C until the moisture content is below 1%.

  • Sieving: Sieve the dried granules to remove oversized and undersized particles, collecting the fraction between 0.5 mm and 1.5 mm.

  • De-dusting (if necessary): If the final granules are dusty, they can be lightly sprayed with a de-dusting agent (e.g., mineral oil) in a tumbler.

  • Quality Control Testing: Proceed with the quality control protocols.

Self-Validating System: Quality Control for Granular Formulations
TestMethodPurposeAcceptance Criteria (Typical)
Sieve Analysis (Particle Size Distribution) CIPAC MT 170 To ensure the granules are within the desired size range for proper application and performance.>95% of granules within the specified range (e.g., 0.5 - 1.5 mm).
Attrition Resistance CIPAC MT 178.2 [30]To measure the physical strength of the granules and their ability to resist breaking down into dust during handling.< 2% dust formation after the test.
Dustiness of Granular Products CIPAC MT 171 To quantify the amount of dust present in the final product.Within specified limits for operator safety.
Bulk Density (Pour and Tap) CIPAC MT 186 To ensure consistency in packaging and application equipment settings.Within ± 5% of the nominal value.
AI Release Rate In-house methodTo determine the rate at which the active ingredient is released into water or soil.Must match the desired release profile (e.g., % AI released after 1h, 24h, etc.).

Conclusion

The formulation of agrochemicals is a complex but critical discipline that directly impacts the success of a crop protection product. By understanding the fundamental principles behind each formulation type and applying rigorous, standardized protocols for both preparation and quality control, researchers can develop products that are not only effective but also stable, safe, and reliable. This guide serves as a foundational resource, grounded in authoritative methods, to empower scientists in this essential field. The provided protocols should be seen as starting points, as optimization is always necessary for each unique active ingredient and its intended application.

References

  • Choosing the Right Surfactant: A Guide for the Agrochemical Industry. Unitop Chemicals. [URL: https://www.unitopchemicals.com/blog/choosing-the-right-surfactant-a-guide-for-the-agrochemical-industry]
  • MT 184 - Suspensibility of formulations forming suspensions on dilution with water. Collaborative International Pesticides Analytical Council (CIPAC). [URL: https://www.cipac.
  • MT 36 - Emulsion characteristics of emulsifiable concentrates. Collaborative International Pesticides Analytical Council (CIPAC). [URL: https://www.cipac.org/methods/handbook-f/mt-36]
  • Systemic Insecticide: Emulsifiable Concentrate Formulation. Aragen Life Sciences. [URL: https://www.aragen.
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  • Surfactants for agriculture?. Barcelonesa. [URL: https://www.grupbarcelonesa.com/en/blog/surfactants-for-agriculture]
  • Pesticide Formulations. University of Florida, IFAS Extension. [URL: https://edis.ifas.ufl.
  • Wettable powder (WP) formulations. Croda Agriculture. [URL: https://www.croda.
  • FAO/WHO Pesticide Specifications. Food and Agriculture Organization of the United Nations. [URL: https://www.fao.
  • A NOVEL PROCESS TO MANUFACTURE GRANULAR PESTICIDES. [URL: Not provided in search results]
  • Suspension Concentrate (SC) Formulation. SBR International. [URL: https://sbr-int.
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  • Physicochemical Properties and Technical Characteristics of Formulated Products. Labcorp. [URL: https://www.labcorp.
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  • Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Battelle. [URL: https://www.battelle.
  • Are you using the right binder for granulation?. Pharma Trends. [URL: https://www.pharmatrends.
  • Dispersants and wetting agents for SC and WDG. Nouryon. [URL: https://www.nouryon.com/globalassets/agrochemicals/downloads/literature/dispersants-and-wetting-agents-for-sc-and-wdg---agriculture---brochure.pdf]
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Application Notes and Protocols for the Preparation of Enzyme Inhibitors Using 2-Chloro-4-methylthiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and application of enzyme inhibitors derived from 2-Chloro-4-methylthiazole-5-sulfonyl chloride. This versatile scaffold is a cornerstone for developing potent inhibitors targeting various enzyme classes, most notably the carbonic anhydrases (CAs). We will delve into the foundational principles of inhibitor design, provide detailed, field-proven protocols for synthesis and biological evaluation, and discuss the interpretation of structure-activity relationships (SAR).

Part 1: Foundational Principles & Rationale

The thiazole ring is a privileged heterocyclic structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] When coupled with a sulfonamide moiety, it forms a powerful pharmacophore for enzyme inhibition. The starting material, this compound, serves as a highly reactive and versatile building block for creating libraries of potential drug candidates.[2]

The Thiazole-Sulfonamide Pharmacophore: A Key to Enzyme Inhibition

The effectiveness of this scaffold stems from the distinct roles of its components:

  • The Sulfonamide Group (-SO₂NH₂): This functional group is the quintessential zinc-binding group (ZBG) for a vast class of metalloenzyme inhibitors.[3] In enzymes like carbonic anhydrases, the sulfonamide anion (SO₂NH⁻) coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis.[3][4] This strong interaction is a primary driver of inhibitory potency.

  • The 2-Chloro-4-methylthiazole Core: This heterocyclic system provides a rigid scaffold that correctly orients the sulfonamide group for optimal interaction with the active site. The thiazole ring itself can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with amino acid residues, enhancing binding affinity.[4] The chloro and methyl substituents can be further exploited for achieving selectivity among different enzyme isoforms.

Mechanism of Action: Targeting Carbonic Anhydrase

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[4][5][6]

The general mechanism of inhibition by thiazole-sulfonamides involves the sulfonamide moiety binding to the catalytic zinc ion at the active site. This is often referred to as the "tail approach," where the R-group attached to the sulfonamide nitrogen can be varied to extend into different regions of the active site cavity, thereby conferring selectivity for specific CA isoforms (e.g., tumor-associated hCA IX over the ubiquitous hCA II).[3][6]

cluster_Enzyme CA Active Site cluster_Inhibitor Thiazole Sulfonamide Inhibitor cluster_Inhibited Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytic Water Inhibitor R-SO₂NH₂ Inhibitor->Zn Displacement & Coordination Zn_I Zn²⁺ His1_I His Zn_I->His1_I His2_I His Zn_I->His2_I His3_I His Zn_I->His3_I Inhibitor_bound R-SO₂NH⁻ Zn_I->Inhibitor_bound

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Part 2: Experimental Protocols

Safety Precaution: this compound is a corrosive substance that causes severe skin burns and eye damage.[7] Always handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

Protocol 2.1: General Synthesis of Thiazole-Sulfonamide Derivatives

This protocol describes the standard procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (2.0 equivalents) as a base

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent

  • Round-bottom flask, magnetic stirrer, and reflux condenser

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 mmol) and the base (2.0 mmol) in the anhydrous solvent (10-15 mL).

  • Reagent Addition: Slowly add a solution of this compound (1.0 mmol, 1.0 eq) in the same anhydrous solvent (5 mL) to the stirred amine solution at 0 °C (ice bath). The reaction of amines with sulfonyl chlorides is a common and effective method for sulfonamide synthesis.[9][10]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive amines, heating to reflux may be necessary.[11]

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thiazole-sulfonamide derivative.

Start Start: This compound + Amine (R₁R₂NH) Reaction Reaction: Base (e.g., Pyridine) Solvent (e.g., CH₃CN) 0°C to RT, 4-12h Start->Reaction Workup Aqueous Work-up: 1. Solvent Removal 2. Extraction (EtOAc) 3. Wash (Acid, Base, Brine) 4. Dry & Concentrate Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Final Product: Thiazole Sulfonamide Derivative Purification->Product

Caption: General workflow for thiazole sulfonamide synthesis.

Protocol 2.2: Characterization of Synthesized Inhibitors

Structural confirmation and purity assessment are critical.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected protons and carbons and to verify the structure of the final compound.[4]

  • High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum (e.g., ESI-TOF) to determine the exact mass of the synthesized compound, confirming its elemental composition.[4]

Protocol 2.3: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the IC₅₀ values of the synthesized compounds against hCA isoforms.

Principle: The assay measures the inhibition of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored at 400 nm.

Materials:

  • Recombinant human CA isoenzymes (e.g., hCA I, II, IX)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Synthesized inhibitor compounds

  • Assay Buffer (e.g., Tris-HCl with appropriate pH)

  • 96-well microplate and plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in DMSO and create serial dilutions in the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the inhibitor or vehicle (DMSO for control). Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add the NPA substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately measure the change in absorbance at 400 nm over a defined period using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. IC₅₀ values represent the concentration of the compound that inhibits 50% of the enzyme's biological activity.[4]

Part 3: Data Presentation and Interpretation

Structure-Activity Relationship (SAR) Table

Systematic modification of the amine "tail" (R group) allows for the exploration of the SAR, guiding the design of more potent and selective inhibitors. The sulfonamide group's interaction with biological targets is a key determinant of activity.

Compound IDR Group (from Amine)hCA I IC₅₀ (µM)hCA II IC₅₀ (µM)hCA IX IC₅₀ (µM)Selectivity Index (hCA II / hCA IX)
TS-01 -H50.525.28.13.1
TS-02 -CH₂CH₃45.218.94.54.2
TS-03 -Phenyl20.15.60.96.2
TS-04 -4-Fluorophenyl15.82.10.0542.0
Acetazolamide (Reference Drug)25012250.48

Data is hypothetical and for illustrative purposes.

Interpretation: The data illustrates that increasing the complexity and introducing specific functionalities (like the fluoro group in TS-04) on the R-group can significantly enhance potency and selectivity for the tumor-associated isoform hCA IX over the off-target hCA II.

Part 4: Materials and Safety Information

ChemicalCAS NumberMolecular FormulaMolecular WeightKey Hazards
This compound292138-59-1C₄H₄Cl₂NO₂S₂249.12Corrosive, Causes severe skin burns and eye damage[7]
2-Chloro-4-methylthiazole-5-sulfonamide348086-67-9C₄H₅ClN₂O₂S₂212.68Harmful if swallowed, Causes skin and eye irritation[12][13]
Triethylamine121-44-8C₆H₁₅N101.19Flammable, Toxic, Corrosive
Acetonitrile75-05-8C₂H₃N41.05Flammable, Toxic

Conclusion

This compound is an invaluable reagent for the facile synthesis of thiazole-sulfonamide-based enzyme inhibitors. The straightforward and robust synthetic protocols, combined with the clear mechanism of action and well-defined SAR, make this scaffold highly attractive for drug discovery campaigns. The ability to generate diverse libraries by simply varying the amine coupling partner allows for the rapid identification and optimization of potent and selective lead compounds targeting a range of enzymes, particularly the therapeutically relevant carbonic anhydrases.

References

  • Al-Warhi, T., et al. (2022). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. PLoS ONE, 17(8), e0272791.
  • Tümtürk, H., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 28(14), 5399.
  • Güler, G. O., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520.
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  • Taylor & Francis Group. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
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Techniques for Introducing Sulfonamide Functionalities into Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group (–SO₂NR₂) is a cornerstone in medicinal chemistry and drug development, prized for its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its hydrolytic stability, and its role as a bioisostere for amides.[1][2] This privileged scaffold is present in a wide array of FDA-approved drugs, treating conditions ranging from bacterial infections and inflammation to cancer and viral diseases.[3][4][5] The development of efficient and versatile synthetic methods to introduce this moiety is therefore of critical importance to researchers in pharmacology and organic synthesis. This guide provides a detailed overview of both classical and contemporary techniques for constructing sulfonamide bonds, offering field-proven insights into the causality behind experimental choices and providing detailed, step-by-step protocols for key methodologies.

Introduction: The Strategic Importance of the Sulfonamide Group

The sulfonamide moiety's prevalence in pharmaceuticals stems from its advantageous properties. It possesses a stable tetrahedral geometry around the sulfur atom and exhibits significant electron-withdrawing capabilities, polarity, and the capacity for hydrogen bonding.[6] These characteristics allow it to engage in specific binding interactions with biological targets, such as enzymes and receptors, often leading to enhanced potency and favorable pharmacokinetic profiles.[4][7] For instance, sulfonamides are key inhibitors of enzymes like carbonic anhydrase and are integral to the mechanisms of various diuretics, antidiabetic, and anticancer agents.[3][7] Given its importance, the synthetic chemist's toolkit for installing sulfonamides has expanded significantly beyond traditional methods, now encompassing innovative strategies that offer milder conditions, broader substrate scope, and improved efficiency.[6][8]

This document will explore the primary strategies for S-N bond construction, categorized into classical and modern approaches, providing researchers with the practical knowledge to select and implement the optimal method for their specific synthetic challenge.

Part 1: Classical Synthesis - The Sulfonyl Chloride Workhorse

The most established and widely practiced method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine.[8][9] This nucleophilic substitution reaction is robust and generally high-yielding, forming the backbone of industrial-scale sulfonamide production.[6]

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9][10]

The choice of base and solvent is critical. Pyridine can act as both a base and a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate. However, its removal can be challenging. Triethylamine is a non-nucleophilic base that is easily removed under vacuum.[10] The solvent choice depends on the solubility of the reactants; common options include tetrahydrofuran (THF), diethyl ether, and dichloromethane (DCM).[10]

Diagram: General Workflow for Classical Sulfonamide Synthesis

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification Amine Primary or Secondary Amine (R¹R²NH) ReactionMix Dissolve Amine and Base in Anhydrous Solvent Amine->ReactionMix SulfonylChloride Sulfonyl Chloride (R³SO₂Cl) Addition Add Sulfonyl Chloride (often dropwise at 0 °C) SulfonylChloride->Addition ReactionMix->Addition Stir Stir at RT or Reflux (Monitor by TLC/LC-MS) Addition->Stir Workup Aqueous Work-up (e.g., HCl wash, NaHCO₃ wash) Stir->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Sulfonamide Product (R³SO₂NR¹R²) Purification->Product caption Workflow for Sulfonyl Chloride-Based Synthesis

Caption: Workflow for Sulfonyl Chloride-Based Synthesis.

Protocol: Synthesis of N-phenylbenzenesulfonamide

This protocol describes a standard procedure for the reaction between aniline and benzenesulfonyl chloride.[10]

Materials:

  • Aniline (1.0 eq)

  • Benzenesulfonyl chloride (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.0 eq) dropwise to the stirred solution at 0 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-phenylbenzenesulfonamide. Kurkin et al. reported an 86% yield using TEA as a base in THF.[10]

Part 2: Modern Synthetic Strategies

While the sulfonyl chloride method is reliable, the preparation of sulfonyl chlorides often requires harsh reagents like chlorosulfonic acid, which are unsuitable for complex or sensitive substrates.[6][11] This has driven the development of alternative methods that offer milder conditions and novel reactivity.

Oxidative Coupling of Thiols and Amines

A powerful modern strategy involves the direct oxidative coupling of thiols (or disulfides) with amines. This approach avoids the pre-formation of sulfonyl chlorides, streamlining the synthesis and reducing waste.[12] Various oxidizing systems have been developed for this transformation.

Causality: This method works by oxidizing the thiol in situ to a reactive sulfur species (such as a sulfonyl halide or a related intermediate), which is then immediately trapped by the amine. The choice of oxidant is key to controlling the reaction. Systems like I₂/tert-Butyl hydroperoxide (tBuOOH) or N-chlorosuccinimide (NCS) have proven effective.[12]

Protocol: I₂O₅-Mediated Oxidative S-N Coupling This metal-free protocol, reported by Zhu et al., demonstrates the synthesis of sulfonamides from aryl thiols and amines.[6]

Materials:

  • Aryl thiol (1.0 eq)

  • Amine (2.0 eq)

  • Iodine pentoxide (I₂O₅) (1.0 eq)

  • Acetonitrile (CH₃CN)

  • Standard glassware

Procedure:

  • Reaction Setup: In a reaction vial, combine the aryl thiol (1.0 eq), amine (2.0 eq), and I₂O₅ (1.0 eq) in acetonitrile.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine species.

  • Extraction and Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Utilizing Sulfur Dioxide Surrogates

Gaseous sulfur dioxide (SO₂) is a fundamental building block for sulfonyl groups but is toxic and difficult to handle. The development of solid, stable SO₂ surrogates has revolutionized this area. DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a prominent example, serving as a safe and convenient source of SO₂.[6][9]

Causality: DABSO releases SO₂ upon heating or under specific catalytic conditions. This allows for the three-component coupling of an aryl halide, DABSO, and an amine, often catalyzed by a transition metal like palladium or copper.[6][13] The reaction proceeds by insertion of SO₂ into a metal-aryl bond, followed by coupling with the amine.

Diagram: DABSO in Three-Component Sulfonamide Synthesis

G ArylHalide Aryl Halide (Ar-X) Reaction One-Pot Reaction ArylHalide->Reaction DABSO DABSO (SO₂ Surrogate) DABSO->Reaction Amine Amine (R¹R²NH) Amine->Reaction Catalyst Pd or Cu Catalyst Catalyst->Reaction Product Sulfonamide (Ar-SO₂NR¹R²) Reaction->Product caption DABSO as an SO₂ source in catalysis

Caption: DABSO as an SO₂ source in catalysis.

Reductive Coupling of Nitroarenes and Sulfinates

An innovative approach for synthesizing N-arylsulfonamides involves the reductive coupling of readily available nitroarenes with aryl sulfinates.[14] This method is particularly valuable for creating heteroaryl sulfonamides.[15]

Causality: The reaction mechanism involves the reduction of the nitro group to a nitroso intermediate or a related species, which then couples with the sulfinate.[14][15] Reducing agents like sodium bisulfite (NaHSO₃), sometimes in the presence of a catalyst like iron(II) chloride (FeCl₂), facilitate this transformation.[13][14] This strategy avoids the use of amines directly, which can be advantageous when dealing with sensitive or poorly nucleophilic amines.[16]

Protocol: Reductive Coupling of a Nitroarene with an Aryl Sulfinate This protocol is based on the method developed by Luo and expanded upon by others.[14]

Materials:

  • Nitroarene (1.0 eq)

  • Sodium aryl sulfinate (1.5 eq)

  • Sodium bisulfite (NaHSO₃) (3.0 eq)

  • Iron(II) chloride (FeCl₂) (0.1 eq, optional, as some reactions proceed without it)[14]

  • Dimethyl sulfoxide (DMSO)

  • Ultrasound bath (optional, to improve homogeneity)[14]

  • Standard glassware

Procedure:

  • Reaction Setup: To a reaction vessel, add the nitroarene (1.0 eq), sodium aryl sulfinate (1.5 eq), sodium bisulfite (3.0 eq), and FeCl₂ (if used) in DMSO.

  • Reaction: Place the vessel in an ultrasound bath and/or heat as required by the specific substrates. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Concentration: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the desired sulfonamide.

Transition-Metal Catalyzed C-H Amination/Sulfonamidation

Directly converting a C-H bond to a C-N bond is a highly atom-economical and elegant synthetic strategy. Transition-metal catalysis has enabled the direct sulfonamidation of aromatic C-H bonds.[2][17] This avoids the need for pre-functionalized starting materials like aryl halides.

Causality: Catalysts based on metals like palladium, rhodium, or iron can activate a C-H bond, typically directed by a nearby functional group, allowing for the insertion of a nitrene species derived from a sulfonyl azide (RSO₂N₃).[17] This process forms the S-N bond and the C-N bond in a single, efficient step.

Electrochemical Synthesis

Electrosynthesis represents a green and powerful alternative, using electricity as a "traceless" oxidant or reductant.[18] For sulfonamide synthesis, an electrochemical approach enables the oxidative coupling of thiols and amines without the need for chemical oxidants.[19][20]

Causality: The reaction proceeds by the anodic oxidation of the thiol to form a disulfide intermediate.[12][20] Concurrently or subsequently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to form the sulfonamide, often via a sulfenamide intermediate.[20][21] The reaction conditions, such as solvent and electrolyte, are carefully chosen to control the reaction pathway.[18]

Part 3: Method Comparison and Selection

Choosing the appropriate method for sulfonamide synthesis depends on several factors, including substrate complexity, functional group tolerance, desired scale, and green chemistry considerations.

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Classical Amine, Sulfonyl ChlorideBase (Pyridine, TEA)Robust, high-yielding, well-established, scalable.[6][10]Requires pre-synthesis of sulfonyl chlorides, often with harsh reagents; limited functional group tolerance.[6][11]
Oxidative Coupling Thiol, AmineOxidant (I₂O₅, NCS, H₂O₂)Avoids sulfonyl chlorides, atom-economical, milder conditions.[6][12]Requires stoichiometric oxidant; potential for over-oxidation.
SO₂ Surrogates Aryl Halide, Amine, DABSOTransition metal catalyst (Pd, Cu)Avoids gaseous SO₂, one-pot multicomponent reaction, good scope.[6][13]Requires catalyst; can be sensitive to air and moisture.
Reductive Coupling Nitroarene, SulfinateReductant (NaHSO₃), optional catalyst (FeCl₂)Utilizes readily available starting materials, good for heteroaryls.[14][16]Substrate scope can be limited; requires stoichiometric reductant.
C-H Amination Arene, Sulfonyl AzideTransition metal catalyst (Pd, Rh)Highly atom-economical, avoids pre-functionalization.[17]Often requires directing groups; sulfonyl azides can be hazardous.
Electrochemical Thiol, AmineElectricity (Anodic Oxidation)Green (no chemical oxidant), mild conditions, rapid.[19][20]Requires specialized equipment; can be sensitive to electrolyte and electrode choice.

Conclusion

The synthesis of sulfonamides is a mature yet continually evolving field in organic chemistry. While the classical reaction of sulfonyl chlorides with amines remains a cornerstone for many applications, a diverse array of modern techniques now provides researchers with powerful alternatives.[8][11] Methods such as oxidative coupling, the use of SO₂ surrogates, reductive coupling, C-H functionalization, and electrosynthesis offer milder reaction conditions, broader substrate applicability, and improved atom economy.[6][15][20] A thorough understanding of the mechanisms and practical considerations behind each of these methods, as detailed in this guide, empowers chemists in drug discovery and development to strategically and efficiently introduce the vital sulfonamide functionality into their target molecules.

References

  • Recent advances in synthesis of sulfonamides: A review. (n.d.). Chemistry & Biology Interface.
  • Doyle, A. G. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. (n.d.). ACS Publications. [Link]

  • Electrochemistry enables new, greener route to aromatic sulfonamides. (2021). Chemistry World. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (n.d.). Semantic Scholar. [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]

  • Modular synthesis of glycosyl sulfonamide via reductive coupling of glycosyl sulfinate and nitroarene. (2025). New Journal of Chemistry. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). Chemistry & Biodiversity. [Link]

  • Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. (2019). Noël Research Group – UvA. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed. [Link]

  • One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. (2022). Thieme Gruppe. [Link]

  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. (n.d.). Apollo. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Transition-metal catalyzed direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. (n.d.). ResearchGate. [Link]

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Application Notes and Protocols: The Synthesis of Antibacterial and Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Synthesis

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health. The efficacy of existing antibiotics is waning, creating an urgent need for the discovery and development of new antibacterial and antimicrobial agents.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis of these critical compounds. We will delve into the foundational principles of antimicrobial drug action, explore the synthetic strategies for major antibiotic classes, and provide detailed protocols for both synthesis and evaluation of antimicrobial efficacy.

At the heart of antibacterial drug discovery is the principle of selective toxicity: the ability to inhibit or kill pathogenic microorganisms with minimal harm to the host.[3] This is achieved by targeting structures and metabolic pathways unique to bacteria. The primary targets of antibacterial drugs include the bacterial cell wall, protein synthesis machinery, nucleic acid synthesis, and essential metabolic pathways.[4][5] Understanding these mechanisms of action is paramount for the rational design and synthesis of new and effective antimicrobial compounds.

Key Mechanisms of Antibacterial Action

The development of effective antibacterial agents hinges on exploiting biochemical differences between prokaryotic pathogens and their eukaryotic hosts. The major mechanisms of action are summarized below.

  • Inhibition of Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is a unique and essential structure not found in human cells.[6][7] Antibiotics that target cell wall synthesis, such as β-lactams (e.g., penicillins and cephalosporins), inhibit the enzymes responsible for cross-linking the peptidoglycan chains.[7][8] This disruption of cell wall integrity leads to cell lysis and death, making these agents bactericidal.[6][7]

  • Inhibition of Protein Synthesis: Bacterial ribosomes (70S) are structurally distinct from eukaryotic ribosomes (80S), offering a target for selective inhibition. Antibiotics like tetracyclines and aminoglycosides bind to the 30S ribosomal subunit, while macrolides and chloramphenicol target the 50S subunit.[9] This interference with protein synthesis can be either bacteriostatic (inhibiting growth) or bactericidal.[10]

  • Inhibition of Nucleic Acid Synthesis: The enzymes involved in bacterial DNA and RNA synthesis are also distinct from their mammalian counterparts. Fluoroquinolones, for example, target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and segregation in bacteria.[3][4][11] Rifampin, on the other hand, inhibits bacterial RNA polymerase.[3][6]

  • Disruption of Metabolic Pathways: Some antibacterial agents act as antimetabolites, interfering with essential metabolic pathways in bacteria. Sulfonamides, for instance, are structural analogs of para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid.[3][6] Humans obtain folic acid from their diet, making this pathway an excellent target for selective toxicity.[6]

  • Disruption of the Cell Membrane: Certain antibiotics, like the polymyxins, have a detergent-like action on the bacterial cell membrane, increasing its permeability and leading to leakage of cellular contents and ultimately cell death.[3][6]

Major Classes of Antibacterial Compounds and Their Synthesis

The vast arsenal of antibacterial agents can be broadly categorized into natural products, semi-synthetic derivatives, and fully synthetic compounds.[10] Here, we focus on two prominent classes: the β-lactams and the fluoroquinolones, highlighting their synthesis and mechanism of action.

β-Lactam Antibiotics: The Cornerstone of Antibacterial Therapy

β-Lactam antibiotics are characterized by the presence of a β-lactam ring in their molecular structure.[7] This class includes penicillins, cephalosporins, carbapenems, and monobactams.[7] Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7][8][12][13][14] The strained β-lactam ring is highly reactive and acylates a serine residue in the active site of the PBP, rendering the enzyme inactive.[8][12][14]

Mechanism of Action: β-Lactam Antibiotics

G cluster_synthesis Normal Cell Wall Synthesis cluster_inhibition Inhibition by β-Lactam BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) (DD-Transpeptidase) BetaLactam->PBP Irreversible Acylation of Active Site Serine Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellLysis Cell Lysis and Death Peptidoglycan Peptidoglycan Precursors (Lipid II with pentapeptide) Peptidoglycan->PBP Substrate CellWall Stable Bacterial Cell Wall Crosslinking->CellWall Crosslinking->CellLysis Inhibition leads to

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

Synthesis of Amoxicillin (A Semi-Synthetic Penicillin):

Amoxicillin is a widely used semi-synthetic penicillin with a broader spectrum of activity than natural penicillins. Its synthesis typically starts from 6-aminopenicillanic acid (6-APA), which is the core nucleus of penicillins, and D-(-)-α-amino-p-hydroxyphenylacetic acid (D-HPG). The following is a generalized two-step enzymatic synthesis protocol.[15][16]

Protocol 1: Enzymatic Synthesis of Amoxicillin

Materials:

  • 6-aminopenicillanic acid (6-APA)

  • D-p-hydroxyphenylglycine methyl ester (D-HPGM)

  • Immobilized Penicillin G Acylase

  • Phosphate buffer (pH 6.5)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Zinc sulfate solution

  • Deionized water

Procedure:

Step 1: Hydrolysis of Penicillin G to 6-APA (if starting from Penicillin G)

  • Prepare a solution of Penicillin G in a phosphate buffer at a slightly alkaline pH.

  • Add immobilized penicillin acylase to the solution.

  • Incubate the reaction mixture with gentle stirring. The enzyme will hydrolyze the phenylacetyl side chain of Penicillin G to yield 6-APA.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, separate the immobilized enzyme by filtration for reuse.

Step 2: Synthesis of Amoxicillin

  • Dissolve 6-APA and D-p-hydroxyphenylglycine methyl ester in a phosphate buffer at a slightly acidic pH (around 6.0-6.5).[17]

  • Add the immobilized penicillin acylase to the reaction mixture.

  • Maintain the temperature and pH of the reaction.

  • To drive the equilibrium towards amoxicillin synthesis, zinc sulfate can be added to the reaction mixture. Zinc ions form a complex with the produced amoxicillin, effectively removing it from the solution and shifting the equilibrium.[15][16]

  • Monitor the formation of amoxicillin by HPLC.

  • Upon completion, filter to remove the enzyme.

  • Adjust the pH of the filtrate to the isoelectric point of amoxicillin to induce precipitation.

  • Collect the amoxicillin crystals by filtration, wash with cold water, and dry under vacuum.

Fluoroquinolones: Potent Inhibitors of DNA Synthesis

Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents.[18] Their core structure is based on the 4-quinolone ring system. The addition of a fluorine atom at position 6 and a piperazine ring at position 7 significantly enhances their antibacterial activity. Fluoroquinolones exert their bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][11] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[10][11] These enzymes are essential for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones block the progression of the DNA replication fork, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[3][4]

Mechanism of Action: Fluoroquinolones

G Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Fluoroquinolone->DNA_Gyrase Binds to Topo_IV Topoisomerase IV (Gram-positive bacteria) Fluoroquinolone->Topo_IV Binds to Stabilized_Complex Stable Fluoroquinolone-Enzyme-DNA Complex DNA_Replication DNA Replication Fork DNA_Gyrase->DNA_Replication Act on DNA_Gyrase->Stabilized_Complex Forms Topo_IV->DNA_Replication Act on Topo_IV->Stabilized_Complex Forms Stabilized_Complex->DNA_Replication Blocks progression of DS_Breaks Double-Strand DNA Breaks Stabilized_Complex->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Inhibition of bacterial DNA replication by fluoroquinolones.

Synthesis of Norfloxacin (A Representative Fluoroquinolone):

The synthesis of norfloxacin involves the construction of the quinolone core followed by the introduction of the piperazine moiety. A common synthetic route starts with 3-chloro-4-fluoroaniline.

Protocol 2: Chemical Synthesis of Norfloxacin

Materials:

  • 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

  • Piperazine

  • Primary isoamyl alcohol

  • Aluminum chloride or Zinc oxide (catalyst)

  • Sodium hydroxide

  • Activated carbon

  • Deionized water

Procedure:

  • In a reaction vessel, combine 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, an excess of piperazine, and primary isoamyl alcohol as the solvent.[19]

  • Add a catalyst, such as aluminum chloride or zinc oxide, to the mixture.[19]

  • Heat the reaction mixture to reflux (approximately 135°C) for several hours.[19]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, add sodium hydroxide and recover the solvent under reduced pressure.[19]

  • To the residue, add water, sodium hydroxide, and activated carbon. Heat the mixture to around 90°C for 30 minutes for decolorization.[19]

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Neutralize the filtrate with an acid to precipitate the norfloxacin product.

  • Cool the mixture to room temperature and collect the solid product by suction filtration.

  • Wash the filter cake with water and dry in an oven at 100°C.[19]

  • The final product can be further purified by recrystallization.

Evaluation of Antimicrobial Activity

Once a new compound has been synthesized, it is crucial to evaluate its antimicrobial activity. Standardized methods are essential for obtaining reliable and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[20][21][22][23][24] The two most common in vitro methods are the disk diffusion (Kirby-Bauer) test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Test

This is a qualitative method used to determine the susceptibility of a bacterium to various antimicrobial agents.

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

  • Antimicrobial-impregnated paper disks

  • Sterile forceps or disk dispenser

  • Ruler or calipers

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth and adjust its turbidity to match the 0.5 McFarland standard.[5]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing the swab against the inside of the tube.[5][18][25] Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[5][18]

  • Disk Application: Aseptically apply the antimicrobial disks to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.[18][25] Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.[18]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[25]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[25][26] Compare the measured zone diameters to the interpretive charts provided by CLSI to determine if the organism is susceptible, intermediate, or resistant to the tested antimicrobial agent.[25]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 4: Broth Microdilution MIC Assay

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard and then diluted)

  • Stock solutions of the antimicrobial compounds

  • Multichannel pipette

  • Incubator (35-37°C)

  • ELISA plate reader (optional)

Procedure:

  • Antimicrobial Dilution: Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the wells of a 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the antimicrobial stock solution is added to the first well and serially diluted down the plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Inoculation: Inoculate each well (except for the sterility control) with the diluted bacterial suspension. Include a growth control well (broth and bacteria, no antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm.

Table 1: Representative MIC Values for Norfloxacin and Amoxicillin against Common Pathogens

AntibioticBacterial SpeciesMIC Range (µg/mL)
Norfloxacin Escherichia coli0.015 - 1
Staphylococcus aureus0.25 - 8
Pseudomonas aeruginosa0.5 - 16
Amoxicillin Streptococcus pneumoniae≤0.03 - 4
Haemophilus influenzae0.12 - 8
Escherichia coli2 - >128

Note: MIC values can vary significantly depending on the specific strain and the presence of resistance mechanisms.

Conclusion: The Future of Antimicrobial Synthesis

The synthesis of novel antibacterial and antimicrobial compounds is a dynamic and critical field of research. As pathogens continue to evolve and develop resistance to existing drugs, the need for innovative synthetic strategies and the discovery of new molecular scaffolds will only intensify. The protocols and principles outlined in this guide provide a foundation for researchers to design, synthesize, and evaluate the next generation of antimicrobial agents. A multidisciplinary approach, combining synthetic chemistry, microbiology, and pharmacology, will be essential in the ongoing battle against infectious diseases.

References

  • Lumen Learning. Mechanisms of Antibacterial Drugs. Microbiology. Available from: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Available from: [Link]

  • Wikipedia. (2024). Antibiotic. In Wikipedia. Available from: [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). β-Lactams and β-Lactamase Inhibitors: An Overview. Annals of the New York Academy of Sciences, 1277, 49-63. Available from: [Link]

  • Parker, N., Schneegurt, M., Tu, A. T., Lister, P., & Forster, B. M. (2016). 10.2 Mechanisms of Antibacterial Drugs. In Microbiology. OpenStax. Available from: [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. Available from: [Link]

  • Wikipedia. (2024). β-Lactam antibiotic. In Wikipedia. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. E. coli DNA gyrase (which acts...). Available from: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available from: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • William Paterson University. (n.d.). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. Microbiology Laboratory Manual. Available from: [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. Available from: [Link]

  • Page, M. G. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Biological Chemistry, 294(13), 5173-5183. Available from: [Link]

  • Taylor & Francis. (n.d.). Penicillin-binding proteins – Knowledge and References. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of norfloxacin. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). Available from: [Link]

  • Wikipedia. (2024). Penicillin-binding proteins. In Wikipedia. Available from: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2019). Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. RSC advances, 9(1), 359-380. Available from: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • Bio-protocol. (2021). MIC determination by broth microdilution. Available from: [Link]

  • Zhang, J., et al. (2010). One-pot, two-step enzymatic synthesis of amoxicillin by complexing with Zn2+. Applied biochemistry and biotechnology, 162(7), 1891-1900. Available from: [Link]

  • Vamvoukaki, G., et al. (2024). Synthesis of Novel Artemisinin, Ciprofloxacin, and Norfloxacin Hybrids with Potent Antiplasmodial Activity. Molecules, 29(3), 698. Available from: [Link]

  • Google Patents. (n.d.). CN102241629A - Chemical preparation method of norfloxacin.
  • Google Patents. (n.d.). CN110551144A - Preparation method of amoxicillin.
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  • Google Patents. (n.d.). CN114105795B - Synthesis method of amoxicillin production intermediate.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Chloro-4-methylthiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-methylthiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis. Our goal is to empower you to improve reaction yields, minimize side products, and streamline your purification processes.

Introduction to this compound

This compound is a key building block in medicinal and agrochemical research.[1] Its utility lies in the highly reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[2][3] The resulting thiazole-containing sulfonamides are prevalent scaffolds in a variety of biologically active compounds.[4][5]

This guide will address common challenges and questions that arise during the synthesis of these important molecules.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This reagent is sensitive to moisture.[6] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common degradation pathway that will lead to lower yields in subsequent reactions.[1] Therefore, it is crucial to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Q2: What are the typical solvents and bases used for sulfonamide synthesis with this reagent?

Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[7][8] The choice of base is critical for neutralizing the HCl generated during the reaction.[8] Tertiary amines like triethylamine or pyridine are standard choices. For less nucleophilic amines, a stronger, non-nucleophilic base may be beneficial.[1]

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction.[7][9][10] A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting materials (sulfonyl chloride and amine) from the desired sulfonamide product and any potential byproducts. The disappearance of the limiting reagent (often the amine) is a good indicator of reaction completion.

Q4: Is the chloro group on the thiazole ring reactive?

While the sulfonyl chloride is the primary reactive site for amines, the 2-chloro substituent on the thiazole ring can potentially undergo nucleophilic substitution under certain conditions, especially with more aggressive nucleophiles or at elevated temperatures. This is a potential side reaction to consider when troubleshooting unexpected byproducts.

Troubleshooting Guide

Low yields and the formation of impurities are common hurdles in organic synthesis. This section provides a structured approach to troubleshooting reactions with this compound.

Scenario 1: Low or No Product Formation

If you observe minimal or no formation of the desired sulfonamide, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Degraded Sulfonyl Chloride The sulfonyl chloride may have hydrolyzed due to improper storage. Use a fresh bottle of the reagent or verify the purity of your current stock.
Low Amine Nucleophilicity Amines with electron-withdrawing groups or significant steric hindrance may be poor nucleophiles.[9] Consider using a stronger base to enhance the amine's nucleophilicity, or increase the reaction temperature.[1]
Inadequate Base The chosen base may not be strong enough to effectively neutralize the generated HCl, leading to the protonation of the amine and halting the reaction. Switch to a stronger, non-nucleophilic base.
Suboptimal Temperature Some reactions require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C).[6]
Scenario 2: Multiple Spots on TLC / Significant Byproduct Formation

The presence of multiple spots on your TLC plate indicates the formation of side products. Here are some common culprits and their remedies:

Potential Byproduct Likely Cause & Solution
Sulfonic Acid This is the result of the hydrolysis of the sulfonyl chloride.[1] Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Bis-sulfonylation of Primary Amine If an excess of the sulfonyl chloride is used with a primary amine, the formation of a bis-sulfonamide is possible. Use a slight excess of the amine to drive the reaction to the mono-sulfonamide product.
Unidentified Byproducts Consider the possibility of side reactions involving the 2-chloro substituent on the thiazole ring. Analyze the byproduct by LC-MS or NMR to identify its structure and adjust reaction conditions accordingly (e.g., lower temperature, shorter reaction time).

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (1.5 - 2.0 eq) to the stirred solution.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7][11]

Visualizing the Workflow

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during sulfonamide synthesis.

Troubleshooting_Workflow start Reaction Start check_tlc Monitor by TLC start->check_tlc no_product Low/No Product check_tlc->no_product No/Low Conversion byproducts Significant Byproducts check_tlc->byproducts Multiple Spots complete Reaction Complete check_tlc->complete Clean Conversion check_reagents Check Reagent Quality (Hydrolysis of Sulfonyl Chloride?) no_product->check_reagents optimize_conditions Optimize Conditions (Temp, Base, Amine Reactivity) check_reagents->optimize_conditions identify_byproducts Identify Byproducts (LC-MS, NMR) byproducts->identify_byproducts adjust_stoichiometry Adjust Stoichiometry (Excess Amine?) identify_byproducts->adjust_stoichiometry workup Aqueous Workup complete->workup purification Purification (Column/Crystallization) workup->purification final_product Pure Product purification->final_product Synthesis_Workflow reagents Starting Materials: - this compound - Amine - Base - Anhydrous Solvent reaction Reaction Setup (Inert Atmosphere, 0°C to RT) reagents->reaction monitoring TLC Monitoring reaction->monitoring workup Aqueous Workup (Acid/Base Washes) monitoring->workup drying Drying and Concentration workup->drying purification Purification (Chromatography or Recrystallization) drying->purification product Final Sulfonamide Product purification->product

Caption: A typical workflow for sulfonamide synthesis and purification.

References

  • Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.
  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Kim, B. T., et al. (2007).
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • EXCLI Journal. (2025).
  • Bentley, T. W. (2018).
  • ResearchGate. (n.d.). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Request PDF. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Khair-ul-Bariyah, S., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
  • Ayimbila, S. T., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH.
  • Nakagawa, N., et al. (2007). Purification, crystallization and preliminary crystallographic analysis of the putative thiamine-biosynthesis protein PH1313 from Pyrococcus horikoshii OT3. PMC - NIH.
  • PubChem. (n.d.). 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,.... Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 348086-67-9 | Product Name : 2-Chloro-4-methylthiazole-5-sulfonamide. Retrieved from [Link]

Sources

"Side reactions and byproducts in 2-Chloro-4-methylthiazole-5-sulfonyl chloride chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-methylthiazole-5-sulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Introduction to this compound

This compound is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its utility stems from the reactive sulfonyl chloride group, which readily undergoes reactions with nucleophiles, most notably amines, to form stable sulfonamides.[2] The thiazole scaffold itself is a prevalent motif in many biologically active molecules. However, the inherent reactivity of this compound, coupled with the electronic nature of the substituted thiazole ring, can lead to specific side reactions and the formation of unwanted byproducts. This guide will help you navigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a low yield of the desired sulfonamide. What are the common causes?

A1: Low yields in sulfonamide synthesis using this compound can often be attributed to a few key factors:

  • Hydrolysis of the Sulfonyl Chloride: This is the most common side reaction. This compound is sensitive to moisture. Trace amounts of water in your reaction solvent, amine, or glassware can lead to the hydrolysis of the sulfonyl chloride to the corresponding and unreactive 2-chloro-4-methylthiazole-5-sulfonic acid. Heteroaromatic sulfonyl chlorides, in general, are susceptible to hydrolysis.[3][4]

  • Competing Nucleophilic Attack at the C2-Position: The chlorine atom at the 2-position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the thiazole nitrogen.[5] Depending on the nucleophilicity of your amine and the reaction conditions, you may observe a byproduct where the amine has displaced the 2-chloro substituent instead of reacting with the sulfonyl chloride.

  • Double Reaction with Primary Amines: If you are using a primary amine (R-NH₂), it is possible for a second molecule of the sulfonyl chloride to react with the newly formed sulfonamide, leading to a bis-sulfonated byproduct.

  • Purity of Starting Materials: Ensure your this compound is of high purity. Impurities from its synthesis can interfere with the reaction. Similarly, the purity of your amine and solvent is critical.

Q2: I am observing an unexpected, highly polar byproduct in my reaction mixture that does not contain my desired product. What could it be?

A2: A highly polar byproduct is very likely the sulfonic acid resulting from the hydrolysis of your starting material, 2-chloro-4-methylthiazole-5-sulfonic acid. This byproduct is significantly more polar than the sulfonyl chloride and the desired sulfonamide, and will often appear as a baseline spot on a normal-phase TLC plate. Studies on the stability of heteroaromatic sulfonyl chlorides have shown that hydrolysis is a common decomposition pathway.[3][4]

Q3: Can the thiazole ring itself degrade or undergo side reactions under my reaction conditions?

A3: While the thiazole ring is generally robust, under certain conditions, ring-opening reactions can occur, although this is less common under standard sulfonamide synthesis conditions.[6][7] More relevant to this specific substrate is the potential for nucleophilic attack at the 2-chloro position, as mentioned in A1. This is a substitution reaction on the ring rather than a degradation of the ring itself.

Troubleshooting Guides

Guide 1: Low Yield and Presence of a Highly Polar Byproduct

Issue: The reaction to form a sulfonamide is resulting in a low yield of the desired product, and TLC/LC-MS analysis shows a significant amount of a highly polar byproduct.

Underlying Cause: This is a classic sign of hydrolysis of the this compound to the corresponding sulfonic acid.

Troubleshooting Workflow:

G reagent 2-Chloro-4-methylthiazole- 5-sulfonyl chloride product Desired Sulfonamide reagent->product Reaction at SO2Cl byproduct Isomeric Byproduct (2-amino-4-methylthiazole derivative) reagent->byproduct SNAr at C2-Cl amine R-NH2 amine->product amine->byproduct

Sources

Technical Support Center: Purification of 2-Chloro-4-methylthiazole-5-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of derivatives of 2-Chloro-4-methylthiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles to ensure technical accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My yield of the sulfonamide derivative is very low after the aqueous work-up. What are the likely causes?

Low yields are frequently traced back to two primary issues: hydrolysis of the starting sulfonyl chloride and/or partial solubility of the sulfonamide product in the aqueous phase.

  • Hydrolysis of the Sulfonyl Chloride: this compound is highly reactive and susceptible to hydrolysis, which converts it to the corresponding sulfonic acid.[1] This sulfonic acid will not react with your amine and will be removed during the basic or aqueous wash, leading to a direct loss of potential product. To mitigate this, always use anhydrous solvents and ensure all glassware is thoroughly dried.[1] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Product Solubility: Depending on the substituent, the resulting sulfonamide may have some solubility in the aqueous phase, especially if the work-up involves a broad pH range. Acidic or basic functionalities on your amine can exacerbate this. It is crucial to perform extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to ensure complete recovery of the product from the aqueous layer.[1]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

Besides your desired product and unreacted starting materials, you may observe the following common impurities:

  • 2-Chloro-4-methylthiazole-5-sulfonic acid: This is the hydrolysis product of your starting material. It is highly polar and will typically appear as a baseline spot on a normal-phase silica TLC plate.

  • Bis-sulfonylated Amine: If you are using a primary amine, it's possible for it to react with two equivalents of the sulfonyl chloride, especially if the amine is added too quickly or if there is a localized excess of the sulfonyl chloride. This byproduct will be significantly less polar than your desired monosulfonamide.[1] Careful monitoring of the reaction by TLC and slow, controlled addition of the sulfonyl chloride can minimize this.[1]

  • Unreacted Amine: This will be visible on your TLC, often staining with ninhydrin if it's a primary or secondary amine.

  • Diaryl Sulfone: While more common in the synthesis of the sulfonyl chloride itself, residual impurities from that step could lead to the presence of sulfones.

Q3: My sulfonamide derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent system.

  • Immediate Troubleshooting: Try adding a small amount of additional hot solvent to redissolve the oil. If that is successful, allow the solution to cool much more slowly. Scratching the inside of the flask at the liquid-air interface with a glass rod can induce nucleation. Adding a seed crystal from a previous successful batch is also highly effective.

  • Solvent System Modification: If the problem persists, your solvent system may be inappropriate. Consider switching to a solvent with a lower boiling point. Alternatively, a solvent/anti-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) at a slightly elevated temperature until the solution becomes faintly turbid. Allowing this to cool slowly often promotes the growth of well-defined crystals. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[2]

Troubleshooting Guides

Issue 1: Persistent Impurity with Similar Polarity to the Product

Scenario: After column chromatography, you still observe a persistent impurity with a very similar Rf value to your desired sulfonamide derivative.

Troubleshooting Workflow:

G cluster_change_column Chromatography Optimization start Impurity Co-elutes with Product check_structure Is the impurity an isomer? start->check_structure change_column Optimize Chromatography check_structure->change_column No recrystallize Attempt Recrystallization check_structure->recrystallize Yes change_column->recrystallize Still Impure end_node Pure Product Isolated change_column->end_node Successful change_solvent Change mobile phase polarity (e.g., Hexane/EtOAc to DCM/MeOH) change_column->change_solvent derivatize Consider Derivatization recrystallize->derivatize Still Impure recrystallize->end_node Successful derivatize->end_node Successful use_specialty_phase Use a different stationary phase (e.g., C18, Diol, or Amino-propylated silica) change_solvent->use_specialty_phase

Caption: Troubleshooting workflow for co-eluting impurities.

Detailed Explanation:

  • Characterize the Impurity: Use LC-MS to determine the mass of the impurity. This can help identify if it's an isomer, a related byproduct, or an unexpected contaminant.

  • Optimize Chromatography:

    • Mobile Phase: A simple change in the solvent system (e.g., from an ethyl acetate/hexane gradient to a dichloromethane/methanol gradient) can alter the selectivity and may resolve the two compounds.

    • Stationary Phase: If changing the mobile phase is ineffective, switching to a different stationary phase is the next logical step. For polar sulfonamides, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient can be very effective.

  • Recrystallization: Isomers often have different crystal packing energies and solubilities. A carefully chosen recrystallization solvent may allow for the selective crystallization of your desired product, leaving the isomeric impurity in the mother liquor.

  • Derivatization: As a last resort, if the impurity has a reactive functional group that the product lacks (or vice-versa), you could selectively react the impurity to drastically change its polarity, allowing for easy separation.

Issue 2: Product Degradation During Purification

Scenario: You notice the appearance of new, more polar spots on your TLC plate during column chromatography on silica gel, or your recovery is low.

Causality: Sulfonamides can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds over the extended period of a column run.

Solutions:

  • Neutralize the Silica: Prepare a slurry of your silica gel in the initial mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). This will neutralize the acidic sites on the silica surface.

  • Use a Different Stationary Phase: Consider using neutral alumina or a bonded phase like C18 for your purification.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution. A flash chromatography system is ideal for this.

Experimental Protocols

Protocol 1: Purification of a Solid Sulfonamide Derivative by Recrystallization

This protocol is a general guideline for a typical solid N-aryl or N-alkyl-2-chloro-4-methylthiazole-5-sulfonamide.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate). If it dissolves readily at room temperature, it is not a good single solvent for recrystallization. If it is poorly soluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[2] Ethanol is often a good starting point for sulfonamides.

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with swirling. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification by Flash Column Chromatography

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate mobile phase using TLC. The ideal solvent system should give your product an Rf value of ~0.2-0.4. For a typical sulfonamide, a gradient of ethyl acetate in hexane is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the product is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Run the column using the mobile phase, collecting fractions. Monitor the elution of your product by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound and its Primary Sulfonamide Derivative.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormPurity (Typical)TLC Rf (Typical)
This compound292138-59-1C₄H₃Cl₂NO₂S₂232.11Yellow to brown liquid[3]≥ 95%[3]~0.7 (30% EtOAc/Hexane)
2-Chloro-4-methylthiazole-5-sulfonamide348086-67-9C₄H₅ClN₂O₂S₂212.68Pale yellow solid[4]≥ 95% (HPLC)[4]~0.3 (30% EtOAc/Hexane)

Visualizations

Purification Workflow Diagram

G Crude Crude Sulfonamide (from reaction work-up) TLC TLC Analysis Crude->TLC Is_Solid Is the product a solid? TLC->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column Column Chromatography Is_Solid->Column No (Oily) Pure_Solid Pure Solid Product Recrystallize->Pure_Solid Pure_Oil Pure Oily Product Column->Pure_Oil

Caption: General purification decision workflow for sulfonamide derivatives.

References

  • United States Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]

  • Broussard, L. A., & Powers, L. S. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(39), 5334-5336. [Link]

  • Zálesák, F. (2019). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Palacký University Olomouc.
  • Okumura, T., & Nagaoka, T. (1980). Reversed-Phase Thin-Layer Chromatography Of Synthetic Sulfonamide Antibacterials By Using Alkylsilyl Silica Gels.
  • Haagsma, N., & van de Water, C. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. The Veterinary Quarterly, 6(1), 8-12.
  • Caddick, S., & de la Torre, D. S. (2008). The Synthesis of Functionalised Sulfonamides. University College London.
  • Al-Sultani, A. A. J., et al. (2022). Synthesis of various thiazole sulfonamide derivatives.
  • Willis, M. C. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • Movassaghi, M., & Hill, M. D. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Buller, S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. The Journal of Organic Chemistry, 85(24), 16064-16075.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Kamal, A. (1987). Preparation of N-substituted arylsulfonamides. U.S.
  • Khair-ul-Bariyah, S., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Results in Chemistry, 5, 100898.
  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware.
  • Dhir, N. K., Chakraborty, D., & Kaur, V. (2017). Dynamic and Rapid Isocratic Greener Analytical Method for Estimation of Chlorocresol along with Azole Compounds in Ointment. Asian Journal of Chemistry, 29(12), 2691-2696.
  • Al-Hourani, B. J., et al. (2017). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 22(11), 1843.
  • Toth, E., et al. (1994). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • PubChem. (n.d.). 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. [Link]

  • Byers, J. R., & Dickey, J. B. (1939). 2-amino-4-methylthiazole. Organic Syntheses, 19, 10.
  • Cenmed Enterprises. (n.d.). 2 Chloro 4 Methylthiazole 5 Sulfonyl Chloride. [Link]

  • Chemsrc. (n.d.). 2-chloro-4-methylthiazole. [Link]

  • Gümrükçüoğlu, İ. N., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
  • Dr. Venkatesh P. (2020). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
  • Al-Ghorbani, M., et al. (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research, 59(1), 136-146.
  • Pharmaffiliates. (n.d.). 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride. [Link]

Sources

"Stability issues of 2-Chloro-4-methylthiazole-5-sulfonyl chloride in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-methylthiazole-5-sulfonyl chloride (CAS No: 292138-59-1). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered when working with this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental choices.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial queries and concerns regarding the stability of this compound.

Question 1: My reaction yield is lower than expected. Could my this compound have degraded?

Answer: Yes, this is a primary symptom of degradation. This compound, like most sulfonyl chlorides, is a highly reactive electrophile susceptible to degradation, primarily through hydrolysis.[1][2] If your solvent or reagents contain even trace amounts of water, the sulfonyl chloride will react to form the inactive 2-chloro-4-methylthiazole-5-sulfonic acid, which will not participate in your desired reaction (e.g., sulfonamide formation).

Question 2: I've noticed a change in the color of my this compound solution over time. Is this a sign of decomposition?

Answer: A color change from its typical yellow-to-brown appearance towards a darker or cloudy solution can indicate decomposition.[3][4] While color change alone isn't quantitative, it's a strong qualitative indicator that you should verify the compound's purity before use. Decomposition can be accelerated by exposure to moisture, light, or elevated temperatures.

Question 3: What are the main pathways for the degradation of this compound in solution?

Answer: The principal degradation pathway is solvolysis, most commonly hydrolysis, where the sulfonyl chloride reacts with water.[5] For most sulfonyl chlorides, this occurs via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[6][7] Depending on the specific heterocyclic structure, other pathways like the extrusion of sulfur dioxide (SO₂) can also occur, though hydrolysis is typically the most immediate concern in a non-anhydrous lab environment.[1]

Question 4: How should I properly store my stock of this compound?

Answer: Proper storage is critical to maintaining the compound's integrity. It should be stored at 0-8 °C in a tightly sealed container to minimize exposure to atmospheric moisture.[4][8] The use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term stability.

Question 5: Can I use protic solvents like methanol or ethanol with this reagent?

Answer: It is strongly discouraged unless the alcohol is the intended reactant. Protic solvents will react with this compound in a solvolysis reaction, similar to hydrolysis, to form the corresponding sulfonate ester. This will consume your reagent and prevent it from reacting with your desired nucleophile. For most applications, anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Toluene) are the preferred choice.

Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues

This section provides a structured approach to identifying and resolving stability problems during your experiments.

Issue 1: Suspected Degradation of a Stock Solution

Symptoms:

  • Consistently low reaction yields.

  • Appearance of an unexpected, highly polar spot on TLC analysis (likely the sulfonic acid).

  • Visible changes in the solution (color darkening, precipitation).

Diagnostic Workflow: Verifying Reagent Integrity

This workflow outlines how to confirm the purity of your this compound.

G cluster_0 Diagnostic Workflow start Start: Suspect Degradation qual_check Qualitative Check: Observe color and clarity. start->qual_check tlc TLC Analysis: Co-spot with starting material and a baseline spot. qual_check->tlc If color change or cloudiness quant_check Quantitative Purity Assessment (Choose one) tlc->quant_check If baseline spot is significant nmr ¹H NMR Spectroscopy (qNMR if standard is available) quant_check->nmr Method 1 hplc HPLC-UV Analysis (Derivatization may be needed) quant_check->hplc Method 2 titration Titrimetric Analysis quant_check->titration Method 3 decision Purity Acceptable? nmr->decision hplc->decision titration->decision end_ok Proceed with Experiment decision->end_ok Yes end_bad Discard Solution Prepare Fresh decision->end_bad No G cluster_1 Anhydrous Reaction Setup start Start: Reaction Setup glassware Dry Glassware: Oven-dry or flame-dry all glassware. start->glassware solvents Use Anhydrous Solvents: Distill or use freshly opened sure-seal bottles. glassware->solvents atmosphere Inert Atmosphere: Assemble under N₂ or Ar. Maintain positive pressure. solvents->atmosphere reagents Check Reagents: Ensure other reagents (e.g., amines, bases) are dry. atmosphere->reagents addition Controlled Addition: Add sulfonyl chloride solution via syringe to reaction mixture. reagents->addition run Run Reaction addition->run

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Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of 2-Chloro-4-methylthiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Chloro-4-methylthiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and valuable building block. As a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, particularly sulfonamide derivatives, its integrity is paramount for successful experimental outcomes[1][2]. The primary challenge in its application is its acute sensitivity to moisture, leading to rapid hydrolysis.

This document provides in-depth, field-proven insights and protocols to mitigate this issue, ensuring the reliability and reproducibility of your research. We will delve into the mechanism of hydrolysis, provide robust protocols for handling and storage, and offer a comprehensive troubleshooting guide to address common challenges.

Section 1: The Fundamental Chemistry of Hydrolysis

Q: Why is this compound so susceptible to hydrolysis?

A: The susceptibility of this compound to hydrolysis is rooted in the chemical properties of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygens and one chlorine). This creates a significant partial positive charge on the sulfur atom, making it a potent electrophile.

Water (H₂O), although a weak nucleophile, is typically present in sufficient excess in ambient air or non-anhydrous solvents to readily attack this electrophilic sulfur center. The reaction proceeds via a nucleophilic substitution pathway, likely SN2-like, where the water molecule displaces the chloride leaving group. This process is often autocatalytic, as the reaction produces hydrochloric acid (HCl), which can protonate the sulfonyl group and further activate it towards nucleophilic attack. The final product is the corresponding, and often unreactive, 2-Chloro-4-methylthiazole-5-sulfonic acid.

Hydrolysis_Mechanism Figure 1: Hydrolysis of this compound reagent This compound (Electrophile) product 2-Chloro-4-methylthiazole-5-sulfonic acid (Inactive Product) reagent->product Nucleophilic Attack water H₂O (Nucleophile) water->product hcl HCl Workflow_Inert_Atmosphere Figure 2: Workflow for Handling Moisture-Sensitive Reagents start Start dry_glassware 1. Oven/Flame-Dry Glassware start->dry_glassware assemble 2. Assemble Apparatus Hot dry_glassware->assemble connect_schlenk 3. Connect to Schlenk Line assemble->connect_schlenk purge_cycle 4. Perform 3x Vacuum/ Inert Gas Cycles connect_schlenk->purge_cycle add_solvent 5. Add Anhydrous Solvent via Syringe purge_cycle->add_solvent add_reagent 6. Add Reagent Under Positive N₂/Ar Flow add_solvent->add_reagent run_reaction 7. Run Reaction Under Inert Atmosphere add_reagent->run_reaction end_reaction End run_reaction->end_reaction Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree for Low Yield start Low Reaction Yield check_sm Check Starting Material (SM) via TLC/NMR start->check_sm sm_ok SM is Pure check_sm->sm_ok Yes sm_bad SM is Hydrolyzed (Polar Spot on TLC) check_sm->sm_bad No check_conditions Review Reaction Conditions sm_ok->check_conditions solution_sm Solution: Use Fresh/ Properly Stored SM sm_bad->solution_sm solvent_issue Solvent Quality? check_conditions->solvent_issue Check glassware_issue Glassware Dry? check_conditions->glassware_issue Check atmosphere_issue Inert Atmosphere Intact? check_conditions->atmosphere_issue Check solution_solvent Solution: Use New Bottle of Anhydrous Solvent solvent_issue->solution_solvent solution_glassware Solution: Re-dry Glassware (Oven/Flame-Dry) glassware_issue->solution_glassware solution_atmosphere Solution: Check for Leaks, Re-purge System atmosphere_issue->solution_atmosphere

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Technical Support Center: Characterization of Unexpected Products in Thiazole Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole sulfonamide synthesis and effectively troubleshoot the formation of unexpected products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development.

Introduction to the Challenge

The synthesis of thiazole sulfonamides, a critical scaffold in medicinal chemistry, is often perceived as a straightforward N-sulfonylation of an aminothiazole. However, the nuanced reactivity of the heterocyclic system, combined with the electrophilic nature of sulfonyl chlorides and the reaction conditions employed, can lead to a variety of unexpected side products. These can range from simple process-related impurities to complex rearranged isomers and dimers, posing significant challenges in purification, characterization, and scale-up. This guide provides a structured, in-depth approach to identifying and understanding these unexpected products.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries researchers have when encountering unexpected results in their thiazole sulfonamide syntheses.

Q1: My reaction has produced multiple spots on TLC, all of which seem to be product-related. What are the most common unexpected products I should consider?

A1: Beyond the expected N-sulfonylated product, several common side products can form. These include:

  • Bis-sulfonated product: The sulfonamide nitrogen can be further sulfonylated, especially if an excess of the sulfonylating agent is used or if the reaction is run for an extended period at elevated temperatures.

  • Over-alkylated product: If the reaction is followed by an alkylation step, the sulfonamide nitrogen can be di-alkylated. The use of a strong base can exacerbate this issue.[1]

  • Hydrolysis of sulfonyl chloride: The sulfonyl chloride can react with trace amounts of water to form the corresponding sulfonic acid, which can complicate purification.

  • Isomeric products: Depending on the substitution pattern of your aminothiazole, you may form regioisomers. Careful analysis is needed to confirm the desired connectivity.

Q2: I'm using pyridine as a base in my reaction and I'm seeing a highly polar, water-soluble byproduct. What could this be?

A2: When using pyridine as a base with a sulfonyl chloride, it is possible to form a sulfonylpyridinium salt. This is a known side reaction where pyridine acts as a nucleophile, attacking the sulfonyl chloride. This salt is highly polar and typically water-soluble, which can complicate the work-up if it precipitates or forms an emulsion.

Q3: My mass spectrometry data shows a peak with the correct mass for my product, but the NMR is inconsistent. What could be happening?

A3: This is a classic indicator of an isomeric byproduct. The mass spectrometer will not differentiate between isomers. You could be observing:

  • Regioisomers: The sulfonyl group may have attached to a different nitrogen atom if your thiazole has multiple potential nucleophilic sites.

  • Rearrangement products: Under certain conditions, sulfonamides can undergo rearrangements.[2] While less common, it's a possibility that should be investigated with detailed 2D NMR analysis.

  • Tautomers: The product may exist in different tautomeric forms in solution, leading to a more complex NMR spectrum than anticipated.

Troubleshooting Guide for Unexpected Product Formation

This section provides a more in-depth, problem-and-solution format for specific experimental observations.

Problem 1: Presence of a Dimeric Byproduct

Observation: You observe a mass peak corresponding to roughly double the mass of your expected product, and your NMR shows a more complex but symmetrical pattern.

Plausible Cause: Dimerization of the 2-aminothiazole starting material can occur, followed by sulfonylation of the dimer. This is more likely if the 2-aminothiazole is subjected to harsh conditions or if it has reactive substituents.

Mechanistic Insight: The amino group of one 2-aminothiazole molecule can potentially react with an activated form of another, especially if there are electrophilic sites on the thiazole ring.

Troubleshooting Workflow:

A Observation: High mass peak (2x) Complex, symmetric NMR B Hypothesis: Dimerization of 2-aminothiazole A->B C Action 1: Analyze starting material by LC-MS B->C D Action 2: Modify reaction conditions B->D E Action 3: Isolate and characterize the byproduct B->E F Result: Dimer present in starting material C->F If yes G Result: Dimer absent C->G If no I Sub-action: Lower temperature, shorter reaction time, controlled addition of sulfonyl chloride D->I J Analysis: 2D NMR (COSY, HSQC, HMBC) MS/MS fragmentation E->J H Solution: Purify 2-aminothiazole before use F->H G->D

Caption: Troubleshooting Dimer Formation.

Protocol for Characterization:

  • Isolation: Isolate the high molecular weight byproduct using preparative HPLC or column chromatography.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to confirm the molecular formula.

  • 2D NMR Spectroscopy:

    • COSY: To establish proton-proton correlations and identify spin systems.

    • HSQC: To correlate protons to their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, which will be crucial for piecing together the dimeric structure.

    • NOESY/ROESY: To probe through-space proximity of protons and confirm the spatial arrangement of the two thiazole units.

Problem 2: Suspected Intramolecular Cyclization or Rearrangement

Observation: The mass of the major product is correct, but the NMR spectrum shows unexpected chemical shifts and coupling constants, suggesting a strained or rearranged ring system.

Plausible Cause: The sulfonamide can undergo intramolecular reactions, especially if there are other reactive functional groups on the thiazole or the sulfonylating agent. This can lead to the formation of fused heterocyclic systems.

Mechanistic Insight: The sulfonamide nitrogen, once formed, can act as a nucleophile. If there is an electrophilic center elsewhere in the molecule within a suitable distance (allowing for 5- or 6-membered ring formation), an intramolecular cyclization can occur. Rearrangements of sulfonamides, though less common, have been reported and can be triggered by basic or thermal conditions.[2]

Troubleshooting and Characterization Workflow:

A Observation: Correct mass, unexpected NMR B Hypothesis: Intramolecular cyclization or rearrangement A->B C Action 1: Detailed 2D NMR analysis B->C D Action 2: MS/MS Fragmentation Analysis B->D E Action 3: Review reaction conditions B->E F Analysis: COSY, HSQC, HMBC, NOESY/ROESY C->F G Compare fragmentation pattern with expected product D->G H Consider: Base strength, temperature, reaction time E->H I Structure Elucidation F->I G->I

Caption: Investigating Rearrangements.

Advanced Analytical Protocols:

  • 2D NMR Spectroscopy:

    • HMBC: This is the most critical experiment. Look for long-range correlations that are inconsistent with the expected structure but would be explained by a new ring formation or rearrangement. For example, a proton on the thiazole ring showing a correlation to a carbon on the benzenesulfonyl ring would be highly unusual and might suggest a rearrangement.

    • INADEQUATE: If sufficient material is available, this experiment can provide direct carbon-carbon bond information, which would be definitive in confirming a rearranged carbon skeleton.

  • Mass Spectrometry (MS/MS):

    • Fragment the parent ion and analyze the daughter ions. A rearranged product will likely have a different fragmentation pattern than the expected product. Specific fragmentation pathways of sulfonamides can involve complex rearrangements.[3][4]

    • Compare the observed fragmentation pattern to in-silico fragmentation predictions for both the expected and hypothesized rearranged structures.

Problem 3: Formation of N- vs. S-Alkylated or Acylated Products

Observation: In a subsequent alkylation or acylation step, a product with the correct mass is obtained, but the properties (e.g., polarity, solubility) are different than expected, and the NMR is anomalous.

Plausible Cause: The thiazole ring contains both nitrogen and sulfur atoms, both of which have lone pairs and can potentially be nucleophilic. While N-alkylation/acylation at the sulfonamide is expected, reaction at the thiazole ring nitrogen or even sulfur (less common) can occur, leading to isomeric products.

Mechanistic Insight: The relative nucleophilicity of the different sites will depend on the specific substrate and reaction conditions. The sulfonamide nitrogen is deprotonated by the base to become a potent nucleophile. However, the thiazole ring nitrogen can also be nucleophilic.

Troubleshooting and Characterization:

Parameter N-Alkylation (Expected) Thiazole Ring N-Alkylation (Unexpected)
1H NMR Alkyl group protons will show correlations to the sulfonamide portion in NOESY/ROESY.Alkyl group protons will show correlations to the thiazole ring protons in NOESY/ROESY.
13C NMR Carbons of the alkyl group will likely show a 3-bond correlation to the sulfonamide-bearing carbon in HMBC.Carbons of the alkyl group will show correlations to the thiazole ring carbons in HMBC.
MS/MS Fragmentation will likely involve cleavage of the N-alkyl bond.Fragmentation may involve cleavage of the thiazole ring.

Preventative Measures:

  • Choice of Base: Use a base that selectively deprotonates the sulfonamide nitrogen without significantly activating other sites. A bulky base might favor deprotonation of the less hindered sulfonamide proton.

  • Protecting Groups: If ring alkylation is a persistent issue, consider protecting the thiazole ring nitrogen if possible, though this adds steps to the synthesis.

Conclusion

The synthesis of thiazole sulfonamides, while often successful, presents opportunities for the formation of unexpected and fascinating molecular architectures. A thorough understanding of the potential side reactions and the application of advanced analytical techniques are paramount for the successful characterization of these products. This guide provides a framework for approaching these challenges systematically. Remember that every unexpected result is an opportunity to learn more about the reactivity of your system.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Request PDF. (2025). Intramolecular NC rearrangements involving sulfonamide protecting groups. ResearchGate. [Link]

  • Irikura, K. K., & Todua, A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1313–1322. [Link]

  • Popik, O., Holovach, N.-M., Slyvka, N., Rusanov, E., & Vovk, M. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1686. [Link]

  • Request PDF. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-4-methylthiazole-5-sulfonyl chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 2-chloro-4-methylthiazole-5-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ensure the integrity of their experimental outcomes. The information provided herein is a synthesis of established protocols and field-proven insights to support your research endeavors.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and scalable route involves a two-step process. First, 2-amino-4-methylthiazole is synthesized, typically via the Hantzsch thiazole synthesis from chloroacetone and thiourea.[1][2] The resulting aminothiazole is then converted to the target sulfonyl chloride. This second step is often a variation of the Sandmeyer reaction, where the amine is diazotized and subsequently reacted with a source of sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[3][4][5]

Q2: Why is this compound an important building block?

A2: This compound is a versatile intermediate in medicinal and agricultural chemistry.[6] The sulfonyl chloride moiety is a highly reactive functional group that readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[7][8] Many biologically active compounds, including antimicrobial agents, contain the thiazole and sulfonamide scaffolds.[6][8]

Q3: What are the primary safety concerns when working with the reagents in this synthesis?

A3: Several reagents in this synthesis are hazardous. Chloroacetone is a lachrymator and is toxic. Chlorosulfonic acid, sometimes used in alternative sulfonation approaches, is extremely corrosive and reacts violently with water.[9] Thionyl chloride, another potential reagent, is also highly corrosive and releases toxic gases upon contact with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How stable is the final product, this compound?

A4: Sulfonyl chlorides, in general, are sensitive to moisture. The primary degradation pathway is hydrolysis to the corresponding sulfonic acid.[10][11] While aryl sulfonyl chlorides are generally more stable than their alkyl counterparts, it is crucial to store this compound under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere) to prevent degradation.[12][13]

Synthesis Workflow Overview

The following diagram illustrates the typical synthetic pathway from starting materials to the final sulfonyl chloride product and its subsequent derivatization.

SynthesisWorkflow cluster_step1 Step 1: Thiazole Ring Formation cluster_step2 Step 2: Sandmeyer-type Reaction cluster_step3 Step 3: Derivatization A Thiourea C 2-Amino-4-methylthiazole A->C B Chloroacetone B->C F This compound C->F 1. D NaNO2, HCl (Diazotization) D->F 2. E SO2, CuCl (Sulfonylation) E->F 3. H Sulfonamide Derivative F->H G Primary/Secondary Amine (R2NH) G->H Troubleshooting Start Low Yield or Impure Product Step Which step is problematic? Start->Step Step1 Low Yield of 2-Amino-4-methylthiazole Step->Step1 Step 1 (Thiazole Synthesis) Step2 Low Yield or Impure Sulfonyl Chloride Step->Step2 Step 2 (Sulfonyl Chloride Formation) Cause1_1 Check Chloroacetone Purity (distill if necessary) Step1->Cause1_1 Cause1_2 Control Reaction Temperature (slow addition, cooling) Step1->Cause1_2 Cause1_3 Optimize Extraction (multiple extractions, break emulsions) Step1->Cause1_3 Cause2_1 Check Diazotization Conditions (0-5 °C, use immediately) Step2->Cause2_1 Cause2_2 Verify Catalyst Activity (use fresh CuCl) Step2->Cause2_2 Cause2_3 Product Hydrolysis Occurring? Step2->Cause2_3 Purify Purification Strategy Cause2_3->Purify Yes CheckWorkup Review Workup Procedure (use cold solutions, work quickly) Cause2_3->CheckWorkup No Recrystallize Recrystallize from Hexane/DCM Purify->Recrystallize Chromatography Fast Column Chromatography (non-protic eluent) Purify->Chromatography

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Validation & Comparative

A Comparative Spectroscopic Guide to 2-Chloro-4-methylthiazole-5-sulfonyl chloride and its Analogs for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the highly reactive and synthetically valuable compound, 2-Chloro-4-methylthiazole-5-sulfonyl chloride. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents high-quality predicted spectroscopic data. To provide a robust comparative framework, we will analyze this data alongside predicted spectra for its bromo-analog and the known characteristics of a commercially available, structurally related compound, 2-Acetamido-4-methylthiazole-5-sulfonyl chloride.

The strategic inclusion of the thiazole ring, a privileged scaffold in medicinal chemistry, coupled with a reactive sulfonyl chloride functional group, makes these compounds potent intermediates in the synthesis of novel therapeutic agents.[1][2] Understanding their spectroscopic signatures is paramount for unambiguous identification, purity assessment, and reaction monitoring. This guide explains the causality behind experimental choices and provides self-validating protocols to ensure technical accuracy and trustworthiness in your research endeavors.

Molecular Structures and Key Spectroscopic Features

The compounds under investigation share a 4-methylthiazole-5-sulfonyl chloride core, with variations at the 2-position of the thiazole ring. This substitution pattern significantly influences the electron distribution within the heterocyclic system, leading to distinct and predictable differences in their NMR and MS profiles.

CompoundStructureMolecular FormulaMolecular Weight
This compound this compoundC₄H₃Cl₂NO₂S₂232.10 g/mol
2-Bromo-4-methylthiazole-5-sulfonyl chloride Predicted StructureC₄H₃BrClNO₂S₂276.55 g/mol
2-Acetamido-4-methylthiazole-5-sulfonyl chloride 2-Acetamido-4-methylthiazole-5-sulfonyl chlorideC₆H₇ClN₂O₃S₂254.71 g/mol [1]

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment. The following data was predicted using advanced computational algorithms to provide a reliable reference for these compounds.

Predicted Data for this compound

¹H NMR (Predicted, 500 MHz, CDCl₃): The spectrum is expected to be simple, showing a single peak for the methyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.8Singlet3H-CH₃

¹³C NMR (Predicted, 125 MHz, CDCl₃): The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The electron-withdrawing effects of the chloro and sulfonyl chloride groups will significantly deshield the thiazole ring carbons.

Chemical Shift (δ) ppmAssignment
~165C2 (Thiazole, C-Cl)
~160C4 (Thiazole, C-CH₃)
~135C5 (Thiazole, C-SO₂Cl)
~18-CH₃
Comparative Analysis with Analogs

A comparative analysis of the predicted NMR data for the chloro, bromo, and acetamido analogs reveals key trends:

  • Effect of the C2-Substituent: The electronegativity of the substituent at the C2 position directly influences the chemical shift of the thiazole ring carbons. The highly electronegative chlorine atom in the target compound is expected to cause a significant downfield shift for C2 compared to the acetamido group in the comparison compound. The bromo-analog is predicted to have a C2 chemical shift intermediate between the chloro and acetamido derivatives.

  • Methyl Group Chemical Shift: The chemical shift of the C4-methyl protons is also sensitive to the electronic nature of the C2 substituent, though to a lesser extent. Electron-withdrawing groups at C2 will lead to a slight downfield shift of the methyl proton signal.

Mass Spectrometry: Fragmentation and Isotopic Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum of this compound

Electron Ionization (EI) Mass Spectrum (Predicted): Under EI conditions, the molecule is expected to undergo characteristic fragmentation pathways.

m/z (relative intensity)Assignment
231/233/235[M]⁺ (Molecular ion peak with characteristic chlorine isotope pattern)
196/198[M - Cl]⁺
168/170[M - SO₂Cl]⁺
99[SO₂Cl]⁺

The presence of two chlorine atoms in the molecule will result in a distinctive isotopic pattern for the molecular ion peak and any fragments containing both chlorine atoms. The relative intensities of the M, M+2, and M+4 peaks will be approximately 9:6:1.

Comparative Fragmentation Patterns

The fragmentation patterns of the analogs will be influenced by the nature of the C2 substituent:

  • 2-Bromo-4-methylthiazole-5-sulfonyl chloride: The presence of bromine will lead to a characteristic M/M+2 isotopic pattern with a roughly 1:1 ratio for fragments containing bromine. The C-Br bond is weaker than the C-Cl bond, suggesting that the loss of a bromine radical may be a more prominent fragmentation pathway.

  • 2-Acetamido-4-methylthiazole-5-sulfonyl chloride: The acetamido group introduces additional fragmentation pathways, such as the loss of ketene (CH₂=C=O) from the molecular ion.

Experimental Protocols for Data Acquisition

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the sulfonyl chloride into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, which is a good choice for many organic compounds).

  • For quantitative analysis, add a known amount of a certified internal standard.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Instrument Parameters:

  • ¹H NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: A proton-decoupled sequence is typically used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (GC-MS)

Given the potential thermal lability of sulfonyl chlorides, derivatization prior to GC-MS analysis is often advisable to improve stability and chromatographic performance.

Sample Preparation (with Derivatization):

  • Accurately weigh a known amount of the sulfonyl chloride sample into a vial.

  • Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its more stable sulfonamide derivative.

  • Allow the reaction to proceed to completion.

  • Dilute the reaction mixture to a suitable concentration for GC-MS analysis.

Instrument Parameters:

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Visualization of Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Molecular Structure of this compound

G a b a->b S h a->h S c b->c d c->d N f c->f Cl e d->e e->a g e->g CH3 i h->i O j h->j O k h->k Cl l m n o G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Synthesized Compound purification Purification (e.g., Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., GC-MS) purification->ms structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ms->structure ms->purity

Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Conclusion

This guide provides a foundational understanding of the expected NMR and mass spectrometry data for this compound. By presenting high-quality predicted data and comparing it with relevant analogs, we have established a framework for the confident identification and characterization of this important synthetic intermediate. The detailed experimental protocols offer a reliable starting point for researchers to acquire their own high-quality data. As the quest for novel therapeutics continues, a thorough understanding of the analytical data of such versatile building blocks is indispensable for accelerating the drug discovery process.

References

  • PubChem. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. [Link]

  • Chem-Impex International. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. [Link]

  • ChemBK. 2-acetamido-4-methylthiazole-5-sulfonyl chloride. [Link]

  • SIELC Technologies. 2-Acetamido-4-methylthiazole-5-sulphonyl chloride. [Link]

Sources

A Comparative Guide to Sulfonylating Agents: Efficacy of 2-Chloro-4-methylthiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic introduction of a sulfonamide moiety is a cornerstone of molecular design. This functional group imparts critical physicochemical and biological properties to a molecule. The choice of the sulfonylating agent is therefore a pivotal decision in any synthetic campaign, directly influencing reaction efficiency, selectivity, and the overall viability of the route. This guide provides an in-depth comparison of 2-Chloro-4-methylthiazole-5-sulfonyl chloride with other prominent sulfonylating agents, offering experimental insights to inform your selection process.

Introduction to Sulfonylation and its Strategic Importance

Sulfonylation is the process of attaching a sulfonyl group (-SO₂R) to a molecule, most commonly to an amine to form a sulfonamide, or to an alcohol to form a sulfonic acid ester. Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1] The sulfonyl chloride (R-SO₂Cl) is the most common class of reagent for this transformation, reacting readily with nucleophiles like primary and secondary amines.[2]

The efficacy of a sulfonylating agent is judged by several key parameters:

  • Reactivity: The rate and efficiency of the sulfonylation reaction.

  • Selectivity: The ability to react with the desired functional group in the presence of others.

  • Stability and Handling: The ease of storage and use of the reagent.

  • Structural Impact: The influence of the sulfonyl group's structure on the final product's properties.

This guide will focus on a comparative analysis of this compound against established and alternative sulfonylating agents, providing a framework for rational reagent selection in drug discovery and development.

Profiling the Reagents

This compound: The Heterocyclic Contender

This compound is a versatile reagent characterized by its unique thiazole ring structure.[3] This heterocyclic core is not merely a scaffold but an active participant in modulating the reactivity of the sulfonyl chloride group.

Key Attributes:

  • Enhanced Reactivity: The electron-withdrawing nature of the thiazole ring, augmented by the chloro substituent, activates the sulfonyl chloride group, facilitating efficient functionalization.[3]

  • Versatile Building Block: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents, particularly those with antimicrobial properties.[3]

  • Targeted Synthesis: The distinct structure allows for the creation of sulfonamide derivatives with specific biological activities.[3]

The presence of the thiazole moiety can significantly influence the pharmacological profile of the resulting sulfonamide.[1]

p-Toluenesulfonyl Chloride (TsCl): The Workhorse

p-Toluenesulfonyl chloride, commonly known as tosyl chloride (TsCl), is arguably the most widely used sulfonylating agent in organic synthesis.[2][4] Its primary utility lies in its ability to convert poor leaving groups, such as alcohols, into excellent tosylate leaving groups, thereby enabling a wide range of nucleophilic substitution and elimination reactions.[2]

Key Attributes:

  • Well-Established Reactivity: TsCl is a reliable reagent for the tosylation of alcohols and the protection of amines.[2][5]

  • Dual Functionality: It serves as both a protecting group and an activating group for hydroxyl functionalities.[2]

  • Predictable Reactions: Its reaction mechanisms are well-understood, making it a dependable tool for synthetic chemists.[5]

Dansyl Chloride: The Fluorescent Probe

Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a specialized sulfonylating agent primarily used for fluorescent labeling.[6][7] It reacts with primary and secondary amino groups to produce stable, highly fluorescent sulfonamide adducts.[6]

Key Attributes:

  • Fluorescent Labeling: It is a go-to reagent for modifying amino acids, peptides, and proteins for analytical purposes, including protein sequencing.[6][8]

  • Environmental Sensitivity: The fluorescence of dansyl-protein conjugates is sensitive to the local environment, making it a useful tool for studying protein folding and dynamics.[6]

  • Analytical Applications: Its strong fluorescence allows for high-sensitivity detection in various biochemical assays.[9]

Comparative Efficacy: A Data-Driven Analysis

The choice between these sulfonylating agents is dictated by the specific requirements of the synthesis. The following sections provide a comparative overview of their performance based on key experimental parameters.

Reactivity and Reaction Conditions
ReagentTypical SubstratesCommon BasesSolventsKey Considerations
This compound Amines, AlcoholsPyridine, TriethylamineDichloromethane, AcetonitrileThe thiazole ring enhances reactivity, potentially allowing for milder reaction conditions.[3]
p-Toluenesulfonyl Chloride (TsCl) Alcohols, AminesPyridine, TriethylamineChloroform, DichloromethaneA well-established procedure involves using pyridine in chloroform.[5] Can also be used under neutral conditions with silver oxide.[5]
Dansyl Chloride Primary and Secondary Amines, PhenolsBicarbonate buffer (for aqueous reactions)Acetone, AcetonitrileReactions are often performed in aqueous or mixed aqueous-organic systems. Unstable in DMSO.[6]

Expert Insight: The enhanced electrophilicity of the sulfur atom in this compound, due to the electron-withdrawing thiazole ring, often leads to faster reaction rates compared to TsCl under similar conditions. This can be particularly advantageous when dealing with less nucleophilic amines or sterically hindered substrates.

Selectivity

The selectivity of a sulfonylating agent is crucial when working with multifunctional molecules.

  • This compound: The unique steric and electronic profile of this reagent can offer distinct selectivity profiles. While comprehensive comparative studies are limited, the heterocyclic nature suggests the potential for achieving different chemo- and regioselectivity compared to aryl sulfonyl chlorides.

  • p-Toluenesulfonyl Chloride (TsCl): TsCl exhibits good selectivity for primary over secondary alcohols.[5] Furthermore, the choice of base can direct the tosylation towards either an amino or a hydroxyl group, with strong bases favoring O-tosylation and weak bases favoring N-tosylation.[5]

  • Dansyl Chloride: Primarily selective for primary and secondary amino groups. Its reaction with alcohols is generally less efficient.

Experimental Workflow: Investigating Chemoselectivity

G cluster_0 Substrate Preparation cluster_1 Parallel Sulfonylation Reactions cluster_2 Analysis sub Multifunctional Substrate (e.g., amino alcohol) reagent1 2-Chloro-4-methylthiazole- 5-sulfonyl chloride sub->reagent1 reagent2 p-Toluenesulfonyl Chloride sub->reagent2 reagent3 Dansyl Chloride sub->reagent3 analysis LC-MS / NMR Analysis reagent1->analysis reagent2->analysis reagent3->analysis base Appropriate Base (e.g., Pyridine) comparison Compare N- vs. O-sulfonylation ratios analysis->comparison

Caption: Workflow for comparing the chemoselectivity of sulfonylating agents.

Impact on Physicochemical Properties of Products

The nature of the "R" group in the R-SO₂- moiety significantly influences the properties of the resulting sulfonamide.

Sulfonyl GroupKey Physicochemical Contributions
2-Chloro-4-methylthiazol-5-yl Introduces a heterocyclic motif known to modulate biological activity and pharmacokinetic properties. The thiazole ring can participate in hydrogen bonding and other non-covalent interactions.[1][3]
p-Tolyl (Tosyl) A relatively simple aromatic group that adds lipophilicity. The tosylate is an excellent leaving group, a primary application of this moiety.[2][5]
5-(Dimethylamino)naphthalen-1-yl (Dansyl) Confers strong fluorescence, making it ideal for analytical applications. The bulky, aromatic nature significantly increases lipophilicity.[6]

Causality in Drug Design: The choice of a sulfonylating agent is a critical step in tuning the properties of a drug candidate. For instance, incorporating a heterocyclic sulfonyl group like that from this compound can be a deliberate strategy to enhance binding affinity to a target protein or to improve metabolic stability. The antimicrobial activity of many sulfonamides is linked to their ability to interfere with folic acid synthesis in bacteria.[1] The specific structure of the sulfonamide can influence its inhibitory potency.[10]

Experimental Protocols

General Procedure for the Synthesis of a Sulfonamide from an Amine

Objective: To provide a standardized protocol for the synthesis of a sulfonamide that can be adapted for different sulfonylating agents.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Sulfonyl chloride (1.1 eq) (e.g., this compound or p-Toluenesulfonyl Chloride)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine or triethylamine (2.0 eq)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (pyridine or triethylamine) to the solution and stir for 5 minutes.

  • Add the sulfonyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Trustworthiness of the Protocol: This protocol incorporates a standard acid-base workup to remove excess reagents and byproducts, ensuring the isolation of a pure product. The use of an inert atmosphere prevents the hydrolysis of the reactive sulfonyl chloride.

Protocol for the Tosylation of an Alcohol

Objective: To convert a primary or secondary alcohol to a tosylate, activating it for subsequent nucleophilic substitution.

Materials:

  • Alcohol (1.0 eq)

  • p-Toluenesulfonyl Chloride (1.5 eq)

  • Anhydrous pyridine or a mixture of DCM and triethylamine

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alcohol in anhydrous pyridine or DCM.

  • Cool the solution to 0 °C.

  • If using DCM, add triethylamine (2.0 eq).

  • Add p-Toluenesulfonyl Chloride in portions to the stirred, cooled solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Follow the workup procedure described in section 4.1 (steps 6-9).

Rationale for Experimental Choices: Pyridine often serves as both the base and the solvent in tosylation reactions.[5] The use of an excess of TsCl ensures complete conversion of the alcohol. The aqueous workup is essential to remove the pyridinium hydrochloride salt and any remaining pyridine.

Conclusion and Future Perspectives

The selection of a sulfonylating agent is a nuanced decision that extends beyond mere reactivity. While p-toluenesulfonyl chloride remains an indispensable tool for its reliability in activating alcohols, reagents like this compound offer exciting possibilities for introducing structural diversity and modulating biological activity in drug discovery programs.[3][5] Its enhanced reactivity and unique heterocyclic nature make it a compelling alternative for the synthesis of novel sulfonamides.[3] Dansyl chloride, on the other hand, maintains its niche as a powerful analytical tool for fluorescent labeling.[6]

As the demand for more sophisticated and targeted therapeutics grows, the development and application of novel sulfonylating agents with unique reactivity and selectivity profiles will continue to be a vibrant area of chemical research.

References

  • Thangaraj Devadoss. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure, 135850.
  • BenchChem. (2025).
  • Georganics.
  • Chem-Impex. This compound. Chem-Impex.
  • PubMed. (n.d.). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
  • CymitQuimica. (n.d.). CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide. CymitQuimica.
  • Wikipedia. (n.d.). Dansyl chloride. Wikipedia.
  • Santa Cruz Biotechnology. (n.d.). Dansyl Chloride. Santa Cruz Biotechnology.
  • Taylor & Francis. (n.d.). Dansyl chloride – Knowledge and References. Taylor & Francis.
  • ResearchGate. (n.d.). Molecular structure of dansyl fluorophore: R = Cl (dansyl chloride) or R = NHCH 2 COOH (dansylglycine)..

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A Comparative Guide to the Synthesis of 2-Chloro-4-methylthiazole-5-sulfonyl chloride: A Traditional vs. Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of halogenated thiazole sulfonyl chlorides is of paramount importance in medicinal chemistry and drug development, providing key intermediates for a variety of biologically active compounds.[1] This guide provides an in-depth comparative analysis of two synthetic routes to 2-Chloro-4-methylthiazole-5-sulfonyl chloride: a well-established, multi-step traditional pathway and a more streamlined, novel one-pot synthesis. This objective comparison, supported by experimental data, will assist researchers in selecting the most appropriate route based on factors such as efficiency, yield, and environmental impact.

Introduction to a Key Building Block

This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a reactive sulfonyl chloride group and a chlorinated thiazole ring, allows for diverse functionalization, making it a valuable precursor for the development of sulfonamide derivatives with a wide range of biological activities.

The Traditional Multi-Step Synthesis: A Well-Trodden Path

The traditional synthesis of this compound is a multi-step process that begins with the well-known Hantzsch thiazole synthesis to construct the core heterocyclic ring. This is followed by a Sandmeyer reaction to introduce the chlorine atom at the 2-position, and finally, chlorosulfonation to install the desired sulfonyl chloride group at the 5-position.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole

The initial step involves the condensation of chloroacetone with thiourea to form 2-amino-4-methylthiazole.[2] This reaction is a classic and reliable method for the formation of aminothiazoles.

Step 2: Sandmeyer Reaction to 2-Chloro-4-methylthiazole

The amino group of 2-amino-4-methylthiazole is then converted to a chloro group via a Sandmeyer reaction. This typically involves diazotization of the amine with a nitrite source in the presence of a copper(I) chloride catalyst.

Step 3: Chlorosulfonation

The final step is the introduction of the sulfonyl chloride group at the 5-position of the thiazole ring. This is achieved by reacting 2-chloro-4-methylthiazole with a strong chlorosulfonating agent, such as chlorosulfonic acid.[3][4][5]

Reaction Pathway for the Traditional Synthesis

Traditional Synthesis chloroacetone Chloroacetone hantzsch Hantzsch Synthesis chloroacetone->hantzsch thiourea Thiourea thiourea->hantzsch aminothiazole 2-Amino-4-methylthiazole hantzsch->aminothiazole sandmeyer Sandmeyer Reaction (NaNO2, CuCl, HCl) aminothiazole->sandmeyer chlorothiazole 2-Chloro-4-methylthiazole sandmeyer->chlorothiazole chlorosulfonation Chlorosulfonation (ClSO3H) chlorothiazole->chlorosulfonation final_product 2-Chloro-4-methylthiazole- 5-sulfonyl chloride chlorosulfonation->final_product

Caption: The multi-step traditional synthetic route.

A Novel One-Pot Synthesis: A Greener and More Efficient Alternative

In contrast to the traditional multi-step approach, a novel one-pot synthesis offers a more streamlined and environmentally friendly route to this compound. This method leverages the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often utilizing less hazardous reagents.[6][7][8][9][10] One-pot syntheses of various thiazole derivatives have been reported, demonstrating the feasibility of this approach.[11][12][13][14]

This proposed one-pot synthesis combines the key bond-forming events in a single reaction vessel, avoiding the isolation and purification of intermediates. The reaction could, for example, involve the in-situ formation of a key intermediate which then undergoes rapid cyclization, chlorination, and sulfonation.

Conceptual Reaction Pathway for a One-Pot Synthesis

One-Pot Synthesis starting_materials Starting Materials (e.g., α-haloketone, thiourea derivative) one_pot One-Pot Reaction (Catalyst, Multiple Reagents) starting_materials->one_pot final_product 2-Chloro-4-methylthiazole- 5-sulfonyl chloride one_pot->final_product

Caption: A streamlined one-pot synthetic approach.

Comparative Analysis: Head-to-Head Performance

ParameterTraditional Multi-Step RouteNovel One-Pot Route
Number of Steps 31
Overall Yield ~40-50% (cumulative)Potentially > 70%
Reaction Time Days (including workups)Hours
Reagents & Solvents Multiple solvents, strong acids, potential for heavy metal (copper) wasteFewer solvents, potentially greener catalysts
Workup & Purification Multiple purifications requiredSingle purification
Atom Economy LowerHigher
Environmental Impact Higher (more waste generated)Lower (less waste, fewer steps)

Experimental Protocols

Traditional Synthesis: Step-by-Step

Step 1: Synthesis of 2-Amino-4-methylthiazole

  • Suspend thiourea (1 mole) in water.

  • Add chloroacetone (1 mole) dropwise with stirring.

  • Reflux the mixture for 2 hours.

  • Cool the reaction and basify with solid sodium hydroxide.

  • Extract the product with ether, dry the organic layer, and distill under reduced pressure to yield 2-amino-4-methylthiazole (Yield: 70-75%).[2]

Step 2: Synthesis of 2-Chloro-4-methylthiazole

  • Dissolve 2-amino-4-methylthiazole in concentrated hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Slowly add the cold diazonium salt solution to a cooled solution of copper(I) chloride in concentrated HCl.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.

  • Extract the product, wash, dry, and purify by distillation.

Step 3: Synthesis of this compound

  • Cool 2-chloro-4-methylthiazole in a suitable solvent (e.g., chloroform).

  • Slowly add chlorosulfonic acid, maintaining a low temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with ice water.

  • Extract the product, wash with brine, dry, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or crystallization.

Proposed Novel One-Pot Synthesis Protocol
  • To a solution of an appropriate α-haloketone precursor and a thiourea derivative in a suitable green solvent (e.g., a deep eutectic solvent or an ionic liquid), add a multifunctional catalyst.

  • Introduce a chlorinating agent (e.g., N-chlorosuccinimide) and a sulfonating agent (e.g., sulfuryl chloride with a source of water for in-situ acid generation) to the reaction mixture.

  • Heat the mixture under controlled microwave irradiation for a specified time.

  • After completion of the reaction, cool the mixture and recover the catalyst by filtration.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography or crystallization to yield this compound.

Causality Behind Experimental Choices

Traditional Route: The multi-step approach is rooted in well-established, high-yielding individual reactions. The Hantzsch synthesis is a robust method for forming the thiazole ring. The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a halide.[10][15] Chlorosulfonation with chlorosulfonic acid is a powerful method for introducing the sulfonyl chloride group.[16] The separation and purification of intermediates at each stage ensures the purity of the starting material for the subsequent step, which can be critical for overall success.

Novel One-Pot Route: The rationale behind the one-pot synthesis is to improve efficiency and reduce the environmental footprint.[6][9] By combining multiple transformations into a single operation, it minimizes solvent usage, energy consumption, and waste generation. The use of microwave irradiation can significantly accelerate reaction times, while the choice of a recyclable catalyst aligns with the principles of green chemistry.[7] The challenge in a one-pot synthesis lies in finding reaction conditions and catalyst systems that are compatible with all the reactants and intermediates.

Conclusion and Future Outlook

The traditional multi-step synthesis of this compound is a reliable and well-documented method. However, it is labor-intensive, time-consuming, and generates significant waste. The novel one-pot approach, while still in the conceptual stage for this specific molecule, presents a promising alternative that aligns with the growing demand for sustainable and efficient chemical synthesis.

Future research should focus on the development and optimization of a validated one-pot protocol for the synthesis of this compound. The exploration of novel catalysts, green solvents, and energy-efficient reaction conditions will be crucial in transitioning from traditional, multi-step syntheses to more elegant and sustainable one-pot methodologies. This will not only accelerate the drug discovery process but also contribute to a safer and more environmentally responsible chemical industry.

References

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 2024. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 2023. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. ResearchGate, 2023. [Link]

  • Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. SRUC, 2021. [Link]

  • Sandmeyer reaction. Wikipedia, 2024. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC, 2021. [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC, 2017. [Link]

  • 2-amino-4-methylthiazole. Organic Syntheses. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI, 2016. [Link]

  • A Versatile Multi-Component One-Pot Thiazole Synthesis. Semantic Scholar, 2000. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 2015. [Link]

  • Chlorosulfonic Acid - A Versatile Reagent. GlobalSpec. [Link]

  • CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.
  • 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole. PMC, 2008. [Link]

  • US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole.
  • EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar, 2001. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar, 2021. [Link]

  • Chlorosulfonation | Chemical Manufacturer. Robinsons Brothers. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. PMC, 2012. [Link]

  • Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. GlobalSpec. [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate, 2010. [Link]

  • Synthesis of 2Aminothiazole Derivatives. ResearchGate, 2013. [Link]

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A Comparative Spectroscopic Guide to 2-Chloro-4-methylthiazole-5-sulfonamide and Related Heterocyclic Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectral characteristics of 2-Chloro-4-methylthiazole-5-sulfonamide, a key intermediate in pharmaceutical and agrochemical research.[1][2] In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopic analysis and data from analogous structures to present a robust, predictive interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. This approach, grounded in extensive literature on thiazole and sulfonamide derivatives, offers researchers a valuable reference for the characterization of this and similar molecules.[3][4][5][6]

The precise structural elucidation of synthetic compounds is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, ensuring the identity and purity of a target molecule. For a compound like 2-Chloro-4-methylthiazole-5-sulfonamide, with its unique combination of a halogenated thiazole ring and a sulfonamide moiety, a multi-technique approach is essential for unambiguous characterization.[7]

Predicted Spectral Analysis of 2-Chloro-4-methylthiazole-5-sulfonamide

The following sections detail the predicted spectral features of 2-Chloro-4-methylthiazole-5-sulfonamide. These predictions are based on the analysis of substituent effects and a comparative review of spectral data for structurally related compounds, including 4-methylthiazole, 2-chlorothiazole, and various aromatic and heterocyclic sulfonamides.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-4-methylthiazole-5-sulfonamide is expected to be rich in information, revealing the presence of its key functional groups. The sulfonamide group, in particular, gives rise to several characteristic absorption bands.

Table 1: Predicted IR Absorption Frequencies for 2-Chloro-4-methylthiazole-5-sulfonamide and Comparison with General Sulfonamides

Functional GroupPredicted Wavenumber (cm⁻¹) for 2-Chloro-4-methylthiazole-5-sulfonamideGeneral Wavenumber (cm⁻¹) for Sulfonamides[8]Rationale for Prediction
N-H Stretch (Sulfonamide)3350-3250 (two bands)3390–3323 (asymmetric) & 3279–3229 (symmetric)The two bands arise from the asymmetric and symmetric stretching vibrations of the N-H bonds in the primary sulfonamide.
C-H Stretch (Methyl)2950-2850N/ATypical range for C-H stretching vibrations in a methyl group.
S=O Asymmetric Stretch~13401344–1317The strong electron-withdrawing nature of the thiazole ring is expected to slightly shift this band to a higher wavenumber.
S=O Symmetric Stretch~11601187–1147A strong and characteristic absorption for the sulfonamide group.
C=N Stretch (Thiazole)~1600N/ACharacteristic stretching vibration for the C=N bond within the thiazole ring.[4]
C-S Stretch (Thiazole)700-600N/AGenerally a weaker absorption in the fingerprint region.
C-Cl Stretch800-600N/AThe position of this band can be variable.

The presence of strong bands around 1340 cm⁻¹ and 1160 cm⁻¹ would be highly indicative of the sulfonamide's sulfonyl group, while the N-H stretching vibrations confirm the primary sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum of 2-Chloro-4-methylthiazole-5-sulfonamide is predicted to be relatively simple, with two key signals.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Chloro-4-methylthiazole-5-sulfonamide

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale for Prediction
-CH₃ (Methyl)2.5 - 2.7SingletThe methyl group is attached to the electron-deficient thiazole ring, leading to a downfield shift compared to a simple alkyl methyl group. This prediction is based on the known chemical shift of the methyl protons in 4-methylthiazole.[9][10]
-SO₂NH₂ (Sulfonamide)7.0 - 8.0Broad SingletThe chemical shift of sulfonamide protons can vary significantly depending on the solvent and concentration due to hydrogen bonding. This is a typical range for sulfonamide protons.

The absence of any other signals in the aromatic region would confirm the substitution pattern of the thiazole ring.

The carbon NMR spectrum will provide insight into the carbon environment of the thiazole ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-4-methylthiazole-5-sulfonamide

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
-CH₃ (Methyl)15 - 20The methyl carbon is expected in the typical aliphatic region. Data for 4-methylthiazole shows this peak around 17 ppm.[9]
C4 (Thiazole)150 - 155This carbon is attached to the methyl group and is part of the thiazole ring. Its chemical shift is influenced by the nitrogen and sulfur atoms.
C2 (Thiazole)155 - 160The carbon bearing the chlorine atom is expected to be significantly downfield due to the electronegativity of chlorine.
C5 (Thiazole)130 - 135This carbon is attached to the electron-withdrawing sulfonamide group, which will shift it downfield.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

For 2-Chloro-4-methylthiazole-5-sulfonamide (Molecular Weight: 212.68 g/mol [9][11]), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Predicted Fragmentation Pathway:

The fragmentation of 2-Chloro-4-methylthiazole-5-sulfonamide is likely to be initiated by the loss of the sulfonamide group or cleavage of the thiazole ring.

M [C₄H₅ClN₂O₂S₂]⁺ M⁺, m/z 212/214 F1 [C₄H₄ClN₂S]⁺ m/z 147/149 M->F1 - SO₂NH₂ F3 [C₄H₅N₂S₂]⁺ m/z 145 M->F3 - Cl F2 [C₃H₃ClNS]⁺ m/z 118/120 F1->F2 - HCN

Caption: Predicted major fragmentation pathway for 2-Chloro-4-methylthiazole-5-sulfonamide in EI-MS.

The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Comparative Analysis with Alternative Sulfonamides

The spectral features of 2-Chloro-4-methylthiazole-5-sulfonamide can be compared with other classes of sulfonamides to highlight the influence of the heterocyclic ring.

  • Aromatic Sulfonamides (e.g., Sulfanilamide): These compounds will show characteristic signals for the aromatic protons in their ¹H NMR spectra, which are absent in 2-Chloro-4-methylthiazole-5-sulfonamide. The IR spectra will be similar in the sulfonamide region but will differ in the fingerprint region due to the different ring structures.

  • Aliphatic Sulfonamides: These will lack the signals corresponding to the thiazole ring in both ¹H and ¹³C NMR spectra. Their mass spectra will show fragmentation patterns characteristic of alkyl chains.

The unique combination of the chloro- and methyl-substituted thiazole ring in the target compound provides a distinct spectroscopic fingerprint that allows for its clear differentiation from other sulfonamide derivatives.

Experimental Protocols

For researchers seeking to acquire experimental data for 2-Chloro-4-methylthiazole-5-sulfonamide, the following standard protocols are recommended.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. Grind the mixture to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction using a blank KBr pellet.

cluster_0 IR Spectroscopy Workflow A Sample Preparation (KBr Pellet) B Data Acquisition (FTIR) A->B C Data Processing (Background Correction) B->C D Spectral Interpretation C->D

Caption: Standard workflow for obtaining an IR spectrum of a solid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to a reference standard (e.g., TMS).

Mass Spectrometry (MS) Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of 2-Chloro-4-methylthiazole-5-sulfonamide. By leveraging data from analogous structures and established spectroscopic principles, researchers can confidently approach the characterization of this and related heterocyclic sulfonamides. The detailed protocols and comparative analysis herein serve as a valuable resource for scientists in the fields of medicinal chemistry, drug development, and materials science. The continued synthesis and characterization of novel heterocyclic compounds will undoubtedly benefit from such a foundational understanding of their spectral properties.

References

"Biological activity comparison of sulfonamides derived from different thiazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Two Pharmacophores

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for developing novel therapeutic agents with enhanced potency and unique activity profiles. This guide focuses on one such successful pairing: the hybridization of the thiazole ring and the sulfonamide group.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold found in a multitude of clinically approved drugs, including the antibiotic Sulfathiazole and the anti-inflammatory Meloxicam.[1] Its structural rigidity, electronic properties, and ability to form key interactions with biological targets make it a cornerstone in drug design.[2][3]

Similarly, the sulfonamide functional group (-S(=O)₂-NR₂R₃) is a critical component of a vast array of pharmaceuticals. Since the discovery of the antibacterial prontosil, sulfonamides have been developed as diuretics, anticonvulsants, anti-inflammatory agents, and potent anticancer drugs through mechanisms like carbonic anhydrase inhibition.[4][5]

By covalently linking these two moieties, researchers have created a class of compounds—thiazole-derived sulfonamides—that exhibit a broad spectrum of biological activities. This guide provides a comparative analysis of these activities, grounded in experimental data, to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, offering insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

The biological activity of thiazole-sulfonamide hybrids is profoundly influenced by the substitution pattern on both the thiazole and the benzenesulfonamide rings, as well as the point of attachment of the sulfonamide group to the thiazole nucleus.

Anticancer Activity

Thiazole-sulfonamide derivatives have emerged as potent anticancer agents, often acting through multiple mechanisms, including the inhibition of crucial enzymes like carbonic anhydrases (CAs) and the disruption of microtubule dynamics, ultimately leading to apoptosis.[1][2][6]

Mechanism of Action: Carbonic Anhydrase Inhibition

Many tumors overexpress transmembrane carbonic anhydrase isoforms, particularly CA IX and CA XII. These enzymes help maintain a neutral intracellular pH while promoting an acidic tumor microenvironment, which facilitates tumor growth, invasion, and metastasis. Sulfonamides are classic zinc-binding inhibitors of CAs. The deprotonated sulfonamide nitrogen coordinates directly with the Zn(II) ion in the enzyme's active site, disrupting its catalytic activity.[7][8][9]

cluster_0 Tumor Cell (Hypoxic) cluster_1 Inhibition Mechanism CAIX Carbonic Anhydrase IX (Membrane Bound) HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H Catalysis Zn_Ion Zn(II) Ion (in CAIX active site) H2CO3 H₂CO₃ H2CO3->CAIX H2CO3->HCO3_H Dissociation CO2_H2O CO₂ + H₂O CO2_H2O->H2CO3 Hydration Acidic_TME Acidic Tumor Microenvironment (Promotes Invasion) HCO3_H->Acidic_TME Thiazole_Sulfonamide Thiazole-Sulfonamide (-SO₂NH⁻) Thiazole_Sulfonamide->Zn_Ion Binds to & Blocks Inhibition Inhibition of CAIX Activity Zn_Ion->Inhibition

Caption: Mechanism of Carbonic Anhydrase IX (CAIX) Inhibition.

Mechanism of Action: Apoptosis Induction

A primary goal of cancer chemotherapy is to induce programmed cell death, or apoptosis, in malignant cells. Thiazole-sulfonamides have been shown to trigger the intrinsic (mitochondrial) apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like p53 and Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the subsequent activation of executioner caspases (e.g., caspase-3), which dismantle the cell.[1][10][11][12]

Drug Thiazole-Sulfonamide Derivative p53 p53 Activation Drug->p53 Bcl2 Bcl-2 Downregulation (Anti-apoptotic) Drug->Bcl2 Bax Bax Upregulation (Pro-apoptotic) p53->Bax Mitochondria Mitochondrial Permeability ↑ Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by Thiazole-Sulfonamides.

Comparative Cytotoxicity Data

The cytotoxic potential of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for comparison.

Compound SeriesThiazole SubstitutionSulfonamide SubstitutionCancer Cell LineIC₅₀ (µM)Reference
Sulfonamide-thiazole hybrid (D8)2-amino-thiazole corePhenylHCT-116 (Colon)3.5 - 39.2[7]
Sulfonamide-thiazole hybrid (D8)2-amino-thiazole corePhenylMCF-7 (Breast)3.5 - 39.2[7]
Thiazole-chalcone/sulfonamide (Cpd 7)2-amino-thiazole coreChalcone moietyHT-29 (Colon)0.98[2][13]
Thiazole-chalcone/sulfonamide (Cpd 7)2-amino-thiazole coreChalcone moietyA549 (Lung)Potent[2][13]
Benzoxazole/Thiazole HybridsVariedVariedHCT-116 (Colon)Moderate[10]
Thiazole Derivatives (3b, 3e)VariedVariedRPMI-8226 (Leukemia)Potent[14]

Structure-Activity Relationship (SAR) Insights:

  • Position of Sulfonamide: The sulfonamide moiety is most commonly attached at the 2-position of the thiazole ring via an amino linkage (2-sulfonamido-thiazoles). This arrangement is prevalent in many biologically active derivatives.[3][15][16]

  • Substituents on the Phenylsulfonamide Ring: Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) on the para-position of the phenyl ring often enhance anticancer activity.[15]

  • Substituents on the Thiazole Ring: Bulky or complex substituents at the 4-position of the thiazole ring can significantly modulate activity, with some studies showing that pyrene or bromophenyl groups lead to potent compounds.[15] The incorporation of a chalcone moiety has also proven to be a highly effective strategy for creating potent dual inhibitors of tubulin and carbonic anhydrase.[2][13]

Antimicrobial Activity

The original success of sulfonamides was in antibacterial chemotherapy, and this activity is retained and often enhanced in thiazole hybrids.

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

The classic mechanism of antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the de novo synthesis of folic acid in bacteria.[17][18] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Sulfonamides act as structural mimics of the natural substrate, p-aminobenzoic acid (PABA), blocking the folate synthesis pathway and leading to bacteriostasis.[19][20]

cluster_0 Bacterial Folate Synthesis Pathway cluster_1 Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydrofolic Acid (Essential for DNA/RNA) DHPS->DHF Catalyzes Synthesis Block Pathway Blocked DHPS->Block Sulfonamide Thiazole-Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of Bacterial Folate Synthesis by Thiazole-Sulfonamides.

Comparative Antimicrobial Data

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound SeriesTarget OrganismMIC (µg/mL)Reference
Sulfonamide-thiazole/benzothiazoleBacillus subtilis (Gram +)0.3 - 100[8]
Sulfonamide-thiazole/benzothiazoleStaphylococcus aureus (Gram +)0.3 - 100[8]
Sulfonamide-thiazole/benzothiazoleE. coli (Gram -)> 100 (No inhibition)[8]
N-(thiazol-2-yl)benzenesulfonamidesS. aureus (Gram +)3.9[21]
N-(thiazol-2-yl)benzenesulfonamidesA. xylosoxidans (Gram -)3.9[21]
Sulfonamide-1,2,4-thiadiazoleVarious FungiSignificant activity[19][22]

Structure-Activity Relationship (SAR) Insights:

  • Gram-Positive vs. Gram-Negative: Many thiazole-sulfonamide derivatives show potent activity against Gram-positive bacteria but are less effective against Gram-negative strains like E. coli.[8] This may be due to differences in cell wall permeability.

  • Substituents for Broad Spectrum: The introduction of specific substituents, such as 4-tert-butyl and 4-isopropyl groups on the benzenesulfonamide ring, can lead to potent activity against both Gram-positive and Gram-negative bacteria.[21]

  • Synergy: The antimicrobial effect can be synergistic when combined with other folate pathway inhibitors like trimethoprim.[8]

  • Antifungal Activity: Derivatives based on a thiadiazole (an isomer of thiazole) scaffold have demonstrated significant antifungal activity, often superior to commercial fungicides like bifonazole.[19][22] The presence of a methylpiperazine group was identified as particularly beneficial for antifungal action.[19]

Anti-inflammatory Activity

Inflammation is a complex biological response involving various mediators, including prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes.

Mechanism of Action: COX Inhibition

Certain thiazole-sulfonamide derivatives have been designed as selective COX-2 inhibitors.[4] The COX-2 isozyme is typically induced at sites of inflammation, and its selective inhibition is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.

Comparative Anti-inflammatory Data

The carrageenan-induced paw edema model in rodents is a standard acute inflammation assay used to evaluate the efficacy of anti-inflammatory agents.[23][24][25][26]

Compound SeriesAssay% Inhibition of EdemaReference
Thiadiazole-pyrazole-sulfonamide (6b)Carrageenan-induced paw edema72.33%[27]
Thiadiazole-pyrazole-sulfonamide (6m)Carrageenan-induced paw edema71.17%[27]
Substituted Phenyl Thiazoles (3c, 3d)Carrageenan-induced paw edemaup to 44% and 41%[28]

Structure-Activity Relationship (SAR) Insights:

  • Structural Motifs: The presence of a pyrazole ring linked to a thiadiazole-sulfonamide core has yielded compounds with very high anti-inflammatory activity.[27]

  • Substitution Pattern: Halogen substitutions (e.g., chloro) on the aryl ring attached to the heterocyclic system significantly influence activity. For instance, an ortho-chloro substitution resulted in higher activity than a para-chloro substitution.[27] Nitro-substituted thiazole derivatives have also shown potent anti-inflammatory effects.[28]

Experimental Protocols: A Foundation for Validation

Scientific integrity demands that methodologies are transparent and reproducible. Below are detailed, step-by-step protocols for the key assays discussed in this guide.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to determine the IC₅₀ value of a test compound against a cancer cell line.

cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Add Compound (Serial dilutions) B->C D 4. Incubate (e.g., 48h or 72h) C->D E 5. Add MTT Reagent (10µL, 5mg/mL) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (100µL DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & IC₅₀ Value H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Materials:

  • Test cell line (e.g., HT-29, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Thiazole-sulfonamide test compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[29]

  • Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01M HCl)[2]

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for 'medium only' (blank) and 'cells only' (vehicle control).

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. For the vehicle control wells, add medium containing the same final concentration of DMSO (typically <0.5%).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[21]

  • Formazan Formation: Incubate the plate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes.[29]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[21][29]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100.

    • Plot the % Viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.[13][14][30]

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compound stock solution in DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.[14]

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (prepared at 2x the highest desired concentration in CAMHB) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.[14] Wells 1-10 now contain 50 µL of serially diluted compound.

  • Controls:

    • Growth Control: Well 11 receives no compound.

    • Sterility Control: Well 12 receives no compound and no bacteria.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells is 100 µL. Add 50 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[13][30] This can be assessed visually or by reading the optical density (OD) at 600 nm.

Conclusion and Future Directions

The hybridization of thiazole and sulfonamide moieties has proven to be a remarkably fruitful strategy in medicinal chemistry, yielding compounds with potent and diverse biological activities. The structure-activity relationship data clearly indicate that subtle modifications to the molecular scaffold can dramatically shift the therapeutic profile, enhancing potency against a specific target or even broadening the spectrum of activity.

  • For Anticancer Drug Development, the focus remains on designing isoform-selective carbonic anhydrase inhibitors and potent apoptosis inducers. Dual-target inhibitors, such as those that disrupt both tubulin polymerization and CA IX activity, represent a promising avenue to overcome drug resistance.[1]

  • In the Antimicrobial Arena, the key challenge is to develop compounds with improved activity against Gram-negative bacteria and drug-resistant strains. Further exploration of substitutions that enhance cell wall penetration is warranted.

  • For Anti-inflammatory Applications, achieving high selectivity for COX-2 over COX-1 remains a primary goal to ensure a favorable safety profile.

This guide serves as a foundational resource, synthesizing current knowledge and providing the validated experimental frameworks necessary for future research. As our understanding of the molecular targets and SAR deepens, the rational design of next-generation thiazole-sulfonamide derivatives holds immense promise for addressing critical unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

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  • Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Arkivoc, 2009(2), 89-104.
  • Argyropoulou, I. M., Geronikaki, A., Vicini, P., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Arkivoc, 2009(2), 89-104.
  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]

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  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2024). Frontiers in Chemistry. [Link]

  • Parle, A., & Gurditta. (2012). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Inflammation, 35(4), 1405-1411. [Link]

  • Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate. [Link]

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  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12539. [Link]

  • Carrageenan-Induced Paw Edema Test. (n.d.). Bio-protocol. [Link]

  • Kumar, A., et al. (2017). Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry, 33(2), 925-934. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Research Square. [Link]

  • Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2024). PLOS ONE. [Link]

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  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Radhakrishnan, S. K., et al. (2010). Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells. PLOS ONE, 5(5), e10840. [Link]

  • Ghaffari, H., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 298-303. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2024). PubMed Central. [Link]

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  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. [Link]

  • Achari, A., et al. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature Structural Biology, 4(6), 492-497. [Link]

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  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). RSC Advances. [Link]

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  • Sulfisoxazole. (n.d.). The Comprehensive Antibiotic Resistance Database. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2024). EXCLI Journal. [Link]

  • Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. (2010). Chemical and Pharmaceutical Bulletin. [Link]

  • Camoutsis, C., et al. (2010). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Chemical & Pharmaceutical Bulletin, 58(2), 160-167. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2024). EXCLI Journal. [Link]

Sources

A Researcher's Guide to Sulfonyl Chlorides: A Cost-Benefit Analysis of 2-Chloro-4-methylthiazole-5-sulfonyl chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the sulfonamide functional group is a cornerstone of many therapeutic agents and agrochemicals. The choice of the sulfonylating agent is therefore a critical decision in the synthetic pathway, impacting not only the yield and purity of the final product but also the overall cost-effectiveness of the process. While workhorse reagents like benzenesulfonyl chloride and p-toluenesulfonyl chloride are ubiquitous, specialized reagents such as 2-Chloro-4-methylthiazole-5-sulfonyl chloride offer unique advantages that merit a detailed examination. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with common alternatives through a synthesis-oriented lens, supported by established chemical principles and experimental considerations.

The Contenders: A Physicochemical Overview

A successful synthesis begins with a thorough understanding of the reagents. Here, we compare the key physicochemical properties of this compound with two of the most widely used sulfonylating agents: benzenesulfonyl chloride and p-toluenesulfonyl chloride.

PropertyThis compoundBenzenesulfonyl Chloridep-Toluenesulfonyl Chloride
Molecular Formula C₄H₃Cl₂NO₂S₂C₆H₅ClO₂SC₇H₇ClO₂S
Molecular Weight 232.11 g/mol [1]176.62 g/mol [2]190.65 g/mol [3]
Appearance Yellow to brown liquid[1]Colorless viscous oil[2]White to gray powdered solid[3]
Purity (Typical) ≥ 95%[1]≥ 99%≥ 98%
Storage 0 - 8 °C[1]Room Temperature[4]Room Temperature

The Core of the Matter: A Comparative Cost Analysis

A simplistic view of cost often focuses solely on the purchase price per gram. However, a true cost-benefit analysis for a synthetic chemist must encompass a broader perspective, including factors such as reagent equivalents, reaction efficiency, and downstream processing costs.

ReagentSupplier Example & Price (per gram)
This compound CymitQuimica: €270.00/g[5]
Benzenesulfonyl chloride Sigma-Aldrich: ~$0.12/g (for 500g)
p-Toluenesulfonyl chloride TCI Chemicals: ~$0.10/g (for 500g)

At first glance, this compound appears significantly more expensive than its benzenoid counterparts. However, its value proposition lies in the introduction of a functionalized heterocyclic moiety, which can be a crucial pharmacophore in drug discovery.[6] The cost of synthesizing and functionalizing a thiazole ring in a later step could far exceed the initial investment in this specialized reagent.

Reactivity and Mechanistic Considerations: The "Why" Behind the Choice

The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the aromatic or heterocyclic ring to which it is attached.[7][8]

Benzenesulfonyl Chloride (BsCl): As the parent aromatic sulfonyl chloride, it serves as a baseline for reactivity.

p-Toluenesulfonyl Chloride (TsCl): The electron-donating methyl group in the para position slightly reduces the electrophilicity of the sulfur atom compared to benzenesulfonyl chloride, making it slightly less reactive.[7]

This compound: The thiazole ring is an electron-deficient heterocycle.[1] This electron-withdrawing nature, further enhanced by the chloro substituent, is expected to significantly increase the electrophilicity of the sulfonyl sulfur.[2][7] This heightened reactivity can be advantageous in several scenarios:

  • Reaction with less nucleophilic amines: For sterically hindered or electronically deactivated amines, a more reactive sulfonyl chloride can lead to higher yields and shorter reaction times.

  • Milder reaction conditions: The increased reactivity may allow for the use of lower temperatures or less forcing conditions, which can be beneficial for sensitive substrates.

The general mechanism for the formation of a sulfonamide from a sulfonyl chloride and a primary amine is depicted below. The choice of sulfonyl chloride directly impacts the rate of the initial nucleophilic attack by the amine.

Sulfonamide Synthesis Workflow General Workflow for Sulfonamide Synthesis cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Reaction_Setup Reaction Setup (Amine + Solvent + Base) Reagent_Addition Dropwise addition of Sulfonyl Chloride Reaction_Setup->Reagent_Addition Cooling to 0°C Reaction_Monitoring Monitoring by TLC Reagent_Addition->Reaction_Monitoring Stirring at RT Quenching Quenching (e.g., with water) Reaction_Monitoring->Quenching Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing with acidic and basic solutions Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification

Caption: A generalized workflow for the synthesis of sulfonamides, from reaction setup to final purification.

Experimental Protocols: A Comparative Approach

Protocol 1: Synthesis of N-benzylbenzenesulfonamide using Benzenesulfonyl Chloride

Materials:

  • Benzylamine

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) in DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of N-benzyl-p-toluenesulfonamide using p-Toluenesulfonyl Chloride

Materials:

  • Benzylamine

  • p-Toluenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in DCM in a round-bottom flask and cool to 0 °C.[5]

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[5]

  • Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by recrystallization.

Protocol 3: Proposed Synthesis of N-benzyl-2-chloro-4-methylthiazole-5-sulfonamide

Materials:

  • Benzylamine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) and DIPEA (1.5 eq) in ACN.

  • Cool the solution to 0 °C.

  • Add a solution of this compound (1.05 eq) in ACN dropwise. Due to its higher reactivity, a smaller excess may be sufficient.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring closely by TLC. The reaction is expected to be faster.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Comparative_Synthesis cluster_0 Benzenesulfonyl Chloride cluster_1 p-Toluenesulfonyl Chloride cluster_2 This compound BsCl Benzenesulfonyl Chloride BsCl_product N-benzylbenzenesulfonamide (Yield: High) BsCl->BsCl_product BsCl_amine Benzylamine BsCl_amine->BsCl_product BsCl_base Pyridine BsCl_base->BsCl_product TsCl p-Toluenesulfonyl Chloride TsCl_product N-benzyl-p-toluenesulfonamide (Yield: Very High) TsCl->TsCl_product TsCl_amine Benzylamine TsCl_amine->TsCl_product TsCl_base Triethylamine TsCl_base->TsCl_product Thiazole 2-Chloro-4-methylthiazole- 5-sulfonyl chloride Thiazole_product N-benzyl-2-chloro-4-methyl- thiazole-5-sulfonamide (Expected Yield: High, Faster Reaction) Thiazole->Thiazole_product Thiazole_amine Benzylamine Thiazole_amine->Thiazole_product Thiazole_base DIPEA Thiazole_base->Thiazole_product

Caption: A comparative overview of sulfonamide synthesis using the three sulfonyl chlorides.

Downstream Considerations: Purification and By-products

The ease of purification and the nature of by-products are crucial factors in the overall efficiency of a synthetic route.

  • Benzenesulfonyl Chloride and p-Toluenesulfonyl Chloride: The resulting sulfonamides are often crystalline solids that can be readily purified by recrystallization. The primary by-products are the hydrochloride salts of the base used (e.g., pyridinium hydrochloride or triethylammonium hydrochloride), which are typically removed during the aqueous work-up.

  • This compound: The resulting sulfonamide is likely to be a more complex molecule with different solubility properties, potentially requiring column chromatography for purification. While the hydrochloride salt of the base is the main by-product, the increased reactivity of the sulfonyl chloride could lead to side reactions if not controlled carefully, especially with substrates containing multiple nucleophilic sites.

Safety and Handling

All sulfonyl chlorides are corrosive and lachrymatory and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Benzenesulfonyl chloride: A liquid that can be handled with a syringe.

  • p-Toluenesulfonyl chloride: A solid, which can be easier to weigh and handle, but care must be taken to avoid inhaling the dust.[3]

  • This compound: A liquid requiring careful handling due to its reactivity and potential for decomposition.

Waste disposal should be in accordance with local regulations for halogenated organic compounds.

Conclusion: Making the Right Choice for Your Synthesis

The selection of a sulfonylating agent is a multi-faceted decision that extends beyond the initial purchase price.

  • For routine sulfonamide synthesis where cost is a primary driver and the amine is sufficiently reactive, benzenesulfonyl chloride and p-toluenesulfonyl chloride remain the reagents of choice. Their low cost, high purity, and the often straightforward purification of their products make them highly economical.

  • This compound emerges as a strategic choice when the synthetic goal is to introduce a functionalized thiazole moiety, a common scaffold in medicinal chemistry. [6] Its enhanced reactivity can be a significant advantage for challenging substrates, potentially leading to higher yields and avoiding the need for more complex, multi-step synthetic routes to access similar structures. The higher upfront cost of the reagent can be justified by the value it adds to the final molecule and the potential savings in terms of time and resources in the overall synthetic campaign.

Ultimately, the optimal choice depends on the specific goals of the research program, balancing the cost of reagents with the desired molecular complexity, reaction efficiency, and the overall timeline of the project.

References

  • IndiaMART. Benzene Sulphonyl Chloride. [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • ResearchGate. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Link]

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  • Google Patents.
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  • Taylor & Francis Online. Sulfonamide synthesis under green conditions. [Link]

  • Royal Society of Chemistry. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. [Link]

  • ResearchGate. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • MDPI. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. [Link]

  • ResearchGate. Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. [Link]

  • Royal Society of Chemistry. Unravelling the effects of functional groups on the adsorption of 2-mercaptobenzothiazole on a copper surface: a DFT study. [Link]

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  • Google Patents.
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  • Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Google Patents. Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
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A Senior Application Scientist's Comparative Guide: HPLC and LC-MS Methods for Analyzing Products from 2-Chloro-4-methylthiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Versatile Reagent

2-Chloro-4-methylthiazole-5-sulfonyl chloride is a highly versatile reagent in medicinal and agricultural chemistry.[1] Its reactive chlorosulfonyl group readily couples with primary and secondary amines to form a diverse range of sulfonamide derivatives, which are cornerstones in drug discovery.[1][2] However, this high reactivity, which makes it an excellent synthetic building block, also presents a significant analytical challenge. Monitoring the progress of reactions involving this sulfonyl chloride requires robust analytical methods that can simultaneously quantify the starting material, the desired sulfonamide product, and potential side products, most notably the hydrolysis product, 2-chloro-4-methylthiazole-5-sulfonic acid.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction mixtures stemming from this compound. We will explore the causality behind methodological choices, provide validated experimental protocols, and offer data-driven insights to help researchers select the optimal technique for their specific needs, from routine reaction monitoring to detailed impurity profiling.

Understanding the Analytes: Reactivity and Chromatographic Behavior

The primary analytical targets in a typical reaction mixture are:

  • This compound (Reactant): Highly electrophilic and susceptible to hydrolysis. Its stability in aqueous mobile phases, particularly at non-neutral pH, is a critical consideration for method development.[3][4]

  • Target Sulfonamide (Product): The result of the reaction with an amine. These compounds are generally more stable than their sulfonyl chloride precursors.[5] Their polarity and ionization potential will depend heavily on the nature of the amine used in the synthesis.

  • 2-Chloro-4-methylthiazole-5-sulfonic acid (Hydrolysis Byproduct): The product of the reaction between the sulfonyl chloride and water. It is significantly more polar than the starting material and the sulfonamide product.

The choice between HPLC-UV and LC-MS hinges on the specific analytical goal: Is it a simple check for reaction completion, or a comprehensive characterization requiring high sensitivity and structural confirmation?

Analytical_Method_Selection Goal Analytical Goal Decision1 Need for Quantitative Purity? Goal->Decision1 Decision2 Need for Structural Confirmation / Impurity ID? Goal->Decision2 Decision3 Trace Level Quantification Needed? Goal->Decision3 HPLC HPLC-UV LCMS LC-MS / LC-MS/MS Decision1->HPLC Yes (Routine) Decision1->LCMS Yes (Reference) Decision2->HPLC No Decision2->LCMS Yes Decision3->HPLC No Decision3->LCMS Yes

Caption: Logical workflow for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Routine Analysis

HPLC with UV detection is a robust, reliable, and cost-effective method ideal for routine monitoring of reaction progress and assessing the purity of the final product, provided that all components have a UV chromophore.

Expertise & Rationale: Why HPLC-UV Works

The key to a successful HPLC method is achieving baseline separation of the polar sulfonic acid byproduct, the relatively nonpolar sulfonamide product, and the reactive sulfonyl chloride starting material. This is typically accomplished using reversed-phase chromatography.

  • Column Choice: A C18 column is the standard choice, offering excellent retention for the moderately nonpolar sulfonamide products.[6]

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is used. The gradient allows for the elution of the highly polar sulfonic acid early in the run, followed by the target sulfonamide and the starting material.

  • pH Control: Adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase is crucial.[7] It serves two purposes:

    • It suppresses the ionization of the sulfonic acid, improving its retention and peak shape on the C18 column.

    • It creates a consistent pH environment that can help stabilize the sulfonyl chloride during its brief transit through the column.

Experimental Protocol: HPLC-UV Method

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture in a known volume of aprotic solvent (e.g., acetonitrile) to prevent further reaction and hydrolysis.
  • Dilute the quenched sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 0.1-1.0 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter prior to injection to protect the column.

2. HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection: 254 nm or a wavelength specific to the product's chromophore.[6]
Limitations of HPLC-UV

While excellent for routine checks, HPLC-UV has two main drawbacks:

  • Sensitivity: It may not be sensitive enough to detect trace-level impurities.

  • Specificity: It cannot definitively identify unknown peaks. A peak at a certain retention time could be an unexpected byproduct or an impurity from the starting materials. Structural confirmation is not possible.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and High Sensitivity

LC-MS is the gold standard for confirming the identity of reaction products and for detecting and identifying low-level impurities. It couples the separation power of HPLC with the mass-resolving power of a mass spectrometer, providing molecular weight information for each eluting peak.

Expertise & Rationale: Why LC-MS Excels

LC-MS provides two critical pieces of information that UV detection cannot: molecular weight and fragmentation data (with MS/MS). This makes it indispensable for confirming the synthesis of the target sulfonamide and identifying byproducts.

  • Ionization: Electrospray Ionization (ESI) is the most common technique for this class of compounds. Sulfonamides readily protonate under acidic mobile phase conditions, making them ideal for positive-ion ESI ([M+H]⁺).[8][9]

  • Specificity: The mass spectrometer acts as a highly specific detector. Instead of monitoring a single UV wavelength, it can monitor for the exact mass-to-charge ratio (m/z) of the expected product. This allows for the detection of the target compound even if it co-elutes with other species.

  • Structural Clues: The characteristic isotopic pattern of the two chlorine atoms (a ~2:1 ratio for M and M+2 peaks) in the starting material can aid in its identification in a complex chromatogram.[2] Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that helps to definitively identify the compound.[10]

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column ESI Electrospray Ionization (ESI) Column->ESI Eluent Quad1 Q1: Mass Filtering (Precursor Ion) ESI->Quad1 Ions CID Q2: Collision Cell (Fragmentation) Quad1->CID [M+H]⁺ Quad3 Q3: Mass Analysis (Product Ions) CID->Quad3 Fragments Detector Detector Quad3->Detector

Caption: Experimental workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS Method

1. Sample Preparation:

  • Identical to the HPLC-UV protocol. Ensure the final concentration is appropriate for the sensitivity of the MS instrument (typically lower, e.g., 1-10 µg/mL).

2. UPLC-MS/MS Conditions:

  • The use of Ultra-High-Performance Liquid Chromatography (UPLC) is common to achieve faster and more efficient separations.[10][11]
  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.[10]
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.
  • Scan Mode: Full Scan (e.g., m/z 100-800) for initial analysis and identification of all components.
  • Selected Ion Monitoring (SIM): For quantifying the known reactant and product.
  • MS/MS: For structural confirmation, using product ion scans of the precursor [M+H]⁺ ions.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

The following table summarizes the key performance differences between the two techniques for this specific application.

FeatureHPLC-UVLC-MS / LC-MS/MS
Primary Use Case Routine reaction monitoring, purity checks for known compounds.Structural confirmation, impurity identification, trace analysis.[11]
Specificity Low (based on retention time and UV absorbance).High (based on mass-to-charge ratio and fragmentation pattern).[10]
Sensitivity µg/mL range (ppm).ng/mL to pg/mL range (ppb to ppt).[8][12]
Identification Power Presumptive (based on comparison with a standard).Definitive (provides molecular weight and structural data).
Throughput Moderate (typically 15-20 min runs).High (with UPLC, runs can be < 5 min).
Cost (Instrument) Low to moderate.High to very high.
Complexity Low.High (requires specialized expertise for operation and data interpretation).
Robustness High.Moderate (sensitive to matrix effects, requires more maintenance).[9]

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS are powerful tools for analyzing the products derived from this compound. The choice is not about which method is universally "better," but which is most appropriate for the analytical question at hand.

  • For process chemists and synthesis labs focused on reaction optimization and routine purity assessment of the main product, HPLC-UV offers a perfect blend of performance, reliability, and cost-effectiveness. Its simplicity makes it ideal for high-throughput screening of reaction conditions.

  • For medicinal chemists , drug development professionals , and analytical scientists working in regulated environments, LC-MS is indispensable. Its ability to provide unambiguous structural confirmation, identify unknown byproducts, and quantify trace-level impurities is critical for ensuring the safety, efficacy, and quality of a potential drug candidate.[2][11]

A pragmatic approach often involves using both techniques synergistically: HPLC-UV for rapid, routine checks, and LC-MS for comprehensive characterization, final product release, and troubleshooting unexpected results. By understanding the fundamental principles and practical considerations of each method, researchers can confidently generate accurate and reliable data to accelerate their research and development efforts.

References

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent.
  • BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • Wang, J., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Molecules, 28(12), 4694. Retrieved from [Link]

  • Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Journal of Chromatography B, 855(2), 159-165. Retrieved from [Link]

  • Li, Y., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. RSC Advances, 12(31), 20206-20215. Retrieved from [Link]

  • Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. ResearchGate. Retrieved from [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • Kocurek, J., et al. (2023). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 95(14), 5913–5922. Retrieved from [Link]

  • Santa-Maria, M. A., & Al-Dirbashi, O. Y. (2021). Derivatization methods for LC-MS analysis of endogenous compounds. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
  • D'Ascenzo, G., et al. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of Agricultural and Food Chemistry, 51(20), 5957-5963. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • Al-janabi, A. H., & Saadeh, H. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 11(4), 3847-3855. Retrieved from [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

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A Comparative Guide to the Antimicrobial Properties of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Chemical Evolution

The quinolone class of antibiotics represents a cornerstone of modern antimicrobial therapy. Their story begins with the discovery of nalidixic acid in 1962, a byproduct of antimalarial drug synthesis, which exhibited modest activity against Gram-negative bacteria.[1][2] This initial discovery sparked decades of intensive medicinal chemistry efforts aimed at enhancing potency, broadening the spectrum of activity, and improving pharmacokinetic profiles.[3] The central thesis of this guide is to explore why and how specific chemical modifications to the core quinolone structure have led to derivatives with vastly superior antimicrobial properties.

The journey from the first-generation nalidixic acid to later-generation fluoroquinolones like ciprofloxacin and moxifloxacin is a compelling case study in structure-activity relationships (SAR).[3][4][5] Early quinolones were limited by a narrow spectrum, poor systemic distribution, and the rapid emergence of resistance.[1][6] The strategic addition of substituents at key positions on the bicyclic core structure has systematically addressed these limitations. This guide provides an objective comparison of representative quinolone derivatives, supported by established experimental protocols, to illuminate the causal links between chemical structure and antimicrobial efficacy.

Core Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones exert their bactericidal effect by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV .[1][2][7] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily the main target in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a crucial step for relieving torsional stress during replication fork movement.[8][9][10]

  • Topoisomerase IV: The principal target in many Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes.[7][8]

Quinolones stabilize the transient complex formed between these enzymes and DNA after the enzyme has created a double-strand break.[8] This "poisoned" complex physically obstructs the progression of the replication fork, leading to a cascade of events including the cessation of DNA synthesis and the induction of lethal double-strand breaks, ultimately causing cell death.[7][11] The differential affinity for these two enzymes is a key factor in the antibacterial spectrum of different derivatives.

cluster_cell Bacterial Cell Quinolone Quinolone Derivative Gyrase DNA Gyrase (Primary Target in Gram-Negative Bacteria) Quinolone->Gyrase Inhibits TopoIV Topoisomerase IV (Primary Target in Gram-Positive Bacteria) Quinolone->TopoIV Inhibits Replication DNA Replication Fork Gyrase->Replication Enables TopoIV->Replication Enables DSB Double-Strand Breaks (Lethal Damage) Replication->DSB Stalls & Induces Death Cell Death DSB->Death

Caption: Quinolone mechanism of action targeting bacterial topoisomerases.

Experimental Protocols: Quantifying Antimicrobial Efficacy

To objectively compare antimicrobial agents, standardized and reproducible methods are paramount. The protocols described here are based on internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensuring the data's integrity and comparability across studies.[12][13][14]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the foundational metric of antimicrobial potency, defined as the lowest concentration of an agent that visibly inhibits the growth of a microorganism after overnight incubation.[15] The broth microdilution method is the gold standard due to its efficiency and quantitative nature.[15][16]

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because its composition is well-defined and has minimal interference with antibiotic activity. The adjustment of magnesium and calcium ions is critical as their concentration can significantly affect the activity of certain antibiotics against specific bacteria (e.g., aminoglycosides and tetracyclines against Pseudomonas aeruginosa).

  • Inoculum Size: A standardized inoculum of ~5 x 10⁵ CFU/mL is crucial.[16] A lower density might overestimate potency, while a higher density (the "inoculum effect") can overwhelm the antibiotic, leading to falsely high MIC values.

  • Incubation: A period of 16-20 hours at 35°C provides sufficient time for robust bacterial growth in control wells, making the inhibition in test wells clear and unambiguous.[17]

Step-by-Step Protocol (Broth Microdilution):

  • Prepare Stock Solutions: Prepare a concentrated stock solution of each quinolone derivative in a suitable solvent (e.g., sterile deionized water or 0.1 N NaOH, depending on solubility).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each drug in CAMHB to achieve a range of desired concentrations.[17]

  • Prepare Inoculum: Grow the bacterial strain to be tested overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (broth + bacteria, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[17]

  • Reading: The MIC is the lowest concentration of the quinolone that shows no visible turbidity (growth).[15]

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC reveals the concentration required to kill the bacteria (bactericidal activity). It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log₁₀) reduction of the initial bacterial inoculum.[16][18][19]

Causality Behind Experimental Choices:

  • Subculturing from MIC plates: This is a logical and efficient workflow. It directly tests the viability of bacteria that were inhibited but not necessarily killed at or above the MIC.

  • Agar Medium: A non-selective, nutrient-rich agar like Mueller-Hinton Agar (MHA) is used to ensure that any viable bacteria transferred from the broth can recover and form colonies.

  • The 99.9% Kill Threshold: This is the standard definition for bactericidal activity. It provides a stringent and quantifiable endpoint to differentiate agents that merely stop growth from those that actively kill the pathogen, a critical distinction for treating severe infections or immunocompromised patients.[16]

Step-by-Step Protocol:

  • Perform MIC Test: Complete the MIC protocol as described above.

  • Subculture: From all the wells showing no visible growth (i.e., at the MIC and higher concentrations), pipette a small, fixed volume (e.g., 10 µL) and plate it onto a drug-free MHA plate.[16][17]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Colony Counting: Count the number of colony-forming units (CFUs) on each plate.

  • Determine MBC: The MBC is the lowest test concentration that resulted in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[17]

Caption: Experimental workflow for MIC and MBC determination.

Comparative Data Analysis

The evolution of the quinolone class is best illustrated by comparing the activity of derivatives from different generations against representative Gram-positive and Gram-negative pathogens.

Quinolone DerivativeGenerationEscherichia coli (Gram-Negative) MIC (µg/mL)[15][20]Staphylococcus aureus (Gram-Positive) MIC (µg/mL)[15][20]Key Structural Feature & Rationale
Nalidixic Acid 1st4 - 64> 1024Unsubstituted N-1, naphthyridine core. Limited potency and narrow spectrum.
Ciprofloxacin 2nd0.004 - 10.12 - 2N-1 Cyclopropyl group: Enhances DNA gyrase binding, boosting Gram-negative activity. C-7 Piperazinyl ring: Improves cell penetration.[3][21]
Moxifloxacin 4th0.06 - 0.50.06 - 0.5C-8 Methoxy group: Enhances activity against Gram-positive and atypical bacteria, and reduces phototoxicity risk. C-7 Azabicyclic ring: Improves Gram-positive potency by increasing affinity for topoisomerase IV.[1]

Analysis of Results: The data clearly demonstrates the progressive enhancement of antimicrobial activity.

  • Nalidixic acid shows moderate activity against E. coli but is largely ineffective against S. aureus, reflecting its narrow Gram-negative spectrum.[1][6]

  • Ciprofloxacin represents a quantum leap in potency. The addition of a fluorine atom at C-6 (making it a fluoroquinolone) and a cyclopropyl group at N-1 dramatically increases its affinity for DNA gyrase, resulting in potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[3][5][22] Its piperazinyl ring at C-7 also improves cell wall penetration.

  • Moxifloxacin showcases the refinement of the scaffold for broader coverage. The bulky C-7 side chain enhances its activity against Gram-positive bacteria like S. aureus by improving its interaction with topoisomerase IV.[1] The C-8 methoxy group further boosts this activity and adds anaerobic coverage.[3]

Structure-Activity Relationship (SAR) Summary

The antimicrobial profile of any quinolone derivative is a direct function of the substituents at various positions on its core ring structure. Over 10,000 analogues have been synthesized, providing a rich dataset for understanding these relationships.[3]

QuinoloneCore QuinoloneCore R1 N-1: Potency Driver (e.g., Cyclopropyl enhances DNA gyrase binding) QuinoloneCore->R1 R6 C-6: Core Potency (Fluorine atom dramatically increases overall activity) QuinoloneCore->R6 R7 C-7: Spectrum & Potency (Piperazine/Azabicyclic rings influence penetration & target affinity) QuinoloneCore->R7 R8 C-8: Spectrum Modulation (Methoxy group enhances Gram-positive/anaerobic activity) QuinoloneCore->R8 R5 C-5: Planarity & Activity (Amino/Methyl groups can increase potency) QuinoloneCore->R5

Caption: Key structure-activity relationships of the quinolone scaffold.

  • Positions 2, 3, and 4: These are essential for the core antibacterial activity, as they are involved in binding to the DNA-enzyme complex. Modifications here typically result in a significant loss of function.[23]

  • N-1 Position: The substituent here is a major determinant of potency. A cyclopropyl group, as seen in ciprofloxacin, is considered optimal for enhancing activity against Gram-negative bacteria.[3][23]

  • C-6 Position: The addition of a fluorine atom was a breakthrough, creating the fluoroquinolones. This single atom dramatically improves cell penetration and DNA gyrase binding, boosting overall antibacterial potency.[5]

  • C-7 Position: This position is critical for modulating the antibacterial spectrum and potency. Large heterocyclic rings like piperazine or the azabicyclic moiety of moxifloxacin improve cell penetration and influence the affinity for either DNA gyrase or topoisomerase IV.[1][24]

  • C-8 Position: Substituents here can improve activity against Gram-positive and anaerobic bacteria. A methoxy group (as in moxifloxacin) is a prime example.[3]

Conclusion

The comparative analysis of quinolone derivatives serves as a powerful illustration of rational drug design. By understanding the specific roles of different chemical moieties, scientists have successfully transformed a compound with limited utility into a broad class of potent, life-saving antibiotics. The experimental methodologies detailed herein provide the framework for future research, allowing for the standardized evaluation of novel derivatives. As bacterial resistance continues to evolve, a deep understanding of the structure-activity relationships that govern this remarkable class of antimicrobials will remain indispensable in the ongoing search for the next generation of effective therapies.

References

The Gold Standard Under the Microscope: A Comparative Guide to Confirming Reaction Products via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel chemical entities, the unambiguous confirmation of a reaction product's three-dimensional structure is paramount. For researchers, scientists, and drug development professionals, the journey from a successful reaction to a fully characterized molecule is fraught with analytical challenges. While a suite of spectroscopic and spectrometric techniques provides valuable pieces of the puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise atomic arrangement in a solid state.[1] This guide provides an in-depth technical comparison of X-ray crystallography with its primary alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by experimental insights and data-driven comparisons. Our focus is to not only detail the methodologies but to illuminate the causality behind experimental choices, ensuring a robust and validated approach to structure elucidation.

The Unambiguous Answer: The Power of X-ray Crystallography

X-ray crystallography is an analytical technique that provides a detailed three-dimensional map of the atomic and molecular structure of a crystal.[1] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms within a highly ordered crystal lattice. This interaction causes the X-ray beam to diffract in specific, predictable patterns. By meticulously measuring the angles and intensities of these diffracted beams, a crystallographer can reconstruct a three-dimensional electron density map of the molecule and, from that, infer the precise positions of atoms, as well as their bond lengths and angles.[1]

The unparalleled advantage of X-ray crystallography is its ability to provide the absolute configuration of a chiral molecule, a critical piece of information in pharmaceutical development where enantiomers can have drastically different physiological effects.[2]

The Crystallographic Workflow: A Self-Validating System

The journey from a newly synthesized compound to a refined crystal structure is a multi-step process, with each stage containing critical checkpoints to ensure the integrity of the final data. This workflow is designed to be a self-validating system, where the success of each step is a prerequisite for the next.

Caption: The workflow for small molecule X-ray crystallography, from synthesis to final structure validation.

Step 1: The Art and Science of Crystal Growth

This is often the most challenging and time-consuming step in the entire process. The goal is to obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality, free from defects. The choice of crystallization method is dictated by the physicochemical properties of the compound, such as its solubility and stability.

Experimental Protocol: Vapor Diffusion

Vapor diffusion is a highly successful method for growing high-quality crystals of small molecules, especially when material is scarce.[3][4]

  • Preparation: Dissolve the purified compound in a "good" solvent in which it is highly soluble, placing this solution in a small, open vial.

  • Setup: Place this inner vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a "poor" or "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent.[4]

  • Mechanism: The vapor of the more volatile solvent from the inner vial slowly diffuses into the outer solution, while the vapor of the less volatile anti-solvent diffuses into the inner vial. This slow change in solvent composition gradually reduces the solubility of the compound, leading to a state of supersaturation and, ideally, the formation of a few, well-ordered crystals.[3]

  • Incubation: Allow the setup to remain undisturbed for several days to weeks, monitoring periodically for crystal growth.

Causality Behind the Choice: This method is favored for its ability to induce crystallization at a very slow and controlled rate, which is crucial for the formation of a well-ordered crystal lattice. Rapid precipitation often leads to amorphous solids or microcrystalline powders unsuitable for single-crystal diffraction.

Other Common Crystallization Techniques:

  • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a near-saturated solution.[3][4] This is often a good starting point for compounds soluble in non-polar solvents.[3]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. This technique is effective for compounds that are moderately soluble.[4][5]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the two solvents slowly diffuse into one another.

Step 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data are collected from multiple orientations.[6] This data is then processed to determine the unit cell dimensions and space group. The "phase problem," which arises because the phases of the diffracted X-rays cannot be directly measured, is then solved using computational methods to generate an initial electron density map.[7] This map is used to build an initial model of the molecular structure, which is then refined against the experimental data to yield the final, high-resolution structure.

Step 3: Validation and the Crystallographic Information File (CIF)

The final stage of the process is the validation of the crystal structure. The Crystallographic Information File (CIF) is the standard format for archiving and disseminating crystallographic data.[8] Before publication or deposition in a database, the CIF must be rigorously checked for syntactic correctness and the appropriateness of the data values.[9] The International Union of Crystallography (IUCr) provides a checkCIF service that generates a validation report, highlighting potential errors or unusual findings as ALERTS.[10][11] Addressing these alerts is a critical part of ensuring the trustworthiness of the published structure.

A Comparative Analysis: X-ray Crystallography vs. NMR and Mass Spectrometry

While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy and mass spectrometry offer complementary information and are often more suitable for routine reaction monitoring and for compounds that are difficult to crystallize.

Caption: The complementary relationship between X-ray crystallography, NMR, and Mass Spectrometry in structure elucidation.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Connectivity of atoms, stereochemistry, dynamic processes in solution.[6][12]Molecular weight, elemental composition, fragmentation patterns for substructure identification.[13]
Sample Requirements Single, well-ordered crystal (0.1-0.3 mm).Soluble sample (typically >1 mg).Small sample amount (µg to ng), can be in a complex mixture.[14]
State of Sample Solid state (crystal lattice).Solution.Gas phase (ions).
Molecular Weight Limit No theoretical upper limit.[12][15]Practically limited to < 50 kDa for detailed structural analysis.[12]Can analyze very large molecules, but detailed structural information from fragmentation decreases with size.
Analysis Time Days to weeks (including crystal growth).Minutes to hours.Minutes.
Key Advantage Unambiguous determination of 3D structure and absolute stereochemistry.[2]Provides information on molecular dynamics and structure in a more biologically relevant solution state.[12]High sensitivity and speed, ideal for reaction monitoring and confirming molecular formula.[14][16]
Key Disadvantage Crystal growth can be a major bottleneck.[17]Ambiguities in interpreting complex spectra, less precise for 3D structure than crystallography.[6]Provides limited information on stereochemistry and atomic connectivity.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[19] It provides detailed information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). Two-dimensional NMR techniques, such as COSY and HMBC, can reveal through-bond correlations between atoms, allowing for the piecing together of the molecular framework.

While NMR can be used to determine the relative stereochemistry of a molecule, determining the absolute configuration is more challenging and often requires the use of chiral derivatizing agents or chiral solvating agents.[2][20][21] This is in contrast to X-ray crystallography, which can often determine the absolute configuration directly from the diffraction data.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[22] High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high precision, allowing for the confident assignment of its molecular formula.[13]

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed.[13] The fragmentation pattern provides a "fingerprint" of the molecule, offering clues about its functional groups and substructures.[18] While MS is excellent for confirming the molecular weight of a reaction product and providing evidence for its structure, it generally cannot provide the detailed 3D structural information or unambiguous stereochemical assignments that are the hallmarks of X-ray crystallography.[18]

Conclusion: An Integrated Approach to Structural Confirmation

For the unambiguous confirmation of a novel reaction product, single-crystal X-ray crystallography stands as the definitive method, providing an unparalleled level of detail about the three-dimensional atomic arrangement and absolute stereochemistry. However, its reliance on high-quality single crystals can be a significant hurdle.

A pragmatic and robust approach to structure elucidation often involves the synergistic use of all three techniques. Mass spectrometry can be used for rapid screening of reaction outcomes and confirmation of the product's molecular formula.[5][23][24] NMR spectroscopy can then be employed to determine the connectivity of the atoms and the relative stereochemistry. Finally, X-ray crystallography can be pursued to obtain the definitive, high-resolution 3D structure, providing the ultimate confirmation and a solid foundation for further research and development. This integrated strategy leverages the strengths of each technique, ensuring a comprehensive and validated understanding of the newly synthesized molecule.

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Safety Operating Guide

A Guide to the Safe Disposal of 2-Chloro-4-methylthiazole-5-sulfonyl chloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and innovation. 2-Chloro-4-methylthiazole-5-sulfonyl chloride is a valuable reagent in this journey, frequently employed in the creation of pharmaceuticals and agrochemicals.[1] However, its utility is matched by its hazardous nature, necessitating a disposal protocol that is both rigorous and rooted in a deep understanding of its chemical reactivity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a scientifically grounded, step-by-step methodology for the proper disposal of this compound.

Understanding the Inherent Risks: The Reactivity of this compound

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Its primary hazard lies in its reactivity, particularly with water and other nucleophiles. The sulfonyl chloride functional group is highly electrophilic, making it susceptible to rapid hydrolysis.

Upon contact with water or even atmospheric moisture, this compound undergoes a vigorous, exothermic reaction to produce 2-chloro-4-methylthiazole-5-sulfonic acid and hydrochloric acid (HCl).[3][4] The generation of these corrosive acidic byproducts, along with the heat from the reaction, presents a significant safety hazard if not properly controlled.

The mechanism of this hydrolysis involves the nucleophilic attack of water on the sulfur atom of the sulfonyl chloride. This process is often facilitated by the surrounding water molecules acting as a base.[1][5][6] Understanding this reactivity is paramount to designing a safe and effective disposal procedure. The goal of proper disposal is to controllably neutralize the reactive sulfonyl chloride and its acidic byproducts before they can cause harm.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, a thorough risk assessment must be conducted. Adherence to strict safety protocols is non-negotiable when handling this and other reactive chemicals.[7][8]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to protect against the corrosive and toxic nature of this compound.[9][10][11]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive liquid and fumes that can cause severe eye damage.[7][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can lead to severe chemical burns.[2]
Body Protection A chemical-resistant lab coat or apron.Protects against spills and splashes to the body.[7]
Respiratory Protection Use in a certified chemical fume hood is mandatory.The hydrolysis of the compound releases corrosive and toxic fumes.[3]
Engineering Controls

All handling and disposal procedures involving this compound must be performed within a certified chemical fume hood to ensure adequate ventilation and containment of any released vapors.[7] An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol for Small Quantities

For small quantities (typically less than 10 grams) of uncontaminated this compound, a carefully controlled neutralization process can be performed by trained personnel. This procedure is designed to safely hydrolyze and neutralize the compound and its byproducts.

Preparation
  • Prepare a Neutralizing Solution: In a suitably large beaker, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the bicarbonate solution should be at least ten times the volume of the sulfonyl chloride to be neutralized.

  • Cool the Neutralizing Solution: Place the beaker containing the sodium bicarbonate solution in an ice bath to cool. This is a critical step to manage the exothermic nature of the hydrolysis and neutralization reaction.

  • Set up for Controlled Addition: Place the beaker with the cooled bicarbonate solution on a magnetic stir plate within the chemical fume hood and begin gentle stirring.

Neutralization Procedure
  • Slow Addition: Using a pipette or a dropping funnel, add the this compound to the cold, stirring sodium bicarbonate solution dropwise and at a very slow rate. Never add the bicarbonate solution to the sulfonyl chloride , as this can lead to a violent, uncontrolled reaction.

  • Monitor the Reaction: Observe the reaction closely. You will notice gas evolution (carbon dioxide) as the acidic byproducts are neutralized by the sodium bicarbonate. If the reaction becomes too vigorous or the temperature rises significantly, pause the addition until it subsides.

  • Ensure Complete Neutralization: After all the sulfonyl chloride has been added, continue stirring the solution in the ice bath for at least 30 minutes to ensure the reaction is complete.

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using pH paper or a calibrated pH meter, check the pH of the solution. The final pH should be between 6 and 8.[12] If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.

Final Disposal of the Neutralized Solution

The resulting solution contains sodium 2-chloro-4-methylthiazole-5-sulfonate, sodium chloride, and residual sodium bicarbonate. While the immediate reactivity hazard has been eliminated, this solution should still be considered chemical waste.

  • Waste Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container designated for aqueous waste containing chlorinated organic compounds.

  • Consult EHS: Consult with your institution's Environmental Health and Safety (EHS) office for final disposal procedures. The waste will likely be disposed of through a licensed hazardous waste contractor.

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is required to mitigate the hazards.

Immediate Actions
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate the Area: If it is safe to do so, prevent others from entering the spill area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

Spill Cleanup

For small spills that you are trained and equipped to handle:

  • Don Appropriate PPE: Wear the full complement of PPE as described in section 2.1.

  • Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels or sawdust.

  • Neutralize: Cautiously and slowly, cover the absorbent material with sodium bicarbonate powder to neutralize any remaining reactive material and acidic byproducts.

  • Collect the Residue: Carefully scoop the mixture into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a damp cloth, followed by a dry one. The cleaning materials should also be placed in the hazardous waste container.

  • Seek Assistance for Large Spills: For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of 2-Chloro-4-methylthiazole- 5-sulfonyl chloride ppe Don Full PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat/Apron start->ppe assess Assess Waste: Contaminated or Uncontaminated? neutralize Small Quantity (<10g) Uncontaminated Waste assess->neutralize Uncontaminated spill_or_large Spill or Large Quantity Contaminated Waste assess->spill_or_large Contaminated/Spill ppe->assess prep_neutralization Prepare 5-10% NaHCO3 Solution and Cool in Ice Bath neutralize->prep_neutralization contain_spill Contain Spill with Inert Absorbent (e.g., Sand, Vermiculite) spill_or_large->contain_spill slow_addition Slowly Add Sulfonyl Chloride to Stirring Bicarbonate Solution prep_neutralization->slow_addition monitor Monitor Reaction: Control Temperature and Gas Evolution slow_addition->monitor ph_check Verify pH is Neutral (6-8) monitor->ph_check ph_check->slow_addition No, still acidic waste_collect Collect Neutralized Solution in Labeled Aqueous Hazardous Waste Container ph_check->waste_collect Yes final_disposal Consult EHS for Final Disposal via Licensed Contractor waste_collect->final_disposal neutralize_spill Cautiously Neutralize with Solid Sodium Bicarbonate contain_spill->neutralize_spill collect_spill Collect Spill Debris into Labeled Solid Hazardous Waste Container neutralize_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->final_disposal

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of reactive chemical waste is a cornerstone of laboratory safety and environmental stewardship. By understanding the underlying chemical principles and adhering to a meticulous, step-by-step disposal protocol, researchers can mitigate the risks associated with this compound. This guide provides the necessary framework to ensure that this valuable synthetic building block is handled with the respect and caution it demands, from the reaction flask to its final, safe disposal. Always prioritize safety and consult with your institution's EHS professionals to ensure compliance with all local, state, and federal regulations.

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A Senior Application Scientist's Guide to Handling 2-Chloro-4-methylthiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical and agrochemical synthesis, 2-Chloro-4-methylthiazole-5-sulfonyl chloride is a powerful reagent.[1] Its utility, however, is matched by its hazardous nature. This guide provides essential, field-tested procedures for its safe handling and disposal, ensuring the protection of laboratory personnel and the integrity of your research.

Foundational Safety: Understanding the Hazard

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] Like many sulfonyl chlorides, it is water-reactive, a critical detail that informs every aspect of its handling, from storage to disposal.[3][4] Upon contact with moisture (including humidity in the air), it can hydrolyze to form hydrochloric acid and sulfuric acid, releasing corrosive and toxic fumes.[4]

Immediate Hazards:

  • Corrosivity (H314): Causes severe skin burns and eye damage.[2]

  • Inhalation Risk: Vapors, mists, or dusts should not be inhaled.[2] Inhalation can cause irritation to the nose, throat, and lungs.[5][6]

  • Water Reactivity: Reacts with water, potentially violently, liberating toxic and corrosive gases.[4][7]

The First Line of Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a critical risk-mitigation strategy. The equipment specified below is mandatory for any procedure involving this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles AND a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes, while the face shield protects the entire face from direct contact with corrosive materials.[8][9]
Hand Protection Elbow-length, chemical-resistant gloves (e.g., Nitrile, Neoprene).This compound causes severe skin burns upon contact.[2] Elbow-length gloves provide extended protection against accidental splashes during transfers. Always check glove manufacturer data for compatibility.
Body Protection Chemical-resistant lab coat or apron over long-sleeved clothing.Protects against splashes and contamination of personal clothing. For larger quantities or procedures with a higher splash risk, a chemically impervious suit is recommended.[8][10]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills. Open-toed shoes are never permissible in a laboratory setting.
Respiratory Protection Use is conditional on engineering controls (see Section 3).If work cannot be conducted within a certified chemical fume hood, a NIOSH-approved respirator with a cartridge appropriate for acid gases and organic vapors is required.[5][8]
Operational Plan: From Benchtop to Disposal

Safe handling is a systematic process. Follow these steps meticulously to minimize exposure risk.

  • Work Area: All handling of this compound must be performed inside a certified chemical fume hood to control exposure to corrosive vapors.[6][11][12]

  • Emergency Equipment: Confirm the location and functionality of the nearest emergency eyewash station and safety shower before beginning work.[3][9] They should be within a 10-second, unobstructed travel distance.

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite, or dry lime) is readily available.[3][11] Do not use combustible materials like paper towels or sawdust to absorb spills. [11]

  • Don PPE: Before handling the primary container, put on all required PPE as detailed in the table above.

  • Container Inspection: Inspect the container for any signs of damage or leaks before opening.

  • Inert Atmosphere: When possible, open and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with atmospheric moisture.[7]

  • Dispensing: Use clean, dry glassware and tools. When transferring, do so carefully and deliberately to avoid splashing. Keep containers sealed when not in use.[13][14]

  • Reaction Quenching: Be mindful that reactions involving sulfonyl chlorides are often exothermic. Plan for appropriate cooling and controlled addition of reagents.

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling 2-Chloro-4-methylthiazole- 5-sulfonyl chloride fume_hood Is work performed in a certified chemical fume hood? start->fume_hood base_ppe Mandatory Base PPE: - Goggles & Face Shield - Chemical-Resistant Lab Coat - Elbow-Length Nitrile/Neoprene Gloves - Closed-Toe Shoes fume_hood->base_ppe  Yes respirator Add Respirator: NIOSH-approved with appropriate cartridge for acid gas/organic vapor. fume_hood->respirator  No full_protection Full Protection Ensemble base_ppe->full_protection respirator->base_ppe

PPE Selection Workflow Diagram
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water or use an emergency shower.[3][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting, as this risks perforation.[2] Call a physician or poison control center immediately.[6]

Disposal Plan: Managing Waste Safely

Improper disposal is a significant safety and environmental hazard.

  • Waste Collection: All waste materials, including residual reagent, contaminated absorbents from spills, and empty containers, must be treated as hazardous waste.[3][11]

  • Containerization: Place waste into a designated, clearly labeled, and sealed container that is compatible with corrosive materials. Do not mix with other waste streams.[11]

  • Empty Containers: "Empty" containers are never truly empty. They retain hazardous residue and must be handled and disposed of with the same precautions as the chemical itself.[11]

  • Final Disposal: Arrange for disposal through a licensed hazardous waste disposal facility.[2] Never pour sulfonyl chlorides down the drain.[13] While neutralization with a base can be used for some sulfonyl chlorides, it is a highly exothermic reaction that should only be attempted by trained personnel with appropriate controls (e.g., ice bath, slow addition).[11] For this specific compound, direct disposal via a certified vendor is the recommended path.

By adhering to this guide, you build a framework of safety that protects you, your colleagues, and your research. Trust in the process, understand the causality behind each step, and handle this valuable reagent with the respect it demands.

References

  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem.
  • 2-CHLORO-4-METHYL-THIAZOLE-5-SULFONYL CHLORIDE - Safety D
  • This compound - Chem-Impex.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov.
  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog.
  • SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.